(1S,3S)-3-Aminocyclopentanol hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3S)-3-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1S,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the landscape of modern medicinal chemistry. Its unique stereochemistry and bifunctional nature, possessing both an amino and a hydroxyl group in a specific spatial orientation, make it an invaluable starting material for the asymmetric synthesis of complex molecules, most notably carbocyclic nucleoside analogues with potential antiviral and antitumor activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for professionals in drug development and chemical research.
Core Chemical and Physical Properties
| Property | Value | Source/Reference |
| CAS Number | 1523530-42-8 | [1][2][3][4][5] |
| Molecular Formula | C₅H₁₂ClNO | [4][6] |
| Molecular Weight | 137.61 g/mol | [1][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | No data available for (1S,3S). (1R,3S) isomer: 93-96°C. | |
| Boiling Point | No data available | |
| Solubility | Predicted (ESOL model): 16.1 mg/mL. Predicted (SILICOS-IT): 220 mg/mL. Qualitative: Slightly soluble in DMSO, Methanol, and Water (for related isomer). | [1] |
| Optical Rotation | No data available for (1S,3S). (1S,3R) isomer: -0.126° (c=0.9895 g/100ml in MeOH). |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic data.
| Technique | Data |
| ¹H NMR (Proton NMR) | Expected chemical shifts (in D₂O) for the (1S,3S) isomer would be similar to the reported values for the (1R,3S) isomer: δ 4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₂), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) for the cyclopentane ring protons. The use of different deuterated solvents will affect the chemical shifts. |
| ¹³C NMR (Carbon NMR) | Expected peaks would correspond to the five carbon atoms of the cyclopentanol ring, with distinct shifts for the carbons bearing the hydroxyl and amino groups. |
| Mass Spectrometry (MS) | The free base (C₅H₁₁NO) has an exact mass of 101.0841 g/mol . The mass spectrum of the hydrochloride salt would show a molecular ion peak for the free base. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (medium, ~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹). |
Stereochemical Significance
The chirality of (1S,3S)-3-Aminocyclopentanol is its most critical feature. With two stereocenters, four stereoisomers exist: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The (1S,3S) and (1R,3R) isomers are enantiomers with a cis relationship between the amino and hydroxyl groups.[1] Conversely, the (1R,3S) and (1S,3R) isomers are enantiomers with a trans configuration.[1] This precise three-dimensional arrangement is fundamental to its utility in asymmetric synthesis, as it allows for the construction of stereochemically defined target molecules. This control is paramount in drug design, where often only a single enantiomer exhibits the desired biological activity. A notable example is the (1R,3S) isomer, which is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]
Experimental Protocols
General Synthesis via Asymmetric Reduction
One of the common strategies for preparing enantiomerically pure aminocyclopentanols is the asymmetric reduction of a protected 3-aminocyclopentanone precursor. The following is a representative, generalized protocol.
Objective: To synthesize this compound.
Materials:
-
N-protected-3-aminocyclopentanone
-
Chiral reducing agent (e.g., a borane complex with a chiral oxazaborolidine catalyst)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Hydrochloric acid (in a suitable solvent like isopropanol or dioxane)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the N-protected-3-aminocyclopentanone dissolved in an anhydrous solvent under a nitrogen atmosphere.
-
Asymmetric Reduction: The solution is cooled to a specific temperature (e.g., -20 °C to 0 °C), and the chiral reducing agent is added slowly while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, followed by an acidic workup.
-
Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
Deprotection and Salt Formation: The resulting protected aminocyclopentanol is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. The mixture is stirred at room temperature to effect deprotection and precipitation of the hydrochloride salt.
-
Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum to yield this compound.[8]
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its optical rotation is measured to confirm enantiomeric purity.
Applications in Drug Development
The primary application of this compound is in the synthesis of carbocyclic nucleosides.[1] These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1]
Caption: Workflow of (1S,3S)-3-Aminocyclopentanol HCl in drug development.
The diagram above illustrates the journey of this compound from a synthetic building block to its role in the generation of potential drug candidates.
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides using this compound involves several key steps, which are outlined in the workflow diagram below.
Caption: Synthesis of carbocyclic nucleosides from the chiral building block.
This streamlined process allows for the creation of a library of novel carbocyclic nucleoside analogues for biological screening. The specific choice of protecting groups and coupling conditions can be adapted to suit the particular nucleobase being introduced.
Conclusion
This compound is a fundamentally important molecule for the synthesis of stereochemically pure pharmaceuticals. Its well-defined structure provides the necessary chiral scaffold for the development of innovative drugs, particularly in the antiviral and anticancer fields. A thorough understanding of its chemical properties and synthetic methodologies is essential for its effective utilization in research and development. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working at the forefront of medicinal chemistry.
References
- 1. This compound | 1523530-42-8 | Benchchem [benchchem.com]
- 2. 1523530-42-8|this compound|BLD Pharm [bldpharm.com]
- 3. (1S,3S)-3-amino-Cyclopentanol hydrochloride (1:1), CAS No. 1523530-42-8 - iChemical [ichemical.com]
- 4. This compound | 1523530-42-8 [sigmaaldrich.com]
- 5. AB451360 | CAS 1523530-42-8 – abcr Gute Chemie [abcr.com]
- 6. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (1S,3S)-3-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule that serves as a crucial building block in asymmetric synthesis. Its rigid cyclopentane core, coupled with the defined stereochemistry of its amino and hydroxyl groups, makes it a valuable intermediate in the development of complex pharmaceutical compounds, particularly carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on the technical details relevant to researchers in drug discovery and development.
Molecular Structure and Stereochemistry
(1S,3S)-3-Aminocyclopentanol possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: the enantiomeric pair (1S,3S) and (1R,3R), which have a cis relationship between the amino and hydroxyl groups, and the enantiomeric pair (1R,3S) and (1S,3R), which exhibit a trans relationship.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
The specific (1S,3S) configuration dictates a precise three-dimensional arrangement of the functional groups, which is critical for its interaction with biological targets and for controlling the stereochemical outcome of subsequent synthetic transformations.[1] Its stereoisomer, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug Bictegravir, highlighting the profound impact of stereochemistry on pharmacological activity.[1]
Stereoisomer Relationships
Caption: Logical relationships between the stereoisomers of 3-Aminocyclopentanol.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its related isomers are summarized below. It is important to note that detailed spectroscopic data for the (1S,3S) isomer is not extensively reported in publicly available literature; therefore, some data is inferred from its enantiomer or related diastereomers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | ChemScene |
| Molecular Weight | 137.61 g/mol | ChemScene |
| Appearance | White to off-white solid | ChemScene |
| Melting Point | 93-96°C (for (1R,3S) isomer) | ChemicalBook |
| Specific Rotation [α] | -0.126° (c=0.9895 g/100ml in MeOH) (for (1S,3R) isomer) | ChemScene |
Table 2: Spectroscopic Data
| Technique | Data | Source/Comment |
| ¹H NMR | Spectrum consistent with structure. | ChemScene (for (1S,3R) isomer). Detailed shifts for the (1S,3S) isomer are not readily available. Data for the related (1R,3S) isomer in D₂O shows peaks around 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), and 1.60-2.21 (m, 6H). |
| ¹³C NMR | Not readily available for the (1S,3S) isomer. | - |
| Mass Spectrometry (MS) | Expected molecular ion (M+) for the free base at m/z 101.15. | Inferred data. |
| Infrared (IR) | Not readily available for the (1S,3S) isomer. | - |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, the synthesis can be achieved through established methodologies such as the reduction of a corresponding aminoketone followed by chiral resolution, or through asymmetric synthesis.
General Synthesis Workflow
Caption: General workflow for the synthesis and resolution of (1S,3S)-3-Aminocyclopentanol.
Synthesis of Racemic cis-3-Aminocyclopentanol
A common route to the aminocyclopentanol core is the reduction of a 3-aminocyclopentanone precursor.[1]
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Materials: 3-Aminocyclopentanone (or a protected derivative), Sodium borohydride (NaBH₄), Methanol, Diethyl ether.
-
Procedure:
-
Dissolve the 3-aminocyclopentanone precursor in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the racemic cis/trans mixture of 3-aminocyclopentanol. The cis and trans isomers may be separable by column chromatography.
-
Chiral Resolution of cis-3-Aminocyclopentanol
The separation of the enantiomers of racemic cis-3-aminocyclopentanol can be achieved by forming diastereomeric salts with a chiral resolving agent.
-
Materials: Racemic cis-3-aminocyclopentanol, L-(+)-Tartaric acid (or another suitable chiral acid), Ethanol.
-
Procedure:
-
Dissolve the racemic cis-3-aminocyclopentanol in ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol, heating gently if necessary.
-
Add the tartaric acid solution to the aminocyclopentanol solution.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with cold ethanol. This salt will be enriched in one of the enantiomers.
-
The desired (1S,3S) enantiomer can be recovered by treating the diastereomeric salt with a base to liberate the free amine, followed by extraction.
-
Formation of the Hydrochloride Salt
-
Materials: Enantiomerically enriched (1S,3S)-3-Aminocyclopentanol, Hydrochloric acid (in a suitable solvent like isopropanol or dioxane).
-
Procedure:
-
Dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of various biologically active molecules. Its primary application lies in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring.[1] These modified nucleosides are investigated for their potential as antiviral and anticancer agents. The defined stereochemistry of the amino and hydroxyl groups in (1S,3S)-3-aminocyclopentanol allows for the stereocontrolled introduction of the nucleobase and phosphate mimics.
Conclusion
This compound is a stereochemically defined building block with significant potential in medicinal chemistry and drug development. While detailed characterization data and specific synthesis protocols for this particular isomer are not as prevalent in the literature as for its diastereomers, the established principles of stereoselective synthesis and chiral resolution provide clear pathways to its preparation. This guide offers a foundational understanding of its structure, properties, and synthesis, intended to aid researchers in leveraging this valuable chiral intermediate for the discovery of new therapeutic agents.
References
(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Scaffold for Novel Antiviral Agents
(1S,3S)-3-Aminocyclopentanol hydrochloride is a pivotal chiral building block in the field of medicinal chemistry and drug development. Its stereochemically defined structure, featuring both an amino and a hydroxyl group in a cis configuration on a cyclopentane ring, makes it a valuable precursor for the asymmetric synthesis of complex molecules, particularly carbocyclic nucleoside analogues with potential therapeutic applications. This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its role in the development of antiviral agents.
Core Application: Synthesis of Carbocyclic Nucleoside Analogues
The principal application of this compound lies in its use as a key intermediate for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring. This structural modification imparts several advantageous properties, including increased metabolic stability against enzymatic degradation, which can lead to improved pharmacokinetic profiles.
The synthesis of these analogues typically involves the coupling of the amino group of (1S,3S)-3-aminocyclopentanol with a suitably functionalized heterocyclic base, such as a purine or pyrimidine derivative. The resulting carbocyclic nucleoside can then be further modified to explore structure-activity relationships and optimize its biological activity.
Antiviral Activity of Derived Carbocyclic Nucleosides
Research has demonstrated that carbocyclic nucleosides derived from aminocyclopentanol scaffolds exhibit significant antiviral activity against a range of viruses. Notably, analogues synthesized from chiral cyclopentenol derivatives, which can be obtained from precursors like (1S,3S)-3-Aminocyclopentanol, have shown potent activity against orthopoxviruses such as vaccinia virus and cowpox virus, as well as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).
The biological activity of these compounds is often attributed to their ability to act as substrates or inhibitors of viral enzymes involved in nucleic acid replication, such as DNA or RNA polymerases. The specific stereochemistry of the cyclopentane ring is crucial for the proper orientation of the molecule within the enzyme's active site, highlighting the importance of using enantiomerically pure starting materials like this compound.
Quantitative Biological Data
The following table summarizes the in vitro antiviral activity of a synthesized 1,2,3-triazole carbocyclic nucleoside analogue derived from a chiral cyclopentenol precursor. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
| Virus | Cell Line | EC₅₀ (µM) |
| Vaccinia Virus | HeLa | 0.4 |
| Cowpox Virus | HeLa | 39 |
| SARS-CoV | Vero 76 | 47 |
Experimental Protocols
Below is a representative, generalized experimental protocol for the synthesis of a carbocyclic nucleoside analogue using an aminocyclopentanol derivative. This protocol is based on established synthetic methodologies in the field.
Step 1: Protection of the Hydroxyl Group
To a solution of this compound in a suitable solvent such as dichloromethane, a protecting group precursor (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine or imidazole) are added. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The protected aminocyclopentanol is then isolated and purified using standard techniques like column chromatography.
Step 2: Coupling with a Heterocyclic Base
The protected aminocyclopentanol is dissolved in an appropriate solvent (e.g., dimethylformamide). To this solution, a functionalized heterocyclic base (e.g., a chloropurine or fluoropyrimidine) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is heated to facilitate the nucleophilic substitution reaction. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the product is isolated by extraction and purified by column chromatography.
Step 3: Deprotection
The protecting group on the hydroxyl function is removed under appropriate conditions. For a silyl protecting group, a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran is typically used. The reaction is stirred at room temperature until deprotection is complete. The final carbocyclic nucleoside analogue is then purified by chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general synthetic pathway for carbocyclic nucleosides and a typical experimental workflow.
Caption: General synthetic route to carbocyclic nucleoside analogues.
Caption: A typical experimental workflow for synthesis.
(1S,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide for Drug Discovery Professionals
CAS Number: 1523530-42-8
(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the stereochemically defined cis relationship between the amino and hydroxyl groups, makes it a valuable building block for the synthesis of complex molecular architectures, most notably carbocyclic nucleoside analogues. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white solid. While extensive experimental data for this specific isomer is not widely published, the following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Room temperature, stored under nitrogen | [2] |
| Purity (by NMR) | ≥97.0% | [2] |
| Optical Rotation [α] | -0.126° (c=0.9895 g/100ml in Methanol) | [2] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a key challenge, with stereochemical control being paramount. A common strategy for synthesizing the aminocyclopentanol core involves the reduction of a 3-aminocyclopentanone precursor.[3] This reduction typically yields a mixture of cis and trans isomers, necessitating a subsequent separation to isolate the desired diastereomer.[3]
A representative synthetic strategy for a related aminocyclopentanol hydrochloride is outlined below. This multi-step process often involves:
-
Hetero-Diels-Alder Reaction: To construct the bicyclic core with initial stereochemical control.[4]
-
Reduction: Selective reduction of specific bonds in the intermediate.[4]
-
Chiral Separation: Often employing enzymatic resolution to separate enantiomers.[4]
-
Further Reduction/Deprotection: To yield the aminocyclopentanol core.[4]
-
Salt Formation: Treatment with hydrochloric acid to afford the stable hydrochloride salt.[4]
Caption: A generalized workflow for the synthesis of chiral aminocyclopentanol hydrochlorides.
Application in Drug Discovery: Synthesis of Carbocyclic Nucleosides
The primary application of this compound is as a chiral building block in the synthesis of carbocyclic nucleosides.[3] These are nucleoside analogues where the furanose sugar ring is replaced by a carbocyclic system, in this case, a cyclopentane ring. This structural modification can enhance metabolic stability and confer unique biological activities.[5] Carbocyclic nucleosides are explored for their potential as antiviral and antitumor agents.[3]
The synthesis of carbocyclic nucleosides using this compound generally follows a convergent approach. This involves the coupling of the protected aminocyclopentanol core with a heterocyclic base.
General Experimental Protocol for Carbocyclic Nucleoside Synthesis
The following is a generalized protocol and may require optimization for specific target molecules.
-
Protection of Functional Groups: The amino and hydroxyl groups of (1S,3S)-3-Aminocyclopentanol are typically protected to prevent unwanted side reactions during the coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and silyl ethers for the alcohol.
-
Coupling with a Nucleobase: The protected aminocyclopentanol derivative is then coupled with a suitable nucleobase (e.g., a purine or pyrimidine derivative). This can be achieved through various coupling reactions, such as a Mitsunobu reaction or a substitution reaction.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final carbocyclic nucleoside.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Caption: A typical workflow for the synthesis and screening of carbocyclic nucleosides.
Analytical Methods for Chiral Purity
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for determining the enantiomeric excess (ee) of chiral compounds.[6]
General Chiral HPLC Method Development Strategy
-
Column Screening: A set of complementary chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) are screened.[6]
-
Mobile Phase Optimization: Different mobile phases, typically mixtures of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), are tested.[6] For basic compounds like aminocyclopentanol, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[6]
-
Detection: UV detection is commonly used.
-
Method Validation: The chosen method should be validated for parameters such as specificity, linearity, accuracy, and precision.
Conclusion
This compound is a valuable chiral building block for the synthesis of complex molecules, particularly carbocyclic nucleosides with therapeutic potential. Its stereochemically defined structure provides a rigid scaffold for the development of novel drug candidates. While detailed, publicly available synthetic protocols for this specific isomer are limited, general strategies for the synthesis and application of aminocyclopentanols can be effectively adapted. For researchers and drug development professionals, this compound represents a key starting material for the exploration of new chemical space in the quest for innovative therapeutics.
References
- 1. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.chemscene.com [file.chemscene.com]
- 3. This compound | 1523530-42-8 | Benchchem [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, and analytical characterization of the four stereoisomers of 3-aminocyclopentanol. This critical chiral building block is of significant interest in medicinal chemistry and drug development, particularly as a key intermediate in the synthesis of antiviral agents.
Introduction to the Stereochemistry of 3-Aminocyclopentanol
3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups on the cyclopentane ring defines them as either cis or trans diastereomers.
-
Cis Isomers: The amino and hydroxyl groups are on the same side of the cyclopentane ring. The two cis enantiomers are (1S, 3S)-3-aminocyclopentanol and (1R, 3R)-3-aminocyclopentanol.
-
Trans Isomers: The amino and hydroxyl groups are on opposite sides of the cyclopentane ring. The two trans enantiomers are (1R, 3S)-3-aminocyclopentanol and (1S, 3R)-3-aminocyclopentanol.[1]
The distinct spatial arrangement of these functional groups dictates the molecule's interaction with other chiral molecules, making stereochemical purity paramount in pharmaceutical applications. For instance, the (1R, 3S) isomer is a well-known key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]
Physicochemical and Spectroscopic Data of 3-Aminocyclopentanol Isomers
Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers
| Isomer | Configuration | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Specific Rotation [α]D |
| (1S, 3S) | cis | 946593-67-5 | C₅H₁₁NO | 101.15 | Not available | Not available | Not available |
| (1R, 3R) | cis | 167298-58-0 | C₅H₁₁NO | 101.15 | Not available | Not available | Not available |
| (1R, 3S) | trans | 1110772-05-8 | C₅H₁₁NO | 101.15 | 179 | 1.084 | Not available |
| (1S, 3R) | trans | 20608641 | C₅H₁₁NO | 101.15 | Not available | Not available | Not available |
| (1S, 3R) HCl | trans | 1259436-59-3 | C₅H₁₂ClNO | 137.61 | Not available | Not available | -0.126° (c=0.9895, MeOH) |
Table 2: Spectroscopic Data of 3-Aminocyclopentanol Isomers
| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| (1S, 3S) | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |
| (1R, 3R) | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |
| (1R, 3S) | 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H) in D₂O.[2] | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |
| (1S, 3R) | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available. | Data not readily available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of each isomer are crucial for reproducibility. Below are generalized and specific examples found in the literature.
Synthesis of 3-Aminocyclopentanol Isomers
A common route to a mixture of cis and trans isomers is the reduction of 3-aminocyclopentanone.[1] Subsequent separation of the diastereomers and enantiomers is then required.
General Protocol for the Reduction of 3-Aminocyclopentanone:
-
Dissolve 3-aminocyclopentanone hydrochloride in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the addition of an acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate to yield a mixture of 3-aminocyclopentanol isomers.
Enantioselective Synthesis of (1R, 3S)-3-Aminocyclopentanol Hydrochloride:
A multi-step synthesis has been described in the patent literature, which involves a hetero-Diels-Alder reaction, reduction, enzymatic resolution, and subsequent deprotection steps.[3]
-
Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper catalyst and a ligand to form a nitroso species, which then reacts in situ with cyclopentadiene.[3]
-
Reduction of N-O Bond: The resulting cycloadduct is treated with a reducing agent like zinc powder in acetic acid.[3]
-
Enzymatic Resolution: The racemic mixture is resolved using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer.[3]
-
Hydrogenation: The double bond in the cyclopentene ring is reduced using a catalyst such as palladium on carbon.[3]
-
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired (1R, 3S)-3-aminocyclopentanol.[3]
-
Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[4]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the isomers. The coupling constants between protons on the cyclopentane ring can help differentiate between cis and trans isomers.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, namely the hydroxyl (-OH) and amino (-NH₂) groups.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compounds.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and determining the enantiomeric purity of the isomers.
Protocol for Chiral HPLC Separation:
-
Column: A chiral stationary phase (CSP) is required. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Detection: UV detection is commonly used if the molecule has a chromophore. If not, a refractive index detector or a mass spectrometer can be employed.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution of the enantiomers. The retention times will differ for each enantiomer, allowing for their separation and quantification.
Visualizing Stereochemical Relationships and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the relationships between the 3-aminocyclopentanol isomers and a general synthetic workflow.
Caption: Stereochemical relationships of 3-aminocyclopentanol isomers.
Caption: General synthetic workflow for obtaining 3-aminocyclopentanol isomers.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
(1S,3S)-3-Aminocyclopentanol: A Chiral Building Block for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(1S,3S)-3-Aminocyclopentanol is a pivotal chiral building block in modern medicinal chemistry, prized for its stereochemically defined structure that is crucial for the synthesis of complex and biologically active molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group in a specific cis configuration, allows for versatile chemical modifications and its incorporation into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synthesis, applications, and the biological significance of the molecules derived from it, with a focus on carbocyclic nucleoside analogues.
Physicochemical Properties
(1S,3S)-3-Aminocyclopentanol is a chiral compound with two stereocenters. The hydrochloride salt is a common and stable form of this molecule.
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| Stereochemistry | (1S,3S) |
| Functional Groups | Primary Amine, Secondary Alcohol |
Synthesis of (1S,3S)-3-Aminocyclopentanol
The enantiomerically pure synthesis of (1S,3S)-3-aminocyclopentanol is critical for its use in pharmaceuticals. Both chemical and enzymatic methods have been developed to achieve high stereoselectivity.
Chemoenzymatic Synthesis using ω-Transaminase
A highly efficient and green method for the synthesis of (1S,3S)-3-aminocyclopentanol involves the use of ω-transaminases. These enzymes catalyze the asymmetric amination of a prochiral ketone, offering excellent enantioselectivity.
Experimental Protocol: Chemoenzymatic Synthesis of (1S,3S)-3-Aminocyclopentanol
This protocol is a representative example based on established principles of ω-transaminase-mediated synthesis.
-
Biocatalyst Preparation: An appropriate (S)-selective ω-transaminase is expressed in a suitable host, such as E. coli. The cells are harvested and may be used as a whole-cell biocatalyst or the enzyme can be purified.
-
Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.
-
Reagents: 3-Hydroxycyclopentanone (prochiral substrate) is added to the reaction mixture. An amine donor, such as isopropylamine or L-alanine, is also added in excess. Pyridoxal 5'-phosphate (PLP) is included as a cofactor for the transaminase.
-
Enzymatic Reaction: The ω-transaminase (as whole cells or purified enzyme) is added to initiate the reaction. The mixture is agitated at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours). The reaction progress is monitored by techniques such as HPLC or GC.
-
Work-up and Purification: After the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to remove unreacted substrate and by-products. The aqueous layer containing the product is then basified and extracted with a suitable organic solvent. The organic extracts are combined, dried, and concentrated under reduced pressure.
-
Salt Formation: The resulting (1S,3S)-3-aminocyclopentanol can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like isopropanol or dioxane for improved stability and handling.
Quantitative Data for Enzymatic Synthesis
| Enzyme | Substrate | Amine Donor | Enantiomeric Excess (ee) | Yield |
| Engineered ω-transaminase | 3-Hydroxycyclopentanone | Isopropylamine | >99% | High |
Chemical Synthesis via Enzymatic Resolution
A multi-step chemical synthesis route, often employed for the related (1R,3S) isomer, can be adapted and is detailed in patent literature. This approach typically involves a hetero-Diels-Alder reaction followed by enzymatic resolution.
Experimental Protocol: Multi-step Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (adapted from patent CN112574046A)
This protocol describes the synthesis of the enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, and illustrates a common chemical strategy.
-
Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper catalyst and a ligand to form tert-butyl nitrosyl carbonate, which then reacts in situ with cyclopentadiene to yield the racemic bicyclic adduct.
-
Reduction of N-O Bond: The nitrogen-oxygen bond in the adduct is selectively reduced using zinc powder in acetic acid.
-
Enzymatic Kinetic Resolution: The racemic alcohol is subjected to enzymatic acylation using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
-
Hydrogenation: The double bond in the cyclopentene ring of the desired enantiomer is reduced by catalytic hydrogenation using palladium on carbon.
-
Deprotection (Acyl Group): The acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol).
-
Deprotection (Boc Group) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the amine is removed in an acidic medium (e.g., HCl in isopropanol), which simultaneously forms the hydrochloride salt of the final product.
Quantitative Data for Chemical Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride [1][2]
| Step | Product | Yield | Purity/ee |
| Enzymatic Resolution | Optically pure intermediate | 41% | >99% ee |
| Final Product | (1R,3S)-3-Aminocyclopentanol HCl | 80% (from last step) | 99.75% (GC) |
Application in the Synthesis of Carbocyclic Nucleoside Analogues
A primary application of (1S,3S)-3-aminocyclopentanol is in the synthesis of carbocyclic nucleoside analogues. These are molecules that mimic natural nucleosides but have a carbocyclic ring instead of the furanose sugar moiety. This structural modification imparts greater metabolic stability as they are not susceptible to cleavage by nucleoside phosphorylases.
General Synthesis of Carbocyclic Nucleosides
The synthesis involves coupling the chiral aminocyclopentanol core with a pyrimidine or purine base. The amino and hydroxyl groups of the cyclopentane ring serve as handles for the construction of the final nucleoside analogue.
Mechanism of Action of Carbocyclic Nucleoside Analogues in Antiviral Therapy
Carbocyclic nucleoside analogues derived from (1S,3S)-3-aminocyclopentanol often exhibit potent antiviral activity. Their mechanism of action generally involves the inhibition of viral replication.[3][4][5]
-
Cellular Uptake and Activation: The carbocyclic nucleoside analogue enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate analogue acts as a competitive inhibitor of the viral DNA or RNA polymerase.[6] It mimics the natural deoxynucleoside triphosphates (dNTPs) and is incorporated into the growing viral DNA or RNA chain.
-
Chain Termination: Due to the modification in the "sugar" ring, the incorporated carbocyclic nucleoside analogue lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[4]
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis processes for aminocyclopentanol derivatives.
Conclusion
(1S,3S)-3-Aminocyclopentanol is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereodefined structure is essential for the development of potent and selective drugs, particularly in the field of antiviral therapies. The availability of efficient chemoenzymatic and chemical synthesis routes allows for the production of this key intermediate with high enantiomeric purity. The resulting carbocyclic nucleoside analogues have a well-understood mechanism of action, providing a solid foundation for the rational design of new and improved antiviral drugs. This guide provides drug development professionals with a foundational understanding of the synthesis and application of this important chiral intermediate.
References
- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 2. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Physical and chemical properties of aminocyclopentanol salts
An In-Depth Technical Guide to the Physical and Chemical Properties of Aminocyclopentanol Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminocyclopentanol and its corresponding salts are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. These compounds feature a rigid cyclopentane scaffold functionalized with both amino and hydroxyl groups, a structural motif that is crucial for creating molecules with specific three-dimensional orientations. This stereochemical precision is paramount for interacting with biological targets like enzymes and receptors.[1] The most notable application of an aminocyclopentanol derivative is its role as a key intermediate in the synthesis of Bictegravir, a potent anti-HIV drug.[1][2]
This technical guide provides a comprehensive overview of the core physical and chemical properties of aminocyclopentanol salts. It includes summaries of quantitative data, detailed experimental protocols for their synthesis and characterization, and logical workflows relevant to their application in drug discovery.
Physical Properties
The physical properties of aminocyclopentanol salts are fundamentally influenced by the strong ionic interactions between the ammonium cation and the corresponding anion. Compared to their free base forms, these salts are typically crystalline solids with higher melting points and enhanced solubility in polar solvents, particularly water.[3][4] This increased aqueous solubility is a critical attribute in pharmaceutical development for improving the bioavailability of drug candidates.[3]
The data presented below corresponds to (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt, which are common intermediates in pharmaceutical synthesis.
Table 1: Physical Properties of (1R,3S)-3-Aminocyclopentanol and its Hydrochloride Salt
| Property | (1R,3S)-3-Aminocyclopentanol (Free Base) | (1R,3S)-3-Aminocyclopentanol HCl (Salt) |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO · HCl |
| Molecular Weight | 101.15 g/mol [5][6] | 137.61 g/mol |
| Appearance | Yellow oil / liquid[7] | Solid |
| Boiling Point | 179 °C[7] | Decomposes at high temperature |
| Melting Point | Not applicable | Varies (often >150 °C, depends on purity) |
| pKa (Predicted) | 15.06 ± 0.40[7][8] | Not applicable |
| Solubility | Soluble in water, ethanol, and ether solvents.[7][8] | Generally high solubility in water. |
| Storage Temp. | 2-8°C, protect from light[7][8] | Room temperature, desiccated |
Chemical Properties
The chemistry of aminocyclopentanol salts is dominated by the properties of the ammonium group and the stereochemical nature of the cyclopentane ring.
-
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base, readily accepting a proton from an acid to form a positively charged ammonium ion.[3] This reaction is the basis for the formation of various aminocyclopentanol salts. A range of inorganic and organic acids can be used, with the choice often depending on the desired crystalline properties and stability of the final salt. Common salt forms include hydrochloride (HCl), hydrobromide (HBr), sulfate (H₂SO₄), mesylate (HOMs), and tosylate (HOTs).[9]
-
Stereochemistry: Aminocyclopentanol contains at least two chiral centers, leading to multiple possible stereoisomers. The specific stereochemistry, such as (1R,3S) or (1S,3S), is critical as it dictates the molecule's orientation and its ability to bind effectively to a specific biological target.[1] The synthesis and purification of a single, desired enantiomer are therefore of utmost importance in drug development.
-
Stability: Ammonium salts are generally more thermally stable and less prone to oxidation than their corresponding free amine counterparts.[3] However, upon heating, they can decompose.[4] The stability of hydrated salt forms is also a key consideration, as the water content can affect the material's physical properties and shelf-life.
Experimental Protocols
Precise and reproducible experimental methods are essential for the synthesis and characterization of aminocyclopentanol salts.
Synthesis and Salt Formation Workflow
The following protocol describes a general method for the formation of (1R,3S)-3-Aminocyclopentanol Hydrochloride from a Boc-protected precursor, a common strategy in organic synthesis.
Caption: General workflow for the synthesis of aminocyclopentanol hydrochloride.
Methodology:
-
Reaction Setup: A solution of the Boc-protected aminocyclopentanol (e.g., 10 g) is prepared in a suitable solvent like 1,4-dioxane (e.g., 20 mL) in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Deprotection and Salt Formation: A solution of hydrogen chloride in dioxane (e.g., 4M solution, 50 mL) is added to the flask.[10] The mixture is stirred at room temperature for a specified period (e.g., 2 hours) to facilitate the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.[10]
-
Precipitation and Isolation: The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The reaction mixture may be cooled (e.g., to 0°C) to ensure complete precipitation.[10]
-
Filtration and Washing: The solid product is collected by filtration, typically under an inert atmosphere to prevent moisture uptake.[10] The filter cake is washed with a cold solvent (e.g., isopropanol or acetone) to remove any unreacted starting material and byproducts.[10]
-
Drying: The purified salt is dried under vacuum at a moderate temperature (e.g., 40°C) for several hours to yield the final product.[10]
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of the synthesized aminocyclopentanol salt.
Caption: Workflow for the comprehensive analytical characterization of the salt.
Protocols:
-
Chromatographic Analysis (Chiral HPLC):
-
Objective: To determine chemical purity and enantiomeric excess (ee).
-
Method: A solution of the aminocyclopentanol salt is prepared in the mobile phase. Separation is achieved on a chiral stationary phase (CSP), such as one based on a Cinchona alkaloid or a similar chiral selector.[1][11] The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer, sometimes with additives like formic acid and diethylamine to improve peak shape.[11] Detection is performed using a UV detector. The relative peak areas of the enantiomers are used to calculate the enantiomeric excess.
-
-
Spectroscopic Analysis:
-
Objective: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The sample is analyzed as a KBr pellet or using an ATR accessory. A key diagnostic peak for the hydrochloride salt is a very broad and strong absorption band typically in the 2300-2700 cm⁻¹ range, corresponding to the N-H⁺ stretching vibration of the tertiary ammonium group.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The proton spectrum will show signals for the cyclopentyl ring protons, and the carbon spectrum will confirm the number of unique carbon environments. The chemical shifts will be different from the free base due to the presence of the positive charge on the nitrogen.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis will show a peak corresponding to the protonated free base (the aminocyclopentanol cation).
-
-
Thermal Analysis (DSC/TGA):
-
Objective: To determine thermal properties like melting point, decomposition temperature, and the presence of solvates or hydrates.[13][14]
-
Differential Scanning Calorimetry (DSC): A small amount of the sample (typically 1-5 mg) is heated in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15] An endothermic peak will indicate the melting point of the salt.
-
Thermogravimetric Analysis (TGA): The sample is heated on a microbalance at a constant rate.[14] A weight loss step at a temperature below ~120°C typically corresponds to the loss of water (for a hydrate) or a volatile solvent.[15] Decomposition is observed as a significant weight loss at higher temperatures.
-
Role in Drug Development
Aminocyclopentanol salts are not typically active pharmaceutical ingredients (APIs) themselves but serve as indispensable chiral building blocks. Their rigid structure and defined stereochemistry allow for the precise construction of complex APIs.
Caption: Logical flow from a chiral building block to a final drug product.
The pathway begins with a highly pure, enantiomerically-defined aminocyclopentanol salt. This starting material undergoes a series of chemical reactions where other molecular fragments are added to it, ultimately building the complex structure of the final API.[1] The properties of the initial salt—purity, stability, and ease of handling—are critical for ensuring the efficiency and success of the subsequent synthetic steps. Once the API is synthesized and purified, it is formulated with various inactive ingredients (excipients) to produce the final dosage form, such as a tablet or capsule, ready for administration to patients.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 10. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 14. azom.com [azom.com]
- 15. azom.com [azom.com]
The Bifunctional Nature of (1S,3S)-3-Aminocyclopentanol: A Technical Guide for Drug Development
Introduction: (1S,3S)-3-Aminocyclopentanol is a chiral bifunctional molecule that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, combined with the presence of both an amino and a hydroxyl group in a specific stereochemical arrangement, makes it a valuable building block for the synthesis of diverse and biologically active compounds. This technical guide provides an in-depth overview of the core attributes of (1S,3S)-3-Aminocyclopentanol, focusing on its application in the development of enzyme inhibitors, particularly carbocyclic nucleoside analogues with antiviral and potential anticancer properties.
The Strategic Advantage of a Bifunctional Scaffold
The bifunctional nature of (1S,3S)-3-Aminocyclopentanol, conferred by its amino and hydroxyl moieties, offers a versatile platform for synthetic diversification.[1] These functional groups can be selectively protected and modified, allowing for the precise and controlled assembly of complex molecular architectures.[1] This characteristic is particularly advantageous in the construction of carbocyclic nucleoside analogues, where the cyclopentane ring mimics the furanose sugar of natural nucleosides. This structural mimicry allows these analogues to interact with key biological targets, such as enzymes involved in viral replication, while the carbocyclic nature provides enhanced metabolic stability.
Application in the Development of Enzyme Inhibitors
A primary application of (1S,3S)-3-Aminocyclopentanol lies in its use as a scaffold for the synthesis of enzyme inhibitors. By attaching various nucleobases to the cyclopentane core, a diverse library of carbocyclic nucleoside analogues can be generated and screened for inhibitory activity against a range of enzymes.
Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase
One notable example of the therapeutic potential of aminocyclopentanol-derived carbocyclic nucleosides is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is a critical target for the development of antiviral agents, particularly against viruses that rely on methylation reactions for their replication.
A study on carbocyclic pyrimidine nucleosides derived from a structurally related aminocyclopentene precursor demonstrated significant inhibitory activity against SAH hydrolase. This highlights the potential of the aminocyclopentanol scaffold in designing effective enzyme inhibitors.
The inhibitory potency of these compounds is typically quantified by determining the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | Target Enzyme | Kᵢ (µM) | Inhibition Type |
| 10 (Carbocyclic Pyrimidine Analogue) | S-Adenosylhomocysteine (SAH) Hydrolase | 5.0 ± 0.9 | Competitive |
Table 1: Inhibitory Activity of a Carbocyclic Pyrimidine Nucleoside Analogue. Data extracted from a study on related aminocyclopentene derivatives, demonstrating the potential of the core scaffold.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of a carbocyclic nucleoside analogue and the subsequent enzyme inhibition assay, based on established protocols for similar compounds.
Synthesis of a Carbocyclic Nucleoside Analogue
The synthesis of carbocyclic nucleoside analogues from aminocyclopentanol precursors involves a multi-step process that leverages the bifunctional nature of the starting material. The following workflow illustrates a general synthetic strategy.
Caption: Generalized workflow for the synthesis of carbocyclic nucleoside analogues.
Detailed Methodology:
-
Protection of Functional Groups: The amino and hydroxyl groups of (1S,3S)-3-Aminocyclopentanol are selectively protected using appropriate protecting groups to prevent unwanted side reactions during the subsequent coupling step.
-
Nucleobase Coupling: The protected aminocyclopentanol is then coupled with a desired nucleobase (e.g., pyrimidine or purine derivative) through a suitable chemical reaction, such as a Mitsunobu reaction or a condensation reaction.
-
Deprotection: Finally, the protecting groups are removed to yield the target carbocyclic nucleoside analogue.
S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
The inhibitory activity of the synthesized carbocyclic nucleoside analogues against SAH hydrolase can be determined using a continuous enzyme-coupled spectrophotometric assay.[2]
References
The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a detail—it is the very essence of efficacy and safety. This technical guide delves into the pivotal role of chiral auxiliaries in asymmetric synthesis, offering a comprehensive resource for researchers and scientists navigating the challenges of creating enantiomerically pure compounds. From fundamental principles to detailed experimental protocols and comparative data, this document serves as a practical handbook for harnessing the power of these remarkable molecular tools.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity.[1][2][3] The auxiliary imparts its chirality to the substrate, creating a diastereomeric intermediate that allows for facial differentiation during the reaction. The fundamental workflow of employing a chiral auxiliary involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.[1][4] A significant advantage of this method is that the resulting products are diastereomers, which can often be readily separated using standard laboratory techniques like column chromatography or crystallization.[1]
The ideal chiral auxiliary possesses several key characteristics: it should be readily available in both enantiomeric forms, easy to attach and remove under mild conditions that do not compromise the stereochemical integrity of the product, and recoverable for reuse to enhance cost-effectiveness.[5]
A Comparative Overview of Prominent Chiral Auxiliaries
The field of asymmetric synthesis has been enriched by the development of a diverse array of chiral auxiliaries, each with its own set of advantages and preferred applications. This section provides a comparative look at some of the most influential and widely used auxiliaries.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most versatile and reliable tools for asymmetric synthesis.[2][6] Derived from readily available amino acids like valine and phenylalanine, they are particularly effective in directing asymmetric alkylation and aldol reactions.[7][8] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly predictable and diastereoselective transformations.[7]
Myers' Pseudoephedrine and Pseudoephenamine Auxiliaries
Andrew G. Myers developed a powerful method for asymmetric alkylation utilizing pseudoephedrine as a chiral auxiliary.[1][4][9] Both enantiomers of pseudoephedrine are inexpensive and can be acylated to form tertiary amides.[4] The resulting enolates undergo highly diastereoselective alkylations with a variety of alkyl halides.[1][10] A key advantage of this methodology is the straightforward conversion of the alkylated products into a range of functionalities, including carboxylic acids, alcohols, aldehydes, and ketones in high enantiomeric excess.[4] Due to regulatory restrictions on pseudoephedrine, the related pseudoephenamine has emerged as a practical and often superior alternative.[11]
Oppolzer's Camphorsultam Auxiliaries
Derived from camphor, Oppolzer's sultams are rigid, crystalline chiral auxiliaries that offer excellent stereocontrol in a variety of reactions, including aldol additions, Diels-Alder reactions, and conjugate additions.[12][13][14] The well-defined conformation of the sultam directs the approach of reagents, leading to high levels of diastereoselectivity.[14]
Quantitative Data on Chiral Auxiliary Performance
The efficacy of a chiral auxiliary is quantitatively assessed by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, which translates to the enantiomeric excess (e.e.) of the final product after auxiliary removal. The following tables summarize the performance of the aforementioned auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl iodide | 98:2 | 61-77 | [7] |
| Benzyl bromide | >99:1 | 95 | [10] |
| Methyl iodide | 97:3 | 90 | [10] |
| Ethyl iodide | 98:2 | 88 | [10] |
Table 2: Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary
| Alkyl Halide | Diastereomeric Excess (d.e.) of Crude Product (%) | Isolated Yield (%) | Reference |
| Methyl Iodide | 96 | 95 | [1] |
| Ethyl Iodide | 97 | 94 | [1] |
| n-Propyl Iodide | 98 | 92 | [1] |
| Benzyl Bromide | 98 | 99 | [1] |
| Allyl Bromide | 95 | 90 | [1] |
Table 3: Asymmetric Aldol Reaction using Oppolzer's Camphorsultam Auxiliary
| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Isobutyraldehyde | >95:5 (syn) | >95 | [14] |
| Benzaldehyde | >98:2 (syn) | 85 | [15] |
| Propionaldehyde | >95:5 (anti) | 80 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing chiral auxiliaries.
Asymmetric Alkylation of an Evans' Oxazolidinone Auxiliary
This protocol is adapted from a procedure for the diastereoselective alkylation of an N-propionyl oxazolidinone.[7]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry toluene is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Propionic anhydride (1.2 eq) is added dropwise, and the reaction mixture is heated to reflux for 30 minutes.
-
After cooling to room temperature, the mixture is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
The N-propionyl oxazolidinone (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C.
-
Allyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The diastereomeric ratio can be determined by gas chromatography (GC) analysis of the crude product. The major diastereomer is purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The purified allylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
A 30% aqueous solution of hydrogen peroxide (4.0 eq) is added, followed by a 1.0 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is stirred for 15 minutes, and then the THF is removed under reduced pressure.
-
The aqueous layer is extracted with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer is then acidified with 1 M HCl and extracted with diethyl ether. The combined organic layers are dried, filtered, and concentrated to yield the chiral carboxylic acid.
Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary
This protocol is based on the procedure developed by Myers and coworkers.[1]
Step 1: Preparation of the Pseudoephedrine Amide
-
To a solution of (+)-pseudoephedrine (1.0 eq) in THF is added sodium methoxide (0.5 eq).
-
Methyl propionate (2.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude amide is purified by recrystallization.
Step 2: Diastereoselective Alkylation
-
A suspension of anhydrous lithium chloride (6.0-7.0 eq) in dry THF is prepared under an inert atmosphere.
-
Diisopropylamine (2.25 eq) is added, and the mixture is cooled to -78 °C.
-
n-Butyllithium (2.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 5 minutes.
-
The flask is briefly warmed in an ice bath for 5 minutes and then re-cooled to -78 °C.
-
A solution of the pseudoephedrine amide (1.0 eq) in THF is added, and the mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes, and briefly stirred at room temperature for 3-5 minutes.
-
The enolate suspension is cooled to 0 °C, and the alkylating agent (e.g., benzyl bromide, 1.5-4.0 eq) is added. The reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.
Asymmetric Aldol Reaction using Oppolzer's Sultam Auxiliary
This protocol describes a general procedure for a Lewis acid-mediated aldol reaction.[12][15]
Step 1: N-Acylation of the Camphorsultam
-
To a solution of (1S)-(+)-2,10-camphorsultam (1.0 eq) in dry dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) and DMAP (0.1 eq).
-
Propionyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated to give the N-propionylsultam.
Step 2: Diastereoselective Aldol Reaction
-
The N-propionylsultam (1.0 eq) is dissolved in dry DCM and cooled to -78 °C.
-
Titanium tetrachloride (TiCl₄) (1.1 eq, as a 1.0 M solution in DCM) is added dropwise.
-
Diisopropylethylamine (DIPEA) (1.2 eq) is then added slowly, and the mixture is stirred for 30 minutes to form the enolate.
-
The desired aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a half-saturated solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with DCM. The organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.
Visualization of Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow and key mechanistic aspects of chiral auxiliary-mediated synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Simplified mechanism of Evans' auxiliary-directed alkylation.
Caption: Decision-making flowchart for selecting a suitable chiral auxiliary.
Conclusion
Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic chemist. Their reliability, predictability, and the wealth of accumulated knowledge surrounding their application make them a cornerstone of asymmetric synthesis, particularly in the early stages of drug discovery and process development. While the ultimate goal may often be the development of a catalytic asymmetric process, the robust and well-understood nature of chiral auxiliary-based methods provides a direct and efficient route to obtaining enantiomerically pure materials for initial studies and beyond. This guide has provided a comprehensive overview of the principles, data, and practical methodologies to empower researchers in their pursuit of stereochemically defined molecules that will shape the future of medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 9. synarchive.com [synarchive.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1S,3S)-3-Aminocyclopentanol Hydrochloride: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1S,3S)-3-Aminocyclopentanol hydrochloride, a key chiral building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed safety and handling procedures, and its significant role in the synthesis of complex pharmaceutical agents. The information is intended to support researchers and drug development professionals in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a chiral bifunctional molecule valued for its specific stereochemistry.[1] The presence of both an amino and a hydroxyl group on a cyclopentane ring allows for versatile chemical modifications in asymmetric synthesis.[1] This compound is a white to pale yellow solid.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| CAS Number | 1523530-42-8 |
| Appearance | Solid |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) |
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following information is compiled from various safety data sheets (SDS).
Hazard Identification
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment should be worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form to avoid dust inhalation.
-
Body Protection: A lab coat should be worn.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of this material and its container at a licensed waste disposal facility.
Experimental Protocols
While specific, validated analytical protocols for this compound are not widely published, the following are general methodologies that can be adapted for its analysis and use in synthesis.
Synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride (Illustrative Example)
The synthesis of the related stereoisomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, provides a framework for the chemical transformations involved. A common approach involves the reduction of a protected 3-aminocyclopentanone precursor.
Methodology:
-
Reduction: A protected 3-aminocyclopentanone is reduced using a reducing agent such as sodium borohydride. This step is crucial for establishing the stereochemistry of the hydroxyl group. The reaction typically yields a mixture of cis and trans isomers.
-
Purification: The desired diastereomer is isolated from the reaction mixture using chromatographic techniques.
-
Deprotection and Salt Formation: The protecting group on the amine is removed, and the compound is treated with hydrochloric acid to form the stable hydrochloride salt.
Chiral Gas Chromatography (GC) for Purity Analysis
To determine the enantiomeric and diastereomeric purity of aminocyclopentanol derivatives, chiral gas chromatography is a suitable method.
General Protocol:
-
Derivatization: The amino and hydroxyl groups of the analyte must be derivatized to increase volatility and improve chromatographic separation. A two-step process is common:
-
Esterification: The hydroxyl group can be esterified.
-
Acylation: The amino group can be acylated using reagents like trifluoroacetic anhydride (TFAA).
-
-
Instrumentation:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative, is essential for separating stereoisomers.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.
-
-
Analysis: The derivatized sample is injected into the GC system. The retention times of the different stereoisomers are compared to those of known standards to determine the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound.
General Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY and HSQC, can be used to aid in the assignment of protons and carbons and to confirm the connectivity of the molecule.
-
Spectral Interpretation: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) can provide detailed information about the relative stereochemistry of the amino and hydroxyl groups.
Role in Drug Development
This compound is not typically used as a therapeutic agent itself but serves as a crucial chiral building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is essential for the biological activity of the final drug molecule, as different stereoisomers can have vastly different pharmacological effects.[1]
One notable application is in the preparation of 6-aminopyridine-3-thiazole derivatives, which are being investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[2]
Synthetic Pathway Example
The following diagram illustrates a generalized synthetic pathway where an aminocyclopentanol derivative is a key intermediate in the creation of a more complex drug molecule.
Caption: Generalized synthetic workflow utilizing this compound.
Potential Mechanism of Action of Derived Compounds in Rheumatoid Arthritis
While this compound itself does not have a known signaling pathway, the drugs synthesized from it target key inflammatory pathways in diseases like rheumatoid arthritis. The following diagram illustrates a simplified overview of the inflammatory cascade in rheumatoid arthritis that such drugs aim to modulate.
Caption: Simplified inflammatory pathway in rheumatoid arthritis.
References
The Aminocyclopentanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminocyclopentanol scaffold is a pivotal structural motif in medicinal chemistry, most notably as a core component of carbocyclic nucleoside analogues. These compounds have garnered significant attention for their potent antiviral and anti-cancer activities. This technical guide provides a comprehensive overview of the discovery and historical development of aminocyclopentanol derivatives, their physicochemical properties, key synthetic methodologies, and their mechanisms of biological action. Detailed experimental protocols for seminal syntheses and illustrative diagrams of reaction pathways and biological mechanisms are included to serve as a valuable resource for researchers in the field.
Discovery and Historical Perspective
The journey of aminocyclopentanol derivatives is intrinsically linked to the broader field of aminocyclitols, which gained prominence with the discovery of the aminoglycoside antibiotic streptomycin in 1944.[1] This discovery sparked extensive research into carbohydrate-like molecules containing amino groups, valued for their diverse biological activities. While the initial focus was on six-membered aminocyclitols, the exploration of five-membered rings, specifically the aminocyclopentanol core, opened new avenues in drug discovery, particularly in the realm of antiviral agents.
The true potential of the aminocyclopentanol moiety was realized with the development of carbocyclic nucleoside analogues. These molecules were designed as metabolically stable surrogates of natural nucleosides, where the furanose ring is replaced by a cyclopentane ring.[2] This structural modification prevents glycosidic bond cleavage, a common metabolic pathway for natural nucleosides, thereby enhancing their bioavailability and therapeutic efficacy. A significant application for this class of compounds is in the synthesis of these carbocyclic nucleosides, which have shown promise as antiviral and antitumor agents.[3]
Physicochemical Properties of Aminocyclopentanol Isomers
The stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for the biological activity of its derivatives. The four main isomers of 3-aminocyclopentanol exhibit distinct physical properties.
| Isomer | Structure | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | CAS Number |
| (1R,3S)-3-Aminocyclopentanol | C5H11NO | 101.15 | cis-(1R,3S)-3-aminocyclopentan-1-ol | 1110772-05-8 | |
| (1S,3R)-3-Aminocyclopentanol | C5H11NO | 101.15 | cis-(1S,3R)-3-aminocyclopentan-1-ol | 124555-42-6 | |
| (1R,3R)-3-Aminocyclopentanol | C5H11NO | 101.15 | trans-(1R,3R)-3-aminocyclopentan-1-ol | 167298-58-0 | |
| (1S,3S)-3-Aminocyclopentanol | C5H11NO | 101.15 | trans-(1S,3S)-3-aminocyclopentan-1-ol | 59260-76-3 |
Data sourced from PubChem CID: 21308749, 22827986, 11571787.[4][5][6]
Synthesis of Key Aminocyclopentanol Derivatives
The synthesis of enantiomerically pure aminocyclopentanol derivatives is a critical step in the development of active pharmaceutical ingredients. Various strategies have been developed, including chemical and enzymatic methods.
Chemoenzymatic Synthesis of trans-2-Aminocyclopentanol Derivatives
A highly efficient method for preparing both enantiomers of trans-2-aminocyclopentanol involves a chemoenzymatic approach. The key steps are the synthesis of a racemic precursor, followed by a lipase-catalyzed resolution.[6]
Caption: Chemoenzymatic resolution of racemic trans-2-aminocyclopentanol.
Asymmetric Synthesis via Hetero-Diels-Alder Reaction
An alternative approach for the synthesis of chiral aminocyclopentanols involves an asymmetric hetero-Diels-Alder reaction. This method allows for the direct creation of the desired stereocenters. A notable example is the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate for the anti-HIV drug Bictegravir.[7]
Biological Activity and Mechanism of Action
Aminocyclopentanol derivatives, particularly in the form of carbocyclic nucleoside analogues, exhibit a broad range of biological activities, with antiviral and anti-cancer properties being the most prominent.
Antiviral Activity
Many carbocyclic nucleosides are potent inhibitors of viral replication. Their primary mechanism of action is the inhibition of viral DNA polymerase.[8] After entering a cell, the nucleoside analogue is phosphorylated by host cell kinases to its triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[8]
Caption: Mechanism of action of aminocyclopentanol nucleoside analogues.
Quantitative Biological Data
The antiviral efficacy of several carbocyclic nucleoside analogues containing an aminocyclopentanol core has been evaluated. The following table summarizes the activity of a pyrazole amide derivative against HIV-1.
| Compound | Virus | EC50 (µM) | Reference |
| Pyrazole amide 15f | HIV-1LAI | 24 | [9] |
Experimental Protocols
General Procedure for Lipase-Catalyzed Kinetic Resolution of rac-trans-2-(diallylamino)cyclopentanol
This protocol is adapted from the chemoenzymatic synthesis of trans-2-aminocyclopentanol derivatives.[6]
Materials:
-
rac-trans-2-(diallylamino)cyclopentanol
-
Burkholderia cepacia lipase (immobilized)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
tert-Amyl alcohol (TAA)
Procedure:
-
Dissolve rac-trans-2-(diallylamino)cyclopentanol in a 1:1 mixture of TBME and TAA.
-
Add vinyl acetate as the acylating agent.
-
Add immobilized Burkholderia cepacia lipase to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by gas chromatography (GC).
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Separate the resulting (S)-acetate and the unreacted (R)-alcohol by column chromatography.
-
Deprotect the separated enantiomers to obtain the final products.
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
The following is a general outline of a multi-step synthesis.[1][7]
Key Steps:
-
Hetero-Diels-Alder Reaction: A chiral N-acyl hydroxylamine compound undergoes an asymmetric cycloaddition reaction with cyclopentadiene to construct the two chiral centers of the target product.
-
Reduction of Nitrogen-Oxygen Bond: The resulting cycloadduct is subjected to reduction, for example, using a zinc powder-acetic acid system, to selectively cleave the N-O bond.
-
Chiral Separation (if necessary): If the initial cycloaddition is not completely stereoselective, a chiral separation step, such as lipase-catalyzed resolution, can be employed.
-
Double Bond Reduction: The double bond in the cyclopentene ring is reduced via hydrogenation, for instance, using palladium on carbon.
-
Deprotection and Salt Formation: The protecting groups are removed under acidic conditions, and the hydrochloride salt is formed in situ to yield the final product.
Conclusion
Aminocyclopentanol derivatives have evolved from being a structural curiosity to becoming a cornerstone in the design of potent therapeutic agents. Their unique stereochemical and conformational properties, coupled with their metabolic stability when incorporated into nucleoside analogues, have made them invaluable in the fight against viral diseases and cancer. The continued development of novel and efficient synthetic methodologies, including chemoenzymatic and asymmetric approaches, will undoubtedly lead to the discovery of new aminocyclopentanol-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 8. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocol for the asymmetric synthesis of (1S,3S)-3-Aminocyclopentanol hydrochloride, a valuable chiral building block in the pharmaceutical industry. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a critical intermediate in the synthesis of various complex molecules, particularly carbocyclic nucleoside analogues with potential antiviral and antitumor applications.[1] The precise stereochemical configuration of (1S,3S)-3-Aminocyclopentanol is paramount for its biological activity and its effectiveness as a chiral auxiliary in organic synthesis.[1]
Introduction
The asymmetric synthesis of enantiomerically pure compounds like this compound is a significant challenge in organic chemistry. Key strategies to achieve high enantiopurity include enzymatic resolutions, the use of chiral catalysts, and asymmetric cycloaddition reactions.[1] This note details a robust synthetic route commencing with a hetero-Diels-Alder reaction to construct the cyclopentane ring, followed by a crucial enzymatic kinetic resolution step to isolate the desired (1S,3S) enantiomer.
Synthetic Strategy Overview
The overall synthetic pathway involves three key stages:
-
Hetero-Diels-Alder Cycloaddition: Formation of a racemic bicyclic intermediate.
-
Enzymatic Kinetic Resolution: Selective acylation of one enantiomer using a lipase, allowing for the separation of the desired stereoisomer.
-
Functional Group Manipulation: Subsequent reduction and deprotection steps to yield the final target molecule, this compound.
Experimental Protocols
Protocol 1: Synthesis of Racemic cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester
This protocol outlines the initial hetero-Diels-Alder reaction to form the core cyclopentane structure.
Materials:
-
tert-Butyl hydroxylamine carbonate
-
Copper (I) chloride (CuCl)
-
2-Ethyl-2-oxazoline
-
Cyclopentadiene
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a reaction flask, add tert-butyl hydroxylamine carbonate (1.0 eq.), copper (I) chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.) in 2-methyltetrahydrofuran.
-
Stir the mixture at 20-30°C.
-
Slowly add cyclopentadiene (1.5-2.0 eq.) to the reaction mixture.
-
Continue stirring at 20-30°C and monitor the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture containing the racemic product is typically used directly in the next step after a suitable work-up.
Protocol 2: Enzymatic Kinetic Resolution
This step is critical for the separation of the desired enantiomer.
Materials:
-
Racemic cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester
-
Lipase (e.g., Novozym 435, Lipozyme TL, Lipozyme RM)[2]
-
Vinyl acetate
-
Dichloromethane
Procedure:
-
Dissolve the racemic intermediate from Protocol 1 in dichloromethane.
-
Add vinyl acetate (e.g., 5.0 eq.) and the selected lipase (e.g., Lipozyme40086, 22g for a large-scale reaction).[2]
-
Stir the mixture at room temperature (approximately 25°C) for 48 hours.[2]
-
Monitor the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached (ideally around 50%), filter off the enzyme.
-
The unreacted (1S,3S)-enantiomer and the acylated (1R,3R)-enantiomer can then be separated by column chromatography.
Protocol 3: Reduction and Deprotection to this compound
Materials:
-
Enantiomerically enriched intermediate from Protocol 2
-
Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Acetyl chloride
-
Isopropanol
Procedure:
-
Reduction of the Double Bond: Dissolve the separated (1S,3S)-intermediate in methanol. Add 10% Pd/C and subject the mixture to hydrogenation (e.g., 1 MPa) at room temperature until the reaction is complete.[3]
-
Deprotection and Salt Formation:
-
Prepare a solution of hydrogen chloride in isopropanol by the slow addition of acetyl chloride to cooled isopropanol.[2]
-
Dissolve the reduced intermediate in isopropanol and add it dropwise to the prepared HCl/isopropanol solution.[2]
-
Stir the reaction at room temperature for 12 hours.[2]
-
Cool the mixture to 0°C to induce crystallization.[2]
-
Filter the white solid, wash with cold isopropanol, and dry under vacuum to yield this compound.
-
Data Presentation
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Purity |
| Protocol 1 | Racemic bicyclic intermediate | High | N/A | - |
| Protocol 2 | Resolved (1S,3S)-intermediate | ~40-45% | >99%[2] | >99% |
| Protocol 3 | (1S,3S)-3-Aminocyclopentanol HCl | ~80% (for deprotection step)[2] | >99% | >99% |
Visualized Workflow
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 1523530-42-8 | Benchchem [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbocyclic nucleoside analogues are a critical class of therapeutic agents with potent antiviral and anticancer activities. These molecules are characterized by the replacement of the furanose ring's oxygen atom with a methylene group, a modification that imparts enhanced metabolic stability and resistance to enzymatic degradation. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues, with a specific focus on utilizing aminocyclopentanol derivatives as key starting materials. We will explore the primary synthetic strategies, present quantitative data on the biological activity of representative compounds, and illustrate the general mechanism of action through a signaling pathway diagram.
Introduction
The quest for novel antiviral and anticancer therapies has led to the extensive exploration of nucleoside analogues. Carbocyclic nucleosides, in which the sugar moiety is replaced by a carbocyclic ring, represent a significant advancement in this field. This structural modification prevents the cleavage of the glycosidic bond by phosphorylases and hydrolases, thereby increasing the in vivo half-life of the drug. Furthermore, the conformational flexibility of the cyclopentane ring can lead to unique interactions with target enzymes, resulting in improved efficacy and selectivity.
The synthesis of these complex molecules can be broadly categorized into two main approaches: the linear and the convergent synthesis. The linear approach involves the construction of the heterocyclic base (purine or pyrimidine) step-by-step onto a pre-formed aminocyclopentane scaffold. The convergent approach, on the other hand, involves the coupling of a complete heterocyclic base with a functionalized cyclopentane derivative. The choice of strategy often depends on the desired final product and the availability of starting materials.
This document will provide a detailed overview of these synthetic methodologies, with a focus on practical experimental protocols that can be adapted for the synthesis of a variety of carbocyclic nucleoside analogues from aminocyclopentanol precursors.
Data Presentation
The biological activity of carbocyclic nucleoside analogues is a key determinant of their therapeutic potential. The following table summarizes the antiviral activity of selected carbocyclic nucleosides, with EC50 values representing the concentration of the compound required to inhibit viral replication by 50%.
| Compound | Virus | Assay | EC50 (µM) | Cell Line | Citation |
| 1,2,3-Triazole analogue | Vaccinia virus | CPE | 0.4 | Vero | [1] |
| 1,2,3-Triazole analogue | Cowpox virus | CPE | 39 | Vero | [1] |
| 1,2,3-Triazole analogue | SARS-CoV | CPE | 47 | Vero | [1] |
| 1,2,4-Triazole analogue | SARS-CoV | CPE | 21 | Vero | [1] |
| Pyrazole amide 15f | HIV-1 | 24 | PBM | [2] |
CPE: Cytopathic Effect
Experimental Protocols
Linear Synthesis of Carbocyclic Nucleosides from cis-3-Aminomethylcyclopentylmethanol
This protocol is a generalized procedure based on the linear synthesis approach where the heterocyclic base is constructed onto the aminocyclopentanol derivative.
1.1. Synthesis of a Pyrimidine-based Carbocyclic Nucleoside (e.g., Uracil analogue)
-
Step 1: Reaction with β-alkoxy-α,β-unsaturated carbonyl compound. To a solution of cis-3-aminomethylcyclopentylmethanol in a suitable solvent (e.g., ethanol), add an equimolar amount of a β-alkoxy-α,β-unsaturated carbonyl compound (e.g., 3-ethoxyacryloyl isocyanate).
-
Step 2: Cyclization. The resulting intermediate is then cyclized to form the pyrimidine ring. This can be achieved by heating the reaction mixture, often in the presence of a base or acid catalyst, depending on the specific substrate.
-
Step 3: Deprotection (if necessary). If protecting groups are used on the aminocyclopentanol or the pyrimidine precursor, they are removed in the final step to yield the target carbocyclic nucleoside.
1.2. Synthesis of a Purine-based Carbocyclic Nucleoside (e.g., Adenine analogue)
-
Step 1: Reaction with a 4,6-dichloro-5-aminopyrimidine. A mixture of cis-3-aminomethylcyclopentylmethanol and 4,6-dichloro-5-aminopyrimidine in a suitable solvent (e.g., ethanol) is heated under reflux in the presence of a base (e.g., triethylamine).
-
Step 2: Ring closure to form the purine. The resulting intermediate is then treated with an orthoformate (e.g., triethyl orthoformate) and a catalytic amount of acid to facilitate the closure of the imidazole ring, forming the purine core.
-
Step 3: Amination. The 6-chloro group on the purine ring is then displaced with an amino group. This is typically achieved by heating the compound with a source of ammonia (e.g., methanolic ammonia) in a sealed tube.
-
Step 4: Deprotection (if necessary). Any protecting groups are removed to yield the final carbocyclic adenosine analogue.
Convergent Synthesis of Carbocyclic Nucleosides via Mitsunobu Reaction
This protocol describes a general procedure for the coupling of a pre-formed heterocyclic base with a cyclopentanol derivative using the Mitsunobu reaction. This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
-
Step 1: Preparation of the reaction mixture. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclopentanol derivative, the heterocyclic base (e.g., a purine or pyrimidine), and triphenylphosphine (PPh3) in a dry, aprotic solvent (e.g., tetrahydrofuran, THF).
-
Step 2: Addition of the azodicarboxylate. Cool the mixture in an ice bath and slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent. The reaction is often exothermic and the temperature should be maintained below 10 °C during the addition.
-
Step 3: Reaction completion. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up and purification. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired carbocyclic nucleoside from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Mandatory Visualization
Synthetic Strategies for Carbocyclic Nucleosides
Caption: Overview of linear and convergent synthetic strategies.
General Mechanism of Action of Antiviral Carbocyclic Nucleosides
Caption: Phosphorylation and inhibition of viral polymerase.
References
Application Notes and Protocols: (1S,3S)-3-Aminocyclopentanol Hydrochloride in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3S)-3-Aminocyclopentanol hydrochloride is a chiral building block that holds potential in the synthesis of carbocyclic nucleoside analogues, a class of compounds investigated for various therapeutic properties, including antiviral and antitumor activities. In these analogues, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic moiety, which can enhance metabolic stability and confer novel biological activities. The stereochemistry of the aminocyclopentanol core is a critical determinant of a derivative's biological function and efficacy. This document provides a comprehensive overview of the application of this compound in the context of antiviral drug development, including synthetic strategies, protocols for antiviral evaluation, and a discussion of the structure-activity relationship.
The Role of Stereochemistry: The Case of Aminocyclopentanol Isomers
The spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring is crucial for the biological activity of the resulting nucleoside analogues. While this compound possesses the necessary functionalities for the synthesis of these analogues, its stereoisomer, (1R,3S)-3-aminocyclopentanol, has gained more prominence in the field of antiviral drug development. Notably, the (1R,3S) isomer is a key intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection. This highlights the stringent stereochemical requirements for potent antiviral activity and underscores the importance of exploring different stereoisomers in drug discovery campaigns.
While carbocyclic nucleoside analogues derived from a related compound, cis-3-aminomethylcyclopentylmethanol, have been synthesized and tested, they did not exhibit appreciable antiviral activity against a panel of eighteen viruses.[1] Similarly, isoxazoline-carbocyclic nucleosides synthesized from related precursors showed no specific antiviral activity.[2] These findings suggest that while the aminocyclopentanol scaffold is a valid starting point, the specific stereochemistry and the nature of the attached nucleobase are critical for antiviral efficacy.
Applications in Antiviral Research
The primary application of this compound in antiviral research is as a scaffold to generate novel carbocyclic nucleoside analogues. These synthetic compounds can then be screened against a wide range of viruses to identify potential lead compounds for further development. The general workflow for this process is outlined below.
References
Application Notes and Protocols for the Enantioselective Reduction of 3-Aminocyclopentanone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-aminocyclopentanol derivatives are valuable building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity of the final drug molecule often depends on the specific stereochemistry of this core structure. A critical step in accessing these chiral synthons is the enantioselective reduction of N-protected 3-aminocyclopentanone precursors. This document provides detailed application notes and protocols for two powerful and widely used methods to achieve this transformation: chemocatalytic reduction using Corey-Bakshi-Shibata (CBS) catalysts and biocatalytic reduction using alcohol dehydrogenases (ADHs).
Chemocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3][4] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[5][6] The predictable stereochemical outcome and high enantioselectivities make it a favored method in organic synthesis.
Logical Workflow for CBS Reduction
Caption: Workflow for the CBS reduction of N-Boc-3-aminocyclopentanone.
Experimental Protocol: CBS Reduction of N-Boc-3-aminocyclopentanone
This protocol is based on established procedures for the CBS reduction of ketones.[1]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
N-Boc-3-aminocyclopentanone
-
Borane-dimethyl sulfide complex (BMS, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M in toluene).
-
Dilute the catalyst with anhydrous THF (5 mL per mmol of substrate).
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution, maintaining the temperature below -35 °C. Stir the mixture for 10 minutes.
-
In a separate flask, dissolve N-Boc-3-aminocyclopentanone (1.0 eq.) in anhydrous THF (2 mL per mmol).
-
Add the substrate solution dropwise to the pre-formed catalyst-borane complex over 30 minutes, ensuring the internal temperature does not exceed -35 °C.
-
After the addition is complete, stir the reaction mixture at -40 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -40 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral N-Boc-3-aminocyclopentanol.
-
Determine the diastereomeric ratio by NMR and the enantiomeric excess by chiral HPLC or GC analysis.
Quantitative Data for CBS Reduction of Ketones
| Entry | Substrate | Catalyst | Product Configuration | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-Me-CBS | (S)-1-Phenylethanol | >95 | >97 |
| 2 | 1-Tetralone | (S)-Me-CBS | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | >95 |
| 3 | 2-Ethylcyclohexanone | (S)-Me-CBS | (1R,2R)-2-Ethylcyclohexanol | >90 | >96 |
Note: The stereochemical outcome of the CBS reduction is predictable. For an (S)-catalyst, the hydride is delivered to the Re face of the carbonyl, and for an (R)-catalyst, to the Si face. The diastereoselectivity (cis/trans ratio) in the reduction of 3-substituted cyclopentanones will depend on the steric and electronic nature of the substituent and the reaction conditions.
Biocatalytic Approach: Alcohol Dehydrogenase (ADH) Mediated Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[7] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[8] In the reductive direction, they are highly efficient in producing chiral alcohols from prochiral ketones with excellent enantioselectivity. Enzymes from various microorganisms, such as Rhodococcus erythropolis, have shown great potential in the asymmetric reduction of cyclic ketones.[9]
Logical Workflow for Biocatalytic Reduction
Caption: Workflow for the ADH-mediated reduction of N-Boc-3-aminocyclopentanone.
Experimental Protocol: ADH-Mediated Reduction of a 3-Aminocyclopentanone Precursor Analog
This protocol is adapted from the successful asymmetric reduction of N-Boc-3-piperidone using a carbonyl reductase from Rhodococcus erythropolis.[9] It serves as an excellent starting point for the reduction of N-Boc-3-aminocyclopentanone.
Materials:
-
Recombinant E. coli whole cells overexpressing a carbonyl reductase from Rhodococcus erythropolis (or a commercially available ADH kit)
-
N-Boc-3-aminocyclopentanone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as a cosubstrate for cofactor regeneration)
-
Glucose and Glucose Dehydrogenase (GDH) (as an alternative cofactor regeneration system)
-
NADP⁺ or NAD⁺ (if using purified enzyme)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of the E. coli whole-cell biocatalyst in the phosphate buffer.
-
To a reaction vessel, add the cell suspension.
-
Add the cofactor regeneration system. A common system is the addition of isopropanol (e.g., 5-10% v/v), which is oxidized by the ADH to regenerate the NADPH/NADH cofactor. Alternatively, a glucose/GDH system can be used.
-
Dissolve the N-Boc-3-aminocyclopentanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC.
-
Once the reaction has reached completion, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography if necessary.
-
Determine the diastereomeric ratio and enantiomeric excess of the resulting N-Boc-3-aminocyclopentanol.
Quantitative Data for ADH-Mediated Reduction of N-Protected Heterocyclic Ketones
The following table presents data for the asymmetric reduction of N-Boc-3-piperidone, a close structural analog of the target substrate, using a carbonyl reductase from Rhodococcus erythropolis (ReCR).[9]
| Entry | Substrate | Biocatalyst | Product | Yield (%) | ee (%) |
| 1 | N-Boc-3-piperidone | ReCR (wild-type) | (S)-N-Boc-3-hydroxypiperidine | >95 | >99 |
| 2 | N-Boc-3-piperidone | ReCR (Y54F mutant) | (S)-N-Boc-3-hydroxypiperidine | 95.9 | >99 |
These results demonstrate the high efficiency and enantioselectivity of ADHs for the reduction of N-protected heterocyclic ketones, suggesting that similar success can be expected for N-Boc-3-aminocyclopentanone.
Summary and Outlook
Both chemocatalytic CBS reduction and biocatalytic ADH-mediated reduction are powerful methods for the enantioselective synthesis of chiral 3-aminocyclopentanol precursors. The choice of method may depend on factors such as substrate scope, scalability, cost, and environmental considerations.
-
CBS reduction offers broad substrate compatibility and predictable stereochemical control, making it a robust choice for laboratory-scale synthesis.
-
Biocatalytic reduction with ADHs provides exceptional enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry and offering advantages for large-scale industrial processes.
For researchers and drug development professionals, the protocols and data presented herein provide a solid foundation for the development of efficient and selective synthetic routes to valuable chiral 3-aminocyclopentanol building blocks. Further optimization of reaction conditions for the specific N-protected 3-aminocyclopentanone substrate is recommended to achieve optimal yield and stereoselectivity.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. york.ac.uk [york.ac.uk]
- 7. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Carbonyl Reductase from Rhodococcus erythropolis WZ010 and Its Variant Y54F for Asymmetric Synthesis of (S)- N-Boc-3-Hydroxypiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
Introduction
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings[1][2]. The hetero-Diels-Alder (HDA) variant, where either the diene or dienophile contains a heteroatom, provides a direct route to synthesize heterocyclic compounds, which are prevalent in natural products and pharmaceuticals[3]. Achieving high stereoselectivity in these reactions is crucial, and the use of chiral Lewis acid catalysts has been a major focus of research. Copper catalysts are particularly attractive due to their low cost, low toxicity, and high efficiency in promoting asymmetric reactions[4][5]. This application note provides a detailed protocol for a copper-catalyzed asymmetric hetero-Diels-Alder reaction, specifically the enantioselective cycloaddition of Danishefsky's diene with glyoxals, catalyzed by a chiral copper(II)-bis(oxazoline) complex[3][6].
General Principle
The reaction involves a [4+2] cycloaddition between an electron-rich diene (Danishefsky's diene) and an electron-deficient dienophile (glyoxal). A chiral copper(II) complex acts as a Lewis acid, coordinating to the glyoxal to lower its LUMO energy and create a chiral environment. This coordination controls the facial selectivity of the diene's approach, leading to the formation of a dihydropyranone product with high enantioselectivity.
Experimental Protocol: Enantioselective Synthesis of Dihydropyrones
This protocol is adapted from a reported copper-catalyzed enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with glyoxals[6].
Materials and Reagents:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))
-
Danishefsky's diene ((1E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
-
Substituted glyoxal (e.g., phenylglyoxal)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
-
Schlenk tube or flame-dried round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.1 equiv) and the chiral bis(oxazoline) ligand (0.11 equiv).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1-2 hours until a clear solution of the chiral catalyst complex is formed.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the glyoxal substrate (1.0 equiv) to the cooled catalyst solution and stir for 15 minutes.
-
Slowly add Danishefsky's diene (1.5 equiv) to the reaction mixture dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid (TFA) to hydrolyze the silyl enol ether intermediate.
-
Warm the mixture to room temperature and pour it into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure dihydropyrone product.
Data Presentation
The following table summarizes the results for the copper-catalyzed HDA reaction with various glyoxal derivatives, demonstrating the scope and efficiency of the protocol[6].
| Entry | Dienophile (Glyoxal) | Product | Yield (%) | ee (%) |
| 1 | Phenylglyoxal | 95 | 98 | |
| 2 | 4-Methylphenylglyoxal | 96 | 99 | |
| 3 | 4-Methoxyphenylglyoxal | 92 | 99 | |
| 4 | 4-Chlorophenylglyoxal | 94 | 97 | |
| 5 | 2-Naphthylglyoxal | 91 | 98 | |
| 6 | Methylglyoxal | 85 | 96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed hetero-Diels-Alder reaction.
Caption: General experimental workflow for the synthesis.
Proposed Catalytic Cycle
This diagram shows the proposed catalytic cycle for the enantioselective hetero-Diels-Alder reaction.
Caption: Proposed catalytic cycle for the reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Recent advances in copper-catalyzed asymmetric coupling reactions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Transaminase-Mediated Amination for Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the synthesis of pharmaceuticals and fine chemicals, with an estimated 40-45% of small molecule drugs containing at least one chiral amine moiety.[1][2] Traditional chemical methods for their synthesis often involve harsh reaction conditions, the use of toxic metal catalysts, and can suffer from poor stereoselectivity.[2] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative.[1] Among the various biocatalytic methods, the use of ω-transaminases (ω-TAs) for the asymmetric synthesis of chiral amines from prochiral ketones has emerged as a powerful and widely adopted strategy.[3][4]
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[5][6] This process can be employed in several ways to produce enantiopure amines, including asymmetric synthesis from a prochiral ketone, kinetic resolution of a racemic amine, and deracemization of a racemic amine.[1][4] Asymmetric synthesis, which can theoretically achieve a 100% yield of the desired chiral amine, is often the preferred route.[7]
Despite their potential, the industrial application of transaminases has faced challenges, including unfavorable reaction equilibria, substrate and product inhibition, and limited substrate scope for bulky molecules.[1] Significant advancements in protein engineering and process optimization have been made to overcome these limitations.[4] Engineered transaminases now exhibit broader substrate ranges, enhanced stability, and improved tolerance to organic solvents. Furthermore, various reaction engineering strategies, such as the use of "smart" amine donors or multi-enzyme cascades for in situ by-product removal, have been developed to drive the reaction equilibrium towards product formation.[1]
These application notes provide an overview of the use of transaminases for chiral amine synthesis, including tabulated data for various enzyme-substrate combinations, detailed experimental protocols for enzyme assays and preparative scale synthesis, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Performance of Various Transaminases
The following tables summarize the performance of different wild-type and engineered ω-transaminases in the asymmetric synthesis of chiral amines from prochiral ketones. The data highlights the broad substrate scope and high enantioselectivity achievable with these biocatalysts.
| Enzyme (Source/Variant) | Substrate (Ketone) | Amine Donor | Conversion/Yield (%) | Enantiomeric Excess (e.e., %) | Reference(s) |
| (S)-selective ω-TAs | |||||
| Vibrio fluvialis JS17 | Acetophenone | L-Alanine | 92.1 | >99 (S) | [8] |
| Vibrio fluvialis JS17 | Benzylacetone | L-Alanine | 90.2 | >99 (S) | [8] |
| Chromobacterium violaceum | 4-Phenylbutan-2-one | Isopropylamine (IPA) | 80-99 | >99 (S) | [7] |
| Engineered V. fluvialis (ATA-256) | (E)-4-phenylbut-3-en-2-one | Isopropylamine (IPA) | 87 | >99 (S) | [7] |
| Engineered V. fluvialis (W57F/R88H/V153S/K163F/I259M/R415A/V422A) | 2-Acetylbiphenyl | Isopropylamine (IPA) | >99 | >99 (S) | [9] |
| (R)-selective ω-TAs | |||||
| Engineered Arthrobacter sp. (ATA-117) | Pro-sitagliptin ketone | Isopropylamine (IPA) | 92 | >99.95 (R) | [4][6] |
| Aspergillus terreus | 4-Phenylbutan-2-one | Isopropylamine (IPA) | 46 | >99 (R) | [7] |
| Ruegeria pomeroyi | 4-Phenylbutan-2-one | Isopropylamine (IPA) | 67-75 (up to >99) | >99 (R) | [7] |
| Engineered Ruegeria sp. (3FCR_QM) | Various bulky ketones | L-Alanine | High | >99 (R) | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Transaminase Activity
This protocol describes a common method for determining the activity of a transaminase by monitoring the formation of a ketone product (e.g., acetophenone) from the corresponding chiral amine.
Materials:
-
Transaminase enzyme solution (cell-free extract or purified enzyme)
-
(S)- or (R)-α-methylbenzylamine (amine donor for kinetic resolution)
-
Pyruvate (amine acceptor)
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
UV-Vis spectrophotometer and quartz cuvettes or a microplate reader
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture with the following final concentrations:
-
50 mM Potassium phosphate buffer, pH 8.0
-
2.5 mM (S)- or (R)-α-methylbenzylamine
-
2.5 mM Pyruvate
-
0.1 mM PLP
-
-
Pre-incubate the mixture: Incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add the transaminase enzyme solution to the reaction mixture to a final concentration of 0.02-0.1 mg/mL. Mix gently.
-
Monitor the reaction: Immediately start monitoring the increase in absorbance at 245 nm (the wavelength at which acetophenone has a significant absorbance) over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the activity: Determine the initial linear rate of the reaction (ΔAbs/min). The specific activity can be calculated using the Beer-Lambert law (ε for acetophenone at 245 nm is 12 mM⁻¹ cm⁻¹).[11]
Unit Definition: One unit (U) of transaminase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetophenone per minute under the specified conditions.
Protocol 2: Preparative Scale Asymmetric Synthesis of a Chiral Amine
This protocol provides a general procedure for the synthesis of a chiral amine from a prochiral ketone on a laboratory scale.
Materials:
-
Transaminase enzyme (lyophilized powder, immobilized, or as whole cells)
-
Prochiral ketone (e.g., acetophenone)
-
Amine donor (e.g., isopropylamine or L-alanine)
-
Pyridoxal-5'-phosphate (PLP)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Organic solvent (e.g., DMSO, if required for substrate solubility)
-
Reaction vessel with stirring
-
Equipment for work-up and purification (e.g., centrifuge, separatory funnel, rotary evaporator, column chromatography)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the prochiral ketone (e.g., 20-50 mM) in the buffer. If the ketone has low aqueous solubility, a co-solvent like DMSO (e.g., 10-20% v/v) can be added.
-
Add the amine donor. If using isopropylamine, a large excess (e.g., 300-500 mM) is often used to drive the equilibrium.[7] If using L-alanine, an excess is also recommended, and a system for pyruvate removal might be necessary for high conversion.[8]
-
Add PLP to a final concentration of 0.5-1.0 mM.
-
Add the transaminase enzyme (e.g., 1-5 mg/mL of lyophilized powder).
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by GC or HPLC.
-
-
Work-up:
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by removing the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme, or by protein precipitation).
-
Adjust the pH of the supernatant to >10 with a base (e.g., NaOH) to ensure the amine product is in its free base form.
-
Extract the chiral amine product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography if necessary.
-
Determine the yield of the purified chiral amine.
-
Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis.
-
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
This is a general guideline for determining the enantiomeric excess of a chiral amine product. The exact conditions will need to be optimized for the specific amine.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).
Mobile Phase Preparation:
-
For normal-phase HPLC, a common mobile phase is a mixture of n-hexane and an alcohol like 2-propanol or ethanol (e.g., 90:10 v/v).
-
For basic analytes like amines, it is often necessary to add a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1% v/v), to the mobile phase to improve peak shape.
Sample Preparation:
-
Dissolve a small amount of the purified amine product in the mobile phase or a compatible solvent.
-
Prepare a solution of the corresponding racemic amine as a standard to determine the retention times of both enantiomers.
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or other suitable chiral column).
-
Mobile Phase: e.g., n-Hexane:2-Propanol:DEA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Analysis:
-
Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Mandatory Visualizations
Caption: Figure 1: Ping-Pong Bi-Bi Mechanism of Transaminase.
Caption: Figure 2: Experimental Workflow for Chiral Amine Synthesis.
Caption: Figure 3: Strategies to Overcome Unfavorable Equilibrium.
References
- 1. yakhak.org [yakhak.org]
- 2. Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 7. Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hplc.eu [hplc.eu]
- 11. Human cytosolic transaminases: side activities and patterns of discrimination towards physiologically available alternative substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium on carbon (Pd/C) is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of alkenes, a fundamental transformation in organic synthesis.[1][2] The reduction of cyclopentene to cyclopentane is a classic example of this reaction, converting an unsaturated cyclic hydrocarbon into its saturated counterpart. This process is crucial in various research and industrial applications, including the synthesis of fine chemicals, pharmaceutical intermediates, and materials science.
The reaction involves the addition of molecular hydrogen (H₂) across the double bond of cyclopentene in the presence of Pd/C.[3] The palladium metal, finely dispersed on a high-surface-area activated carbon support, serves as the active catalyst for this transformation.[1] This document provides detailed application notes and protocols for performing the hydrogenation of cyclopentene using Pd/C, with a focus on safety, experimental setup, and factors influencing the reaction outcome.
Health and Safety Precautions
Catalytic hydrogenation is a potentially hazardous procedure that requires strict adherence to safety protocols. The primary hazards are associated with the use of flammable hydrogen gas and the pyrophoric nature of the palladium on carbon catalyst, especially after use.[4]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood. Ensure that there are no sources of ignition near the reaction setup. It is crucial to purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[4]
-
Palladium on Carbon (Pd/C): Pd/C is a flammable solid.[4] Dry Pd/C can ignite in the presence of organic solvents and air. It is highly recommended to handle the catalyst in an inert atmosphere. After the reaction, the catalyst is saturated with hydrogen and is particularly pyrophoric. It should not be allowed to dry in the air. The used catalyst should be filtered and immediately quenched by suspending it in water. This wet catalyst should be stored in a clearly labeled, dedicated waste container.
-
Pressure: When performing hydrogenations under pressure, use a properly rated and inspected pressure vessel (autoclave). Never exceed the maximum rated pressure and temperature of the equipment. A blast shield should be used in front of the apparatus.
Reaction Parameters and Data
The efficiency of cyclopentene hydrogenation is influenced by several key parameters, including temperature, pressure, catalyst loading, and the choice of solvent. The following table summarizes typical conditions and their impact on the reaction.
| Parameter | Typical Range | Effect on Reaction | Conversion/Yield | Selectivity |
| Temperature | 20-80 °C | Increased temperature generally increases the reaction rate. | High | High |
| Hydrogen Pressure | 1-10 atm (15-150 psi) | Higher pressure increases the concentration of dissolved hydrogen, leading to a faster reaction rate. | High | High |
| Catalyst Loading (5% or 10% Pd/C) | 1-10 mol% (relative to substrate) | Higher catalyst loading leads to a faster reaction rate. | High | High |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents like ethanol and methanol often enhance the reaction rate. | High | High |
Note: For the reduction of cyclopentene to cyclopentane, the reaction generally proceeds to completion with high selectivity under a range of conditions. The choice of parameters is often guided by the desired reaction time and available equipment.
Experimental Protocols
Protocol for Atmospheric Pressure Hydrogenation (Hydrogen Balloon)
This protocol is suitable for small-scale reductions where the progress can be monitored by techniques like TLC or GC.
Materials:
-
Cyclopentene
-
Palladium on carbon (5% or 10% w/w)
-
Solvent (e.g., ethanol, methanol)
-
Three-neck round-bottom flask with a magnetic stir bar
-
Septa
-
Nitrogen or Argon source with a needle valve
-
Vacuum source
-
Hydrogen-filled balloon with a needle
-
Celite for filtration
-
Buchner funnel and filter flask
Procedure:
-
Setup: Place the magnetic stir bar in the three-neck flask and fit the necks with septa. Place the flask in a secondary container on a magnetic stir plate within a fume hood.
-
Inerting the Flask: Connect one neck to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Adding Reagents: Under a positive flow of nitrogen, add the Pd/C catalyst to the flask. Then, add the solvent, followed by the cyclopentene.
-
Introducing Hydrogen: Purge the flask with hydrogen by connecting it to the vacuum/gas manifold and performing three vacuum/hydrogen cycles. Finally, attach the hydrogen-filled balloon to a needle and insert it through the septum of the central neck of the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the consumption of hydrogen (deflating of the balloon) and by analytical techniques (TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, remove the hydrogen balloon and carefully purge the flask with nitrogen.
-
Catalyst Filtration: Prepare a pad of Celite in a Buchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad to remove the Pd/C. Wash the Celite pad with additional solvent.
-
Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite pad containing the used catalyst into a beaker of water to quench its pyrophoric nature.
-
Product Isolation: The cyclopentane is in the filtrate. The solvent can be removed by distillation if desired, though care must be taken due to the volatility of cyclopentane.
Protocol for High-Pressure Hydrogenation (Autoclave/Parr Shaker)
This protocol is suitable for larger-scale reactions or when higher pressures are required to increase the reaction rate.
Materials:
-
Cyclopentene
-
Palladium on carbon (5% or 10% w/w)
-
Solvent (e.g., ethanol)
-
High-pressure reactor (autoclave or Parr shaker) with a stirrer
-
Inert gas (nitrogen or argon) cylinder with a regulator
-
Hydrogen gas cylinder with a regulator
-
Celite for filtration
-
Buchner funnel and filter flask
Procedure:
-
Charging the Reactor: Add the solvent, cyclopentene, and Pd/C catalyst to the reactor vessel.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Connect the reactor to a nitrogen line and pressurize to ~50 psi. Vent the pressure. Repeat this pressurize-vent cycle 3-5 times to remove all oxygen.
-
Introducing Hydrogen: Connect the reactor to the hydrogen cylinder. Pressurize the reactor to the desired reaction pressure (e.g., 50-100 psi).
-
Reaction: Begin stirring and, if necessary, heat the reactor to the desired temperature. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction can be repressurized with hydrogen as needed.
-
Cooling and Venting: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the stirring and heating, and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Purging: Purge the reactor with nitrogen (3-5 pressurize-vent cycles) to remove any residual hydrogen.
-
Work-up: Open the reactor and filter the contents through a pad of Celite to remove the catalyst.
-
Quenching the Catalyst: Immediately quench the used catalyst on the Celite pad with water.
-
Product Isolation: The cyclopentane is in the filtrate and can be isolated by distillation.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the hydrogenation of cyclopentene.
Factors Influencing Cyclopentene Hydrogenation
Caption: Key parameters influencing the rate and yield of cyclopentene hydrogenation.
References
Experimental procedure for deprotection of Boc-protected amines
An Application Note on Experimental Procedures for the Deprotection of Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity stems from its ease of installation and its stability towards a variety of reaction conditions, including catalytic hydrogenation, basic, and nucleophilic environments.[2][3] However, the efficient and selective removal of the Boc group is a critical step in many synthetic routes.
This application note provides detailed experimental protocols for several common methods of Boc deprotection, including acidic, thermal, and Lewis acid-mediated procedures. Quantitative data is presented to allow for comparison between methods, and diagrams are included to illustrate the reaction mechanism and experimental workflows.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc deprotection relies on acidic conditions.[4] The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5][6] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can fragment to isobutylene.[1]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
Several methods are available for Boc deprotection, each with its own advantages and disadvantages. The choice of method often depends on the substrate's sensitivity to acidic conditions and the desired reaction scale.
Caption: Decision workflow for choosing a Boc deprotection method.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is one of the most common and rapid methods for Boc deprotection.[7]
-
Reagents and Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM). A common concentration is a 25% solution of TFA in DCM.[4]
-
Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 TFA:DCM).[5][8]
-
Stir the reaction mixture at room temperature. The reaction is typically fast, often completing within 30 minutes to a few hours.[4][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using HCl in an organic solvent like dioxane or ethyl acetate is another standard acidic deprotection method.[4]
-
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[4]
-
Protocol 3: Thermal Deprotection in Water
This method is considered a "green" alternative as it avoids the use of strong acids and organic solvents.[2]
-
Reagents and Materials:
-
Boc-protected amine
-
Water
-
Dichloromethane (DCM) for extraction
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Suspend the N-Boc protected amine in water in a round-bottom flask.[2]
-
Heat the mixture to reflux (90-100°C) and stir vigorously.[2]
-
The reaction time can vary from minutes to several hours, depending on the substrate.[2][9] For many substrates, the reaction is complete in under 15 minutes.[2] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[2]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.
-
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI offers a mild, non-hydrolytic method for Boc deprotection, which can be useful for sensitive substrates.[10][11]
-
Reagents and Materials:
-
Boc-protected amine
-
Chloroform (CHCl₃) or Acetonitrile
-
Trimethylsilyl iodide (TMSI)
-
Standard laboratory glassware.
-
-
Procedure:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.[12]
-
Add trimethylsilyl iodide (TMSI) dropwise to the solution at room temperature. A typical stoichiometry is 1.2-1.5 equivalents of TMSI.[4][11]
-
Stir the reaction mixture at room temperature. The reaction may take several hours to overnight.[4][12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure. Further purification may be required.
-
Quantitative Data Summary
The efficiency of Boc deprotection can vary significantly depending on the substrate and the chosen method. The following table summarizes typical reaction conditions and outcomes for different deprotection protocols.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield (%) | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 30 min - 12 h | >90 | Very common and effective, but harsh for acid-sensitive groups.[4][7] |
| Acidic | Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Room Temp. | 1 - 4 h | >90 | Often provides the amine as a hydrochloride salt.[4] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight | Variable | A milder alternative to strong protic acids.[4] |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Chloroform / Acetonitrile | Room Temp. | Overnight | Good to Excellent | Useful for substrates where other methods are too harsh.[4][10] |
| Thermal | Water | Water | 90-100 °C | 10 min - 3 days | Excellent | A green chemistry approach, but high temperatures may cause side reactions.[2][9] |
| Thermal (Flow) | None (catalyst-free) | Methanol / TFE | 120-240 °C | 20 - 30 min | 88-93 | Continuous flow method allows for high temperatures and short reaction times.[13][14] |
Conclusion
The deprotection of Boc-protected amines is a fundamental transformation in modern organic synthesis. While traditional methods using strong acids like TFA and HCl are highly effective and widely used, concerns over substrate sensitivity and green chemistry principles have led to the development of alternative procedures.[1] Thermal deprotection in water and methods employing Lewis acids like TMSI provide milder options for sensitive molecules.[2][10] The choice of the optimal deprotection strategy should be made based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. The protocols and data provided in this note serve as a guide for researchers to select and perform the most suitable Boc deprotection for their synthetic needs.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. BOC Protection and Deprotection [pt.bzchemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 11. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 12. Trimethylsilyl Iodide [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (1S,3S)-3-Aminocyclopentanol
Introduction
(1S,3S)-3-Aminocyclopentanol is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemical purity is critical as it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two chiral centers means that four stereoisomers are possible: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The (1S,3S) and (1R,3R) isomers are a pair of enantiomers with a cis relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a trans relationship.[1] Accurate and robust analytical methods are therefore essential to confirm the identity, purity, and stereoisomeric integrity of (1S,3S)-3-Aminocyclopentanol. This document provides detailed application notes and protocols for the characterization of this compound using various analytical techniques.
Chromatographic Methods
Chromatographic techniques are indispensable for assessing the purity and, most importantly, the enantiomeric excess of (1S,3S)-3-Aminocyclopentanol.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the primary method for separating and quantifying the enantiomers of (1S,3S)-3-Aminocyclopentanol, thus determining its enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of polar and ionic compounds like amino alcohols.[2]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (1S,3S)-3-Aminocyclopentanol sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol. A typical starting ratio is 90:10 (n-hexane:isopropanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the compound has a weak chromophore) or ELSD for more universal detection.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (1S,3S) and (1R,3R) enantiomers based on a reference standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Quantitative Data Summary: Chiral HPLC
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Expected Retention Time (1S,3S) | ~10 min (Hypothetical) |
| Expected Retention Time (1R,3R) | ~12 min (Hypothetical) |
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino and hydroxyl groups, (1S,3S)-3-Aminocyclopentanol is not sufficiently volatile for direct GC analysis.[1] A derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a common derivatization method for amino alcohols.[1]
Experimental Protocol: GC-MS (with Derivatization)
-
Sample Derivatization (Silylation):
-
Place approximately 1 mg of the sample into a clean, dry vial.
-
Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak for the derivatized analyte based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak of the di-silylated derivative (C₁₁H₂₇NOSi₂) would be expected at m/z 245.
-
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 100°C (2 min), then 10°C/min to 250°C (5 min) |
| Derivatizing Agent | BSTFA + 1% TMCS |
| Expected Mol. Ion (Di-silylated) | m/z 245 |
Spectroscopic Methods
Spectroscopic methods are essential for confirming the chemical structure and identifying functional groups of (1S,3S)-3-Aminocyclopentanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for elucidating molecular structures and can be used to distinguish between different isomers.[3] Both ¹H and ¹³C NMR are used for complete characterization.
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Reference: Use the residual solvent peak as an internal reference.
-
Expected Spectral Data
-
¹H NMR: The spectrum will show distinct signals for the protons on the cyclopentane ring. The chemical shifts and coupling constants will be characteristic of the cis stereochemistry. Protons attached to carbons bearing the -OH and -NH₂ groups will appear at different chemical shifts.
-
¹³C NMR: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the molecular symmetry.
Quantitative Data Summary: NMR (in D₂O, Hypothetical)
| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.8 - 4.2 | Multiplet | CH-OH |
| 3.2 - 3.6 | Multiplet | CH-NH₂ | |
| 1.5 - 2.2 | Multiplets | Ring CH₂ | |
| ¹³C NMR | ~75 | - | C-OH |
| ~55 | - | C-NH₂ | |
| ~20-40 | - | Ring CH₂ |
Workflow Diagram: NMR Structural Analysis
Caption: Workflow for structural confirmation by NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: FTIR
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: An FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.
-
Quantitative Data Summary: FTIR
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | Alcohol (-OH) |
| 3100 - 3500 | N-H stretch | Amine (-NH₂) |
| 2850 - 2960 | C-H stretch | Alkane (Cyclopentyl) |
| 1590 - 1650 | N-H bend | Primary Amine (-NH₂) |
| 1000 - 1260 | C-O stretch | Secondary Alcohol |
| 1000 - 1250 | C-N stretch | Aliphatic Amine |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and thermal stability.[4][5]
Experimental Protocol: DSC/TGA
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an appropriate crucible (e.g., aluminum for DSC, alumina for TGA).
-
-
Instrumentation and Conditions:
-
Instrument: A simultaneous TGA/DSC instrument or separate instruments.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30°C to 400°C at a constant rate of 10°C/min.
-
-
Data Analysis:
-
DSC: Determine the melting point from the onset or peak of the endothermic event.
-
TGA: Determine the decomposition temperature from the onset of mass loss.
-
Quantitative Data Summary: Thermal Analysis
| Technique | Parameter | Expected Value |
| DSC | Melting Point (Onset) | Compound-specific; sharp peak indicates high purity. |
| TGA | Decomposition Temp (Onset) | Indicates thermal stability of the compound. |
Workflow Diagram: Thermal Analysis
Caption: Workflow for thermal analysis using TGA/DSC.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
Application Notes and Protocols: (1S,3S)-3-Aminocyclopentanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(1S,3S)-3-Aminocyclopentanol is a valuable and versatile chiral building block in asymmetric synthesis. Its rigid cyclopentane scaffold and bifunctional nature, possessing both an amino and a hydroxyl group in a specific stereochemical arrangement, make it a powerful tool for the synthesis of enantiomerically pure compounds. This document provides detailed application notes and protocols for its use as a chiral auxiliary, primarily in the formation of chiral oxazolidinones for diastereoselective reactions, and as a key synthon in the synthesis of antiviral carbocyclic nucleosides.
Asymmetric Alkylation and Aldol Reactions via Oxazolidinone Auxiliary
(1S,3S)-3-Aminocyclopentanol can be readily converted into a chiral oxazolidinone, a well-established class of chiral auxiliaries popularized by David Evans. This auxiliary directs the stereochemical outcome of enolate reactions, such as alkylations and aldol condensations, with a high degree of control. While specific literature on the (1S,3S)-isomer is limited, the closely related (1S,2R)-2-aminocyclopentan-1-ol has demonstrated exceptional performance, achieving diastereofacial selectivities of over 99%.[1] The protocols provided below are based on this established methodology and are expected to be highly applicable to the (1S,3S)-derived auxiliary.
Experimental Protocols
Protocol 1.1: Synthesis of the Chiral Oxazolidinone from (1S,3S)-3-Aminocyclopentanol
This protocol describes the formation of the key oxazolidinone auxiliary.
-
Reaction Setup: To a stirred solution of (1S,3S)-3-aminocyclopentanol (1.0 eq) in anhydrous toluene, add triphosgene (0.4 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone.
Protocol 1.2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of an N-acylated oxazolidinone.
-
N-Acylation: Dissolve the (1S,3S)-3-aminocyclopentanol-derived oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. After stirring for 15 minutes, add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-acyl oxazolidinone by column chromatography.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the solution for 30 minutes at -78 °C to form the sodium enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture for 4-6 hours at this temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with lithium hydroxide in a THF/water mixture) to yield the chiral carboxylic acid and recover the (1S,3S)-3-aminocyclopentanol auxiliary.
Protocol 1.3: Asymmetric Aldol Reaction
This protocol outlines the diastereoselective aldol reaction of an N-propionyl oxazolidinone.
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 1 hour at 0 °C to form the boron enolate.
-
Aldol Addition: Cool the enolate solution to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the product with dichloromethane. Dry the combined organic layers and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the aldol adduct. The diastereoselectivity is typically high for this type of reaction.
-
Auxiliary Cleavage: The auxiliary can be removed, for example, by treatment with lithium hydroperoxide, to provide the chiral β-hydroxy acid.[1]
Data Presentation
The following table summarizes the expected outcomes for asymmetric reactions using an aminocyclopentanol-derived oxazolidinone auxiliary, based on data for the closely related (1S,2R)-isomer.[1]
| Reaction | Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| Alkylation | Benzyl bromide | ~85 | >99 |
| Alkylation | Iodomethane | ~90 | >99 |
| Aldol | Isobutyraldehyde | ~80 | >99 |
| Aldol | Benzaldehyde | ~75 | >99 |
Synthesis of Carbocyclic Nucleoside Analogues
(1S,3S)-3-Aminocyclopentanol and its enantiomer are crucial building blocks for the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane ring. These compounds are of significant interest in drug development due to their potential antiviral and antitumor activities. They often exhibit increased metabolic stability compared to their natural counterparts.
Experimental Workflow
The general strategy for the synthesis of carbocyclic nucleosides from (1S,3S)-3-aminocyclopentanol involves the stepwise construction of the heterocyclic base onto the amino group of the cyclopentane ring.
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Experimental Protocols
Protocol 2.1: Synthesis of a Pyrimidine Carbocyclic Nucleoside Analogue
This protocol provides a general method for the coupling of a pyrimidine base to (1S,3S)-3-aminocyclopentanol.
-
Reaction Setup: In a round-bottom flask, dissolve (1S,3S)-3-aminocyclopentanol (1.0 eq) and a suitable pyrimidine precursor (e.g., 5-fluorouracil, 1.1 eq) in dimethylformamide (DMF). Add a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) (2.0 eq).
-
Coupling Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbocyclic nucleoside.
Protocol 2.2: Synthesis of a Purine Carbocyclic Nucleoside Analogue
This protocol outlines the synthesis of a purine nucleoside analogue via a Mitsunobu reaction, which requires protection of the hydroxyl group and activation of the amino group.
-
Protection: Protect the hydroxyl group of (1S,3S)-3-aminocyclopentanol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether).
-
Coupling: Dissolve the protected aminocyclopentanol (1.0 eq), the purine base (e.g., adenine, 1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF. Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Deprotection: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic phase and deprotect the hydroxyl group (e.g., with tetrabutylammonium fluoride for a silyl ether) and any protecting groups on the purine base.
-
Purification: Purify the final compound by column chromatography or recrystallization.
Logical Relationships in Asymmetric Synthesis
The successful application of a chiral auxiliary like (1S,3S)-3-aminocyclopentanol relies on a series of well-defined steps, each contributing to the final stereochemical outcome.
Caption: Logical workflow for the use of a chiral auxiliary.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1S,3S)-3-Aminocyclopentanol hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time. - Inefficient Chiral Resolution: Theoretical yield limit of 50% for resolution of racemic mixtures, with practical yields often lower (30-45%).[1] - Side Reactions: Formation of undesired byproducts. - Product Loss During Workup/Purification: Inefficient extraction or multiple recrystallization steps. | - Optimize Reaction Parameters: Systematically vary temperature, pressure, and reaction time to find the optimal conditions. - Consider Asymmetric Synthesis: Employ a chiral catalyst or starting material to favor the formation of the desired stereoisomer from the beginning, avoiding resolution steps.[2] - Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and stop it at the optimal time to minimize byproduct formation.[3][4] - Improve Workup and Purification: Ensure complete extraction and minimize the number of purification steps. Consider alternative purification methods like column chromatography. |
| Low Stereoselectivity (Formation of Diastereomers) | - Poor Stereocontrol in Reduction Step: Reduction of a 3-aminocyclopentanone precursor can lead to a mixture of cis and trans isomers.[2] - Ineffective Chiral Catalyst/Ligand: The chiral catalyst or ligand may not be providing sufficient stereochemical induction. | - Choice of Reducing Agent: Investigate different reducing agents and reaction conditions to improve the diastereoselectivity of the ketone reduction. - Use of Chiral Auxiliaries: Temporarily attach a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. - Screen Chiral Catalysts/Ligands: If using a catalytic asymmetric method, screen a variety of catalysts and ligands to find the most effective one for the desired transformation. |
| Presence of Impurities | - Incomplete Reactions: Starting materials or intermediates may remain in the final product. - Decomposition of Reagents or Product: Sensitivity to air, moisture, or temperature. - Contaminated Reagents or Solvents: Use of low-purity starting materials or solvents. | - Ensure Complete Reaction: Monitor the reaction to completion using appropriate analytical techniques.[3][4] - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents or intermediates are sensitive to air or moisture.[3][4] - Use High-Purity Materials: Ensure all reagents and solvents are of high purity and are properly dried before use. - Effective Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities. Washing the filter cake with appropriate solvents can also be effective.[3][4] |
| Difficulty in Product Isolation/Crystallization | - Product is Highly Soluble in the Reaction Solvent: The product may not precipitate out of the reaction mixture. - Formation of an Oil instead of a Solid: The product may not crystallize properly. | - Solvent Selection: Choose a solvent system where the product has low solubility at a certain temperature to induce precipitation. Cooling the reaction mixture can aid crystallization.[3][4] - In-situ Salt Formation: Formation of the hydrochloride salt in situ can often facilitate crystallization and isolation.[5] - Seeding: Add a small crystal of the pure product to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing enantiomerically pure this compound?
A1: The main strategies include:
-
Asymmetric Synthesis: This is often the most efficient approach. It can involve the enantioselective reduction of a ketone precursor or the use of enzyme-catalyzed reactions to introduce chirality selectively.[2] Another advanced method involves an asymmetric cycloaddition reaction to construct the two chiral centers of the target product.[1]
-
Chiral Resolution: This involves separating a mixture of enantiomers. Common methods include enzymatic resolution using lipases or chemical resolution with a chiral acid.[1][5] However, this method is limited by a theoretical maximum yield of 50%.[1]
-
Chiral Pool Synthesis: This approach utilizes a starting material that is already chiral. While it can be very effective, the cost of the chiral starting material can be a significant drawback.[1]
Q2: How can I improve the stereoselectivity of the synthesis?
A2: To improve stereoselectivity, consider the following:
-
Catalyst and Ligand Selection: In asymmetric catalysis, the choice of the chiral ligand or catalyst is crucial for directing the stereochemical outcome.[2]
-
Reaction Conditions: Temperature, solvent, and pressure can all influence the stereoselectivity of a reaction. Optimization of these parameters is often necessary.
-
Enzymatic Methods: Enzymes are highly stereoselective and can be used for kinetic resolution or asymmetric transformations to yield products with high optical purity.[5]
Q3: What is a common method for the final hydrochloride salt formation?
A3: A common and effective method is the in-situ formation of the hydrochloride salt. This can be achieved by preparing a solution of hydrogen chloride in a suitable solvent, such as isopropanol or dioxane, and then adding the free amine to this solution.[3][5] This method often facilitates the precipitation of the final product as a crystalline solid, simplifying its isolation.[3][5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[3][4] These methods allow you to track the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Experimental Protocols
Example Protocol 1: Synthesis via Chiral Resolution using Lipase
This protocol is based on a method described for the synthesis of the (1R,3S) isomer and is adaptable for the (1S,3S) isomer with the appropriate starting materials.[5]
-
Enzymatic Resolution: A racemic mixture of a suitable precursor, such as cis-(+/-)-N-[4-Hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester, is dissolved in a solvent like methylene chloride. Vinyl acetate and a lipase (e.g., Lipozyme) are added, and the mixture is stirred at room temperature. The enzyme selectively acetylates one enantiomer, allowing for their separation by column chromatography.
-
Hydrogenation: The optically pure intermediate is dissolved in a solvent such as methanol, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere to reduce the double bond.
-
Deprotection (Deacetylation): The acetyl group is removed under basic conditions, for example, using lithium hydroxide in methanol.
-
Deprotection (Boc Removal) and Salt Formation: The N-Boc protecting group is removed in an acidic solution, such as hydrogen chloride in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol), to yield the final this compound product.
Example Protocol 2: Synthesis via Deprotection of a Precursor
This protocol is a general representation of the final deprotection and salt formation step.[3]
-
Reaction Setup: Under a nitrogen atmosphere, add isopropanol to a reaction flask and cool to a low temperature (e.g., 5°C).
-
Acidic Solution Preparation: Slowly add pivaloyl chloride or acetyl chloride to the isopropanol to generate hydrogen chloride in situ.
-
Deprotection: A solution of the Boc-protected (1S,3S)-3-aminocyclopentanol in isopropanol is added dropwise to the acidic solution at room temperature. The reaction is stirred for several hours (e.g., 12 hours) and monitored by GC.
-
Isolation: The reaction mixture is cooled to induce crystallization (e.g., 0°C). The solid product is collected by filtration, washed with cold isopropanol and then acetone, and dried under vacuum.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 2. This compound | 1523530-42-8 | Benchchem [benchchem.com]
- 3. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Stereoselectivity in Aminocyclopentanol Synthesis
Welcome to the technical support center for the stereoselective synthesis of aminocyclopentanols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in aminocyclopentanol synthesis?
A1: Several key strategies are employed to control the stereochemistry in aminocyclopentanol synthesis:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or sugars, to introduce the desired stereocenters.
-
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can effectively induce enantioselectivity in key bond-forming reactions. Asymmetric hydrogenation of imines or enamines is a prominent example.[1]
-
Chemoenzymatic Methods: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic aminocyclopentanols or their precursors.[2][3] This method relies on the enzyme's ability to selectively acylate one enantiomer, allowing for the separation of the two.
-
Substrate-Controlled Diastereoselective Reactions: In this strategy, existing stereocenters in the substrate direct the stereochemical outcome of subsequent reactions. A classic example is the diastereoselective epoxidation of a chiral allylic alcohol, followed by regioselective ring-opening.
Q2: I am observing low enantiomeric excess (ee) in my lipase-catalyzed resolution. What are the potential causes and solutions?
A2: Low enantiomeric excess in lipase-catalyzed resolutions can stem from several factors:
-
Suboptimal Enzyme Choice: Not all lipases are suitable for every substrate. It is crucial to screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your specific aminocyclopentanol derivative.[3][4]
-
Incorrect Acylating Agent or Solvent: The nature of the acylating agent (e.g., vinyl acetate, ethyl acetate) and the solvent can significantly impact the enantioselectivity.[5] Experiment with different acylating agents and solvents to optimize the reaction.
-
Reaction Time and Temperature: The reaction should be carefully monitored and stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the acylated product and the unreacted alcohol. Temperature also plays a role and should be optimized.
-
Enzyme Inhibition: The product or byproducts of the reaction can sometimes inhibit the enzyme, leading to a decrease in selectivity over time.
Q3: My diastereomeric ratio (dr) is poor in the reduction of a cyclic β-enaminoketone to a cis/trans-aminocyclopentanol. How can I improve this?
A3: Improving the diastereomeric ratio in such reductions often involves modifying the reducing agent and reaction conditions. For the reduction of β-enaminoketones, the use of sodium in a mixture of THF and isopropyl alcohol has been reported to yield diastereomeric mixtures of amino alcohols.[6] To improve the ratio, consider the following:
-
Steric Hindrance: The facial selectivity of the hydride attack can be influenced by the steric bulk of the substituents on the ring and the enamine. Modifying protecting groups on the amine might influence the preferred direction of attack.
-
Chelation Control: If a suitable functional group is present, using a reducing agent capable of chelation (e.g., those containing zinc or cerium) can lock the conformation of the substrate and lead to higher diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
Q4: What are the key considerations for achieving high regioselectivity in the ring-opening of cyclopentene epoxides with amines?
A4: The regioselectivity of epoxide ring-opening is primarily governed by the reaction mechanism (SN1 vs. SN2) and is influenced by several factors:
-
Nature of the Amine: Sterically hindered amines tend to favor attack at the less substituted carbon of the epoxide.
-
Catalyst: Lewis acids can activate the epoxide, promoting attack at the more substituted carbon via an SN1-like mechanism. In contrast, base-catalyzed or uncatalyzed reactions typically favor SN2 attack at the less sterically hindered carbon.[7]
-
Solvent: The choice of solvent can influence the stability of charged intermediates and thus affect the regiochemical outcome.
-
Electronic Effects: Electron-withdrawing or -donating groups on the cyclopentane ring can influence the partial positive charge on the epoxide carbons, directing the nucleophilic attack.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Epoxide Ring-Opening
| Symptom | Potential Cause | Troubleshooting Steps |
| Mixture of regioisomers obtained. | Reaction conditions favor a mix of SN1 and SN2 pathways. | 1. Catalyst Modification: If using a Lewis acid, try a milder one or switch to a base-catalyzed protocol to favor the SN2 pathway.[7] 2. Solvent Screening: Vary the solvent polarity. Protic solvents may favor SN1-like pathways, while aprotic solvents can promote SN2 reactions. 3. Temperature Adjustment: Lowering the temperature generally favors the more ordered SN2 transition state. |
| Incorrect regioisomer is the major product. | Electronic or steric factors favor the undesired pathway. | 1. Protecting Group Strategy: Alter the protecting group on the amine or other functional groups to change the steric environment around the epoxide. 2. Directed Opening: Introduce a directing group, such as a hydroxyl group, that can coordinate with a reagent to favor attack at a specific carbon. |
Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation of Imines/Enamines
| Symptom | Potential Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee). | Ineffective chiral ligand or catalyst. | 1. Ligand Screening: Test a variety of chiral ligands with different electronic and steric properties.[1] 2. Catalyst Loading: Optimize the catalyst loading; sometimes higher or lower loadings can affect selectivity. 3. Solvent and Additive Effects: The solvent and the presence of additives can significantly influence the outcome. Screen different solvents and consider the addition of co-catalysts or acids/bases. |
| Inconsistent results between batches. | Catalyst deactivation or sensitivity to impurities. | 1. Substrate Purity: Ensure the substrate is free from impurities that could poison the catalyst. 2. Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) as many hydrogenation catalysts are air-sensitive. 3. Catalyst Quality: Use a fresh, high-quality catalyst for each reaction. |
Issue 3: Incomplete Reaction or Formation of Side Products in Diels-Alder Reaction for Cyclopentene Ring Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion to the desired cycloadduct. | Unfavorable electronics of the diene or dienophile. | 1. Modify Substituents: Introduce electron-donating groups on the diene and electron-withdrawing groups on the dienophile to accelerate the reaction.[8][9] 2. Lewis Acid Catalysis: Use a Lewis acid to activate the dienophile. 3. Increase Temperature: Higher temperatures can overcome the activation energy barrier, but be mindful of potential retro-Diels-Alder reactions. |
| Formation of undesired regioisomers. | Poor regiochemical control. | 1. Analyze Frontier Molecular Orbitals: Use computational methods to predict the regiochemical outcome based on the orbital coefficients of the diene and dienophile. 2. Modify Steric/Electronic Properties: Adjust substituents to favor the desired regioisomer.[10] |
| Diene does not react. | Diene is locked in an s-trans conformation. | 1. Diene Modification: If possible, modify the diene structure to favor the required s-cis conformation.[8] Cyclic dienes are often ideal for this reason. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Aminocyclopentanol
This protocol is a general guideline for the enzymatic resolution of a racemic aminocyclopentanol derivative.
Materials:
-
Racemic aminocyclopentanol derivative
-
Lipase (e.g., from Pseudomonas cepacia or Candida antarctica B)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (if using an aqueous system)
Procedure:
-
Dissolve the racemic aminocyclopentanol in the chosen anhydrous organic solvent in a round-bottom flask.
-
Add the lipase (typically 10-50% by weight of the substrate).
-
Add the acylating agent (typically 1.5-3 equivalents).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC, GC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the ester.
Protocol 2: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder and Enzymatic Resolution
This protocol outlines a multi-step synthesis adapted from a patented procedure.[11]
Step 1: Hetero-Diels-Alder Reaction
-
In a reaction vessel under an inert atmosphere, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and 2-ethyl-2-oxazoline.
-
Cyclopentadiene is then added to the reaction mixture to undergo a hetero-Diels-Alder reaction, forming the racemic bicyclic adduct. The reaction is typically carried out at 20-30 °C.
Step 2: Reductive Ring Opening
-
The bicyclic adduct is subjected to selective reduction of the N-O bond using zinc powder in acetic acid to yield the racemic cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.
Step 3: Lipase-Catalyzed Kinetic Resolution
-
The racemic alcohol is dissolved in a suitable solvent (e.g., methylene chloride) with vinyl acetate.
-
Lipase (e.g., Lipozyme 40086) is added, and the mixture is stirred at room temperature until approximately 50% conversion is achieved, yielding the acetylated product with high enantiomeric excess.
Step 4: Hydrogenation
-
The desired enantiomer from the resolution step is subjected to hydrogenation using palladium on carbon (Pd/C) to reduce the double bond.
Step 5: Deprotection and Salt Formation
-
The acetyl group is removed under basic conditions (e.g., lithium hydroxide in methanol).
-
The tert-butyl carbamate protecting group is removed, and the hydrochloride salt is formed in situ using a solution of hydrogen chloride in isopropanol (which can be prepared from acetyl chloride and isopropanol). The final product, (1R,3S)-3-aminocyclopentanol hydrochloride, is isolated by crystallization.
Visualizations
Caption: Chemoenzymatic synthesis workflow for a chiral aminocyclopentanol.
Caption: Troubleshooting logic for low stereoselectivity issues.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Ketone Reduction for Aminocyclopentanol Synthesis
Welcome to the technical support center for the synthesis of aminocyclopentanol derivatives via ketone reduction. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: I am observing very low conversion of my N-protected aminocyclopentanone starting material. What are the potential causes and how can I improve the yield?
A1: Low conversion in the reduction of N-protected aminocyclopentanones can stem from several factors. Here are the most common issues and their respective solutions:
-
Inactive Reducing Agent: The hydride reagent, such as sodium borohydride (NaBH₄), can degrade over time, especially if not stored under anhydrous conditions.
-
Troubleshooting: Use a freshly opened bottle of the reducing agent or test the activity of the current batch on a simpler, reliable ketone substrate.
-
-
Insufficient Stoichiometry of Reducing Agent: While a 1:1 molar ratio of hydride to ketone is theoretically sufficient, in practice, a slight excess is often required to drive the reaction to completion.
-
Troubleshooting: Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.1 to 1.5 equivalents). See the table below for a summary of the effect of reagent stoichiometry.
-
-
Low Reaction Temperature: While lower temperatures are often used to improve diastereoselectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe.
-
Troubleshooting: If diastereoselectivity is not the primary concern at this stage, consider running the reaction at a higher temperature (e.g., room temperature) to enhance the reaction rate.
-
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the reactivity of the hydride.
-
Troubleshooting: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and can facilitate the reaction. Ensure your starting material is soluble in the chosen solvent.
-
Q2: My reduction is producing a mixture of cis- and trans- aminocyclopentanol isomers. How can I control the diastereoselectivity of the reaction?
A2: Controlling the stereochemical outcome is a common challenge in the reduction of substituted cyclic ketones. The final cis/trans ratio of the aminocyclopentanol is influenced by the direction of hydride attack on the carbonyl.
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Steric Hindrance: The substituents on the cyclopentanone ring will direct the incoming hydride to the less sterically hindered face. The N-protecting group on the amino group can play a significant role in this. Bulky protecting groups like tert-butyloxycarbonyl (Boc) will favor the hydride attacking from the opposite face, leading to the trans product.
-
Troubleshooting: To favor the cis isomer, a smaller protecting group on the amine could be considered. Alternatively, if the amino group is not protected, it may coordinate with the reducing agent, influencing the direction of hydride delivery.
-
-
Chelation Control: In some cases, the amino and carbonyl groups can coordinate with a metal cation (from the reducing agent or an additive), forming a rigid cyclic intermediate that directs the hydride attack to a specific face.
-
Choice of Reducing Agent: More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can exhibit higher diastereoselectivity compared to NaBH₄.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[1][2]
Q3: I am seeing an unexpected byproduct in my reaction mixture. What could it be and how can I avoid its formation?
A3: The formation of byproducts is often related to the reactivity of the starting material and the reaction conditions.
-
Over-reduction: While NaBH₄ is generally selective for ketones and aldehydes, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce certain protecting groups (e.g., carbamates, though this is generally slow).
-
Troubleshooting: Stick to milder reducing agents like NaBH₄ if over-reduction is suspected.
-
-
Reaction with the Protecting Group: Some protecting groups may not be stable to the reaction or workup conditions. For example, if the workup is strongly acidic, a Boc group may be partially or fully cleaved.
-
Troubleshooting: Ensure your protecting group is stable under the chosen reduction and workup conditions. A summary of common amine protecting groups and their stability is provided in the experimental protocols section.
-
-
Formation of Borate Esters: During the reduction with NaBH₄ in an alcohol solvent, borate esters can form as intermediates. The workup step is crucial to hydrolyze these intermediates and liberate the final alcohol product.
-
Troubleshooting: Ensure the workup procedure (e.g., addition of aqueous acid) is sufficient to hydrolyze any borate ester intermediates.
-
Data Presentation
Table 1: Effect of Reducing Agent Stoichiometry on Conversion
| Molar Equivalents of NaBH₄ | Expected Conversion (%) | Observations |
| 1.0 | 80-90% | Incomplete conversion is likely. |
| 1.2 | >95% | Generally sufficient for complete conversion. |
| 1.5 | >99% | Recommended for driving sluggish reactions to completion. |
Table 2: Influence of Temperature on Diastereoselectivity (Example)
| Temperature (°C) | cis:trans Ratio (Example) | Reaction Time |
| 25 (Room Temp) | 60:40 | 1-2 hours |
| 0 | 75:25 | 4-6 hours |
| -78 | 90:10 | 12-24 hours |
| Note: The actual ratio is highly dependent on the specific substrate and protecting group. |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Reduction of N-Boc-2-aminocyclopentanone
This protocol provides a general method for the reduction of an N-Boc protected aminocyclopentanone to the corresponding aminocyclopentanol.
-
Preparation of the Reaction Mixture:
-
Dissolve N-Boc-2-aminocyclopentanone (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice-water bath to cool the solution to 0 °C.
-
-
Addition of the Reducing Agent:
-
Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at 0 °C.
-
-
Workup:
-
Once the reaction is complete, slowly add acetone to quench the excess NaBH₄.
-
Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and remove any impurities.
-
Protocol 2: Boc-Protection of a Primary Amine
For substrates where the amino group is not yet protected, the following protocol can be used.
-
Dissolution: Dissolve the aminocyclopentanone hydrochloride salt (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution and stir until all solids have dissolved.
-
Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Extraction: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected aminocyclopentanone.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of N-Boc-2-aminocyclopentanone.
Caption: Troubleshooting flowchart for low conversion in ketone reduction.
References
Technical Support Center: Chiral Separation of Aminocyclopentanol Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the chiral separation of aminocyclopentanol diastereomers.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, offering potential causes and systematic solutions to overcome experimental hurdles.
| Problem | Potential Causes | Solutions |
| Poor or No Resolution Between Diastereomers | 1. Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary stereochemical recognition for aminocyclopentanol diastereomers. 2. Incorrect Mobile Phase Composition: The mobile phase polarity and additives may not be optimal for creating the necessary transient diastereomeric complexes with the CSP.[1] 3. Unsuitable Separation Mode: The current mode (e.g., normal-phase, reversed-phase, polar organic) may not be the best fit for the analytes.[1] | 1. CSP Screening: Screen a variety of CSPs, particularly those based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins, which are often effective for cyclic compounds.[1][2] 2. Mobile Phase Optimization: a. Normal-Phase: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane).[1] b. Reversed-Phase: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Optimize the buffer pH and concentration.[3] c. Additives: For basic compounds like aminocyclopentanols, consider adding a small percentage of a basic additive (e.g., diethylamine, triethylamine) in normal-phase or an acidic additive (e.g., trifluoroacetic acid, formic acid) in reversed-phase to improve peak shape and resolution. 3. Mode Switching: If normal-phase is unsuccessful, explore reversed-phase or polar organic modes, as the elution order and selectivity can change significantly. |
| Peak Tailing or Fronting | 1. Secondary Interactions: The amino group of the analyte can interact with residual silanols on the silica support of the CSP, leading to peak tailing. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Inappropriate pH of Mobile Phase: If the mobile phase pH is too close to the pKa of the aminocyclopentanol, it can lead to poor peak shape. | 1. Mobile Phase Additives: Add a competing base (e.g., 0.1% diethylamine) to the mobile phase in normal-phase to block the active sites on the stationary phase. In reversed-phase, ensure the mobile phase is adequately buffered. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if peak shape improves. 3. Adjust pH: In reversed-phase, adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
| Split Peaks | 1. Column Void or Contamination: A void at the column inlet or particulate matter on the frit can distort the peak shape. 2. Co-elution of Isomers: What appears as a split peak might be two closely eluting isomers. 3. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | 1. Column Maintenance: Reverse flush the column (if permitted by the manufacturer) to remove contaminants from the inlet frit. If the problem persists, the column may need to be replaced. 2. Method Optimization: Adjust the mobile phase composition or temperature to improve the separation of the closely eluting peaks. A lower flow rate can sometimes increase resolution. 3. Sample Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. |
| Irreproducible Retention Times | 1. Mobile Phase Instability: Evaporation of a volatile component in the mobile phase can change its composition over time. 2. Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially in normal-phase chromatography. 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs. | 1. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped. 2. Column Thermostatting: Use a column oven to maintain a constant temperature. 3. Adequate Equilibration: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) with the mobile phase before each injection, especially when changing mobile phase composition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating aminocyclopentanol diastereomers?
A1: The main challenge lies in the structural similarity of the diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. While they have different physical and chemical properties, these differences can be very subtle, making their separation difficult. The presence of both amino and hydroxyl groups can lead to complex interactions with the stationary phase, further complicating the separation.
Q2: Should I use a chiral or an achiral column to separate diastereomers?
A2: Diastereomers can often be separated on a standard achiral column (like C18 or silica) because they have different physical properties.[4] However, for closely related diastereomers like those of aminocyclopentanols, a chiral stationary phase (CSP) often provides better selectivity and resolution.[5] A CSP creates a chiral environment that can enhance the separation by exploiting the different three-dimensional arrangements of the diastereomers.
Q3: What are the most common types of chiral stationary phases used for aminocyclopentanol separations?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including those with cyclic structures.[1][2] Cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode.[1][2]
Q4: How does derivatization help in the separation of aminocyclopentanol diastereomers?
A4: Derivatization of the amino or hydroxyl group with a chiral derivatizing agent creates a new pair of diastereomers with potentially larger differences in their physicochemical properties.[4] This can make their separation on a standard achiral column easier.[4] Additionally, derivatization can improve the chromatographic behavior and detector response of the analytes.
Q5: Can I use the same column for both normal-phase and reversed-phase separations?
A5: Some modern immobilized polysaccharide-based CSPs are designed to be robust and can be switched between normal-phase and reversed-phase modes. However, it is crucial to follow the manufacturer's instructions for the specific column you are using, as some coated CSPs can be irreversibly damaged by certain solvents. Always use an intermediate solvent like isopropanol to flush the column when switching between immiscible solvent systems.
Quantitative Data Summary
The following table summarizes typical starting conditions for the chiral separation of aminocyclopentanol diastereomers based on data for structurally similar compounds. Optimization will be required for specific derivatives.
| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Polysaccharide or Cyclodextrin-based |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine | Acetonitrile / 20 mM Ammonium Acetate buffer pH 5.0 (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm (if a chromophore is present) or ELSD/CAD/MS | UV at 220 nm or MS |
| Expected Resolution (Rs) | > 1.5 for baseline separation | > 1.5 for baseline separation |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Aminocyclopentanol Diastereomers (Normal-Phase)
This protocol describes a general method for the separation of aminocyclopentanol diastereomers using a polysaccharide-based chiral stationary phase under normal-phase conditions.
1. Materials and Reagents:
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: n-Hexane (HPLC grade).
-
Mobile Phase B: Isopropanol (HPLC grade).
-
Mobile Phase Additive: Diethylamine (DEA, >99.5%).
-
Sample: A mixture of aminocyclopentanol diastereomers dissolved in a small amount of the mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (or appropriate wavelength if derivatized).
-
Run Time: 30 minutes (adjust as needed based on retention times).
3. Procedure:
-
Prepare the mobile phase by accurately mixing the components. Degas the mobile phase using sonication or vacuum filtration.
-
Install the chiral column in the HPLC system and equilibrate with the mobile phase at the specified flow rate until a stable baseline is achieved (at least 30 minutes).
-
Prepare a stock solution of the aminocyclopentanol diastereomer mixture at approximately 1 mg/mL in the mobile phase.
-
Inject the sample and start the data acquisition.
-
Analyze the chromatogram for the resolution of the diastereomeric peaks.
4. Optimization:
-
If resolution is poor, adjust the percentage of isopropanol in the mobile phase. A lower percentage will generally increase retention and may improve resolution.
-
The concentration of DEA can be optimized (0.05% to 0.2%) to improve peak shape.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (1S,3S)-3-Aminocyclopentanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (1S,3S)-3-Aminocyclopentanol?
A1: The two most prevalent synthetic strategies for preparing (1S,3S)-3-Aminocyclopentanol are:
-
Diastereoselective reduction of a protected 3-aminocyclopentanone precursor: This typically involves the reduction of an N-protected-(S)-3-aminocyclopentanone. The key challenge in this route is controlling the stereochemistry to obtain the desired cis relationship between the amino and hydroxyl groups.[1]
-
Hetero-Diels-Alder reaction: This approach often utilizes cyclopentadiene and a chiral nitroso dienophile to construct the cyclopentane ring with the desired stereochemistry in a multi-step process.[2][3]
Q2: How can I distinguish between the desired cis-(1S,3S) and the undesired trans-(1S,3R) diastereomer of 3-Aminocyclopentanol?
A2: The cis and trans isomers can be differentiated using ¹H NMR spectroscopy. The key is to analyze the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C3-H). In the cis isomer, the coupling constants for these protons are typically different from those in the trans isomer due to their different spatial relationships with neighboring protons. A thorough 2D NMR analysis, such as COSY and NOESY, can definitively establish the relative stereochemistry.[4][5]
Q3: What are some common side reactions to be aware of during the N-Boc deprotection step?
A3: When using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc protecting group, a tert-butyl cation is generated. This carbocation can act as an alkylating agent, leading to potential side reactions if nucleophiles are present in the reaction mixture. For instance, it can alkylate the solvent or other functional groups on the molecule.[6][7] To mitigate this, scavengers like anisole or thioanisole can be added to the reaction mixture.
Troubleshooting Guides
Problem Area 1: Diastereoselective Reduction of N-Boc-(S)-3-Aminocyclopentanone
Q: My reduction of N-Boc-(S)-3-aminocyclopentanone with sodium borohydride (NaBH₄) resulted in a mixture of diastereomers with a low ratio of the desired cis product. How can I improve the diastereoselectivity?
A: The reduction of 3-aminocyclopentanone derivatives with simple hydrides like NaBH₄ often leads to a mixture of cis and trans isomers.[1] The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent plays a crucial role.
-
For the trans isomer (potential major byproduct): Bulky reducing agents, such as L-Selectride® or K-Selectride®, tend to approach the carbonyl group from the less sterically hindered face, which can favor the formation of the trans isomer.[8][9][10]
-
To favor the cis isomer: Less bulky reagents or conditions that allow for chelation control may be necessary. While specific data for this substrate is limited, exploring different borohydride reagents is recommended.
-
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity. Perform the reduction at temperatures ranging from -78 °C to 0 °C.
Summary of Reducing Agent Effects on Diastereoselectivity (Illustrative)
| Reducing Agent | Expected Major Isomer | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Mixture of cis and trans | Methanol, 0 °C to rt |
| L-Selectride® | trans | THF, -78 °C |
| K-Selectride® | trans | THF, -78 °C |
Q: I have obtained a mixture of cis and trans isomers. How can I separate them?
A: Separation of the diastereomers can often be achieved by physical methods after deprotection.
Troubleshooting Steps:
-
Fractional Crystallization of the Hydrochloride Salt: The hydrochloride salts of the cis and trans isomers may have different solubilities in certain solvents. After deprotection of the Boc group, the resulting amine can be converted to its hydrochloride salt. Experiment with recrystallization from solvents like isopropanol or ethanol.[2]
-
Column Chromatography: While potentially challenging due to the polarity of the aminocyclopentanols, chromatography on silica gel can be attempted. It is often more effective on the N-protected intermediates.
Problem Area 2: Hetero-Diels-Alder Route
Q: The yield of my hetero-Diels-Alder cycloaddition is low. What are potential side reactions?
A: The hetero-Diels-Alder reaction between cyclopentadiene and an acylnitroso species can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Dienophile Instability: Acylnitroso species are often generated in situ and can be unstable. Ensure that the generation conditions are optimized and that the dienophile is trapped efficiently by the cyclopentadiene.
-
Dimerization of Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. Use freshly cracked cyclopentadiene for the reaction.
-
Retro-Diels-Alder Reaction: The cycloaddition may be reversible. Running the reaction at the lowest effective temperature can help to minimize the retro-reaction.
Problem Area 3: N-Boc Deprotection
Q: After N-Boc deprotection with HCl in dioxane, I see several unidentified byproducts in my crude product. What could they be?
A: As mentioned in the FAQs, the tert-butyl cation generated during deprotection can lead to byproducts.
Troubleshooting Steps:
-
Use a Scavenger: Add a cation scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.
-
Alternative Deprotection Conditions: Consider using milder deprotection methods if your molecule is sensitive to strong acid. For example, using HCl in methanol can sometimes be a milder alternative to HCl in dioxane.[11][12]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-(S)-3-Aminocyclopentanone (Illustrative)
-
Dissolve N-Boc-(S)-3-aminocyclopentanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected aminocyclopentanol (1.0 eq) in 1,4-dioxane (5 mL per gram).
-
Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.[13]
-
Stir the mixture for 2-4 hours at room temperature. A precipitate of the hydrochloride salt may form.[13]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.
-
Purify the product by recrystallization from isopropanol or ethanol.[2]
Visualizations
Caption: Synthetic routes to (1S,3S)-3-Aminocyclopentanol.
Caption: Troubleshooting low diastereoselectivity.
References
- 1. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. awuahlab.com [awuahlab.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
Purification techniques for (1S,3S)-3-Aminocyclopentanol hydrochloride
Welcome to the technical support center for the purification of (1S,3S)-3-Aminocyclopentanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most widely reported and effective method for purifying this compound is recrystallization. Alcohols such as isopropanol and methanol are frequently used solvents for this purpose.[1][2] For challenging separations, particularly for removing stereoisomers or closely related impurities, column chromatography may be employed.[3]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Isopropanol is a preferred solvent for recrystallization as it often provides a good balance of solubility at high temperatures and insolubility at low temperatures, leading to high recovery of pure product.[1][4] Methanol and ethanol have also been successfully used.[2] In some procedures, an anti-solvent like diethyl ether or acetone may be used to induce precipitation or wash the final product.[4][5]
Q3: What are the typical impurities I should be aware of during purification?
A3: The primary impurities are typically other stereoisomers formed during synthesis, including the trans-isomer, (1R,3R)-3-Aminocyclopentanol (the enantiomer), and other diastereomers.[6] Residual solvents, unreacted starting materials, and by-products from the synthetic route are also potential impurities.
Q4: What analytical techniques are suitable for assessing the purity of the final product?
A4: Gas Chromatography (GC) is a common method for assessing purity, though a derivatization step may be necessary to increase the volatility of the compound.[2][6] Chiral High-Performance Liquid Chromatography (HPLC) using a cellulose-based column is essential for determining enantiomeric excess (ee) and diastereomeric purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also critical for structural confirmation and identification of impurities.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Recrystallization Issues
Q: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree.
-
Solution 1: Increase Solvent Volume. Add a small amount of hot solvent to the oiled mixture to dissolve the oil, then allow it to cool more slowly.
-
Solution 2: Reduce Cooling Rate. A slower cooling rate is crucial. Allow the solution to cool to room temperature naturally before moving it to an ice bath. Insulating the flask can help.[8]
-
Solution 3: Add a Seed Crystal. If available, add a small crystal of the pure product to the cooled solution to induce nucleation.[9]
-
Solution 4: Scratch the Flask. Gently scratching the inside of the flask with a glass rod at the surface of the solution can create a rough surface that promotes crystal nucleation.[9]
Q: No crystals are forming even after the solution has cooled completely. What is the problem?
A: This is a common issue that typically indicates either excessive solvent was used or the solution is not sufficiently supersaturated.
-
Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the product. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out rapidly and trap impurities.[8]
-
Solution 2: Use an Anti-Solvent. If you know a solvent in which your product is insoluble (e.g., diethyl ether, hexane), you can add it dropwise to the solution until it becomes cloudy (the cloud point), then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Solution 3: Cool to a Lower Temperature. If cooling to 0°C is ineffective, try a dry ice/acetone bath for a short period, but be aware this can sometimes lead to the formation of a fine powder instead of well-defined crystals.[9]
Q: The yield from my recrystallization is very low. How can I improve it?
A: Low yield typically results from using too much solvent, not allowing sufficient time for crystallization, or the product having significant solubility even at low temperatures.
-
Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent required to fully dissolve the crude product. Working with smaller, more concentrated batches can be more effective.[8]
-
Solution 2: Increase Crystallization Time. Allow the solution to stand at room temperature for a longer period before moving it to an ice bath. Some compounds require extended periods, even overnight, for complete crystallization.[8]
-
Solution 3: Check the Filtrate. After filtering your crystals, try to concentrate the mother liquor (the remaining solution) to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
Column Chromatography Issues
Q: My compound is smearing or "tailing" on the silica gel column. Why is this happening?
A: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to poor separation and peak tailing.[10]
-
Solution 1: Use a Different Stationary Phase. Switch to a more suitable stationary phase like basic alumina or an amine-functionalized silica gel, which will minimize acid-base interactions.[1][11]
-
Solution 2: Add a Modifier to the Mobile Phase. Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.[10]
-
Solution 3: Consider Reversed-Phase or HILIC. For highly polar compounds like aminocyclopentanol hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an alkaline mobile phase can be effective alternatives.[1][10]
Data Presentation
The following table summarizes reported yields and purity levels for this compound (or its stereoisomers) using different purification methods as described in patent literature.
| Purification Method | Solvent System | Yield (%) | Purity (%) | Optical Purity (ee/isomer content) | Reference |
| Recrystallization | Isopropanol | 80% | Not Reported | Not Reported | [1] |
| Recrystallization | Methanol | 86% | Not Reported | Not Reported | [1] |
| Recrystallization & Washing | Isopropanol, then Acetone | 69.8% (overall) | 99.75% (by GC) | < 0.01% optical isomers | [5] |
| Precipitation | 1,4-Dioxane / HCl | 95% | Not Reported | Not Reported | [5] |
| Slurry & Wash | Acetonitrile | Not Reported | Not Reported | > 99.5% | [7] |
| Silica Gel Chromatography | n-Hexane / Ethyl Acetate | 41% (of precursor) | Not Reported | > 99% ee (of precursor) | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a generalized procedure based on common practices found in the literature.[1][5]
Objective: To purify crude this compound to high purity (>99%).
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Acetone (reagent grade), cooled to ~5°C
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to a gentle boil while stirring until all the solid dissolves. If necessary, add more isopropanol portion-wise, ensuring only the minimum volume required for complete dissolution at boiling is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools. Do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath (0-5°C) for at least one hour to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold isopropanol to remove any residual mother liquor. Follow this with a wash using cold acetone (~5°C) to facilitate drying and remove any remaining isopropanol-soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) for several hours until a constant weight is achieved.[5]
Protocol 2: Column Chromatography (General for Polar Amines)
Objective: To separate (1S,3S)-3-Aminocyclopentanol from stereoisomers or other polar impurities. This protocol uses an amine-functionalized silica gel.
Materials:
-
Crude this compound
-
Amine-functionalized silica gel
-
Chromatography column
-
Eluent: Dichloromethane (DCM) and Methanol (MeOH)
-
Triethylamine (TEA)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Ninhydrin stain or other suitable visualization agent
Procedure:
-
Eluent Preparation: Prepare a mobile phase, for example, a mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting point could be 95:5 DCM:MeOH. Add 0.5% triethylamine (TEA) to the eluent to prevent peak tailing.
-
TLC Analysis: Determine the appropriate eluent composition by running TLC plates of the crude material with various solvent ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH, all with 0.5% TEA). The ideal system should give your target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of the amine-functionalized silica gel in the initial eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like pure methanol. Alternatively, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting the sample through the column with the chosen mobile phase. Collect fractions in separate tubes. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity (gradient elution) by slowly increasing the percentage of methanol.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. The added triethylamine will also be removed during this process as it is volatile. The resulting solid should be the purified hydrochloride salt.
Visualizations
Below are diagrams illustrating key workflows and concepts in the purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. This compound | 1523530-42-8 | Benchchem [benchchem.com]
- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. silicycle.com [silicycle.com]
- 7. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
Optimizing reaction conditions for Diels-Alder synthesis of intermediates
Welcome to the technical support center for the optimization of Diels-Alder reactions in the synthesis of pharmaceutical intermediates. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the Diels-Alder synthesis, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Unreactive Diene or Dienophile: The electronic properties of the reactants may not be optimal. The diene should be electron-rich, and the dienophile electron-poor.[1][2][3] | - Modify Reactants: Introduce electron-donating groups onto the diene and electron-withdrawing groups onto the dienophile to increase reactivity.[1][2] - Use a Catalyst: Lewis acids can catalyze the reaction by coordinating to the dienophile, making it more electrophilic.[4] |
| 2. Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.[5][6][7] | - Optimize Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier.[2][8] However, excessively high temperatures can lead to the retro-Diels-Alder reaction. - Solvent Selection: The choice of solvent can influence reaction rates.[6] For some reactions, polar solvents or even "on-water" conditions can accelerate the reaction.[9] - Increase Reaction Time: The reaction may simply need more time to proceed to completion. Monitor the reaction progress using techniques like TLC or GC-MS.[10][11][12][13] | |
| 3. Diene Conformation: The diene must be in the s-cis conformation to react.[1][8] | - Use Cyclic Dienes: Cyclic dienes are locked in the reactive s-cis conformation and are often more reactive.[8] - Promote s-cis Conformation: For acyclic dienes, steric hindrance can disfavor the s-cis conformation. Modifying substituents to reduce steric clash can help. | |
| 4. Product Isolation Issues: The product may be lost during the workup and purification steps.[14][15] | - Optimize Crystallization: Ensure the appropriate solvent system is used for crystallization to maximize product recovery.[8][16] Cooling the solution in an ice bath can aid crystallization.[8][16] - Careful Filtration: Use appropriate filtration techniques, such as vacuum filtration, to collect the product efficiently.[16][17] | |
| Formation of Multiple Products (Low Selectivity) | 1. Regioselectivity Issues: For unsymmetrical dienes and dienophiles, multiple regioisomers can be formed.[18] | - Predict the Major Product: The regioselectivity can often be predicted by considering the electronic effects of the substituents on the diene and dienophile.[19] The most electron-rich carbon of the diene typically bonds to the most electron-poor carbon of the dienophile.[19] |
| 2. Stereoselectivity Issues (Endo/Exo Isomers): The Diels-Alder reaction can produce both endo and exo products.[8] | - Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, formed faster at lower temperatures.[8] The exo product is typically more thermodynamically stable and may be favored at higher temperatures.[20] Adjusting the reaction temperature can influence the product ratio. | |
| Reaction Not Progressing | 1. Inactive Reagents: Reagents may have degraded or may not be pure. | - Check Reagent Quality: Use freshly prepared or purified reagents. For example, cyclopentadiene is often prepared by cracking its dimer immediately before use.[8] |
| 2. Insufficient Activation: The reaction may require a catalyst to proceed at a reasonable rate. | - Add a Lewis Acid Catalyst: Lewis acids such as AlCl₃ can significantly accelerate the reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Diels-Alder reaction?
A1: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress.[11] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[11][21] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[10]
Q2: What is the "endo rule" in Diels-Alder reactions?
A2: The "endo rule" states that the kinetically favored product is often the one where the substituents on the dienophile are oriented towards the developing pi-system of the diene in the transition state.[2] This leads to the formation of the endo isomer.
Q3: Can water be used as a solvent for Diels-Alder reactions?
A3: Yes, in some cases, conducting the Diels-Alder reaction in water or "on-water" (with water-insoluble reactants) can lead to significant rate enhancements and improved yields.[9]
Q4: What is a retro-Diels-Alder reaction?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene product breaks down back into the diene and dienophile. This process is favored at high temperatures.
Q5: How do I choose the right catalyst for my reaction?
A5: Lewis acids are commonly used catalysts. The choice of Lewis acid can depend on the specific substrates and the desired selectivity. Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂.[4] It is often necessary to screen a few catalysts to find the optimal one for a particular reaction.
Experimental Protocols
General Procedure for a Thermal Diels-Alder Reaction
This protocol describes a typical setup for a thermally promoted Diels-Alder reaction.
-
Reactant Preparation: Accurately weigh the diene and dienophile and add them to a dry round-bottom flask equipped with a magnetic stir bar.[16][22]
-
Solvent Addition: Add the appropriate solvent to the flask. Xylene is a common high-boiling solvent for these reactions.[16][22]
-
Reaction Setup: Attach a reflux condenser to the flask and place the setup in a heating mantle on a stir plate.[16][17]
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time.[16][17] The progress of the reaction can be monitored by observing a color change or by taking aliquots for TLC analysis.[11][16]
-
Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.[8][16]
-
Product Isolation: Collect the crystalline product by vacuum filtration, washing with a small amount of cold solvent.[16][17]
-
Drying: Dry the product, for example, by air drying or in a vacuum oven, before determining the yield and characterizing the product.[16]
Workflow for Optimizing Diels-Alder Reaction Conditions
The following diagram illustrates a logical workflow for optimizing the conditions of a Diels-Alder reaction.
Caption: Workflow for Diels-Alder reaction optimization.
Logical Relationships in Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot a low-yielding Diels-Alder reaction.
Caption: Troubleshooting logic for low Diels-Alder yield.
References
- 1. praxilabs.com [praxilabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cem.de [cem.de]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. chegg.com [chegg.com]
- 21. m.youtube.com [m.youtube.com]
- 22. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: 3-Aminocyclopentanol and Its Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-aminocyclopentanol and its various isomers and salt forms. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of 3-aminocyclopentanol and its salts.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the compound | Oxidation of the amine group. Exposure to air and light can accelerate this process. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials or storing in a dark place. For long-term storage, refrigeration (-20°C for the free base, 2-8°C for salts) is recommended. |
| Precipitation or cloudiness in solution | Change in pH affecting solubility. Reaction with atmospheric CO2 to form carbamates. Incompatibility with the solvent. | Ensure the pH of the solution is within the optimal range for solubility and stability (for salts, a slightly acidic pH of 4-5 is often preferred)[1]. Use freshly prepared solutions and minimize exposure to air. Verify the compatibility of the solvent with the compound. |
| Loss of potency or unexpected reaction outcomes | Degradation of the compound. This can be accelerated by inappropriate storage, pH, or the presence of reactive impurities. A potential degradation pathway involves hydrolysis of the cyclopentane ring, possibly forming cyclopentanone derivatives[1]. | Confirm the purity of the compound before use with an appropriate analytical method (e.g., HPLC, NMR). Store the compound under the recommended conditions. For aqueous solutions, consider buffering at pH 4-5 to minimize hydrolysis[1]. |
| Inconsistent analytical results (e.g., shifting HPLC peaks) | On-column degradation or interaction with the stationary phase. Isomerization. | Use a validated, stability-indicating HPLC method. Adjust mobile phase pH to ensure consistent ionization of the amine. Ensure the analytical method can distinguish between different stereoisomers if relevant. |
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of 3-aminocyclopentanol for long-term storage?
A1: The hydrochloride salt of 3-aminocyclopentanol is generally more stable than the free base. The salt form is less susceptible to oxidation and reaction with atmospheric carbon dioxide. For optimal long-term stability, it is recommended to store the hydrochloride salt at 2-8°C under an inert atmosphere. The free base, which is often an oil, should be stored at -20°C.
Q2: What are the ideal storage conditions for 3-aminocyclopentanol and its salts?
A2: Recommended storage conditions can vary slightly depending on the specific isomer and whether it is the free base or a salt. The following table summarizes general recommendations.
| Compound Form | Temperature | Atmosphere | Light |
| 3-Aminocyclopentanol (free base) | -20°C | Inert (Nitrogen or Argon) | Protect from light |
| 3-Aminocyclopentanol HCl | 2-8°C | Inert (Nitrogen or Argon) | Protect from light |
Q3: How does pH affect the stability of 3-aminocyclopentanol in aqueous solutions?
A3: The stability of 3-aminocyclopentanol in aqueous solutions is pH-dependent. The amine group is susceptible to oxidation at higher pH, while the overall molecule may be more prone to other degradation pathways at very low or high pH. For the hydrochloride salt of isomers like (1S,3S)-3-aminocyclopentanol, buffering the solution to a pH of 4-5 can minimize hydrolysis of the cyclopentane ring[1].
Q4: What are the potential degradation products of 3-aminocyclopentanol?
A4: While specific degradation pathways for all isomers are not extensively documented in publicly available literature, a potential degradation product for the (1S,3S) isomer is a cyclopentanone derivative, which would result from the oxidation of the alcohol group[1]. Other potential degradation pathways for aminocyclopentanols in general could include oxidation of the amine, and ring-opening reactions under harsh conditions.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Amines, in general, are incompatible with strong oxidizing agents, acids, and acid chlorides. 3-Aminocyclopentanol should not be mixed with strong oxidizing agents, as this can lead to rapid degradation. When preparing the hydrochloride salt, the addition of hydrochloric acid should be controlled to avoid excessive heat generation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 3-Aminocyclopentanol Hydrochloride
-
Materials:
-
3-Aminocyclopentanol hydrochloride
-
Degassed, deionized water or an appropriate buffer (e.g., acetate or citrate buffer, pH 4-5)
-
Calibrated pH meter
-
Volumetric flasks
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Allow the container of 3-aminocyclopentanol hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a clean, dry weighing boat.
-
Transfer the compound to a volumetric flask.
-
Add a portion of the degassed solvent (water or buffer) and swirl to dissolve.
-
Once dissolved, dilute to the final volume with the solvent.
-
If necessary, adjust the pH of the solution to the desired range using dilute acid or base.
-
Purge the headspace of the flask with an inert gas before sealing.
-
Store the solution at 2-8°C and protect from light. It is recommended to use freshly prepared solutions for best results.
-
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with 0.1 N HCl and 0.1 N NaOH.
-
Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by a suitable method like HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a defined period.
-
At specified time points, withdraw samples and analyze.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Also, expose a solution of the compound to elevated temperatures.
-
At specified time points, withdraw samples, prepare solutions if necessary, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples.
-
Visualizations
Caption: Experimental workflow for solution preparation and forced degradation studies.
Caption: Relationship between the free base, its salt, and factors influencing stability.
References
Common pitfalls in handling air-sensitive reagents for synthesis
Welcome to the technical support center for handling air-sensitive reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing synthesis with air-sensitive materials.
Frequently Asked Questions (FAQs)
Q1: What makes a chemical reagent "air-sensitive"?
A reagent is classified as air-sensitive if it reacts with components of the atmosphere, such as oxygen (O₂), water (H₂O), carbon dioxide (CO₂), or nitrogen (N₂).[1][2][3] These reactions can lead to the decomposition of the reagent, formation of undesired byproducts, reduced reaction yields, and in some cases, create hazardous situations like fires or explosions.[4] Examples of air-sensitive reagents include organometallic compounds (e.g., Grignard reagents, organolithiums), metal hydrides, and certain transition metal complexes in low oxidation states.[4][5]
Q2: What are the primary techniques for handling air-sensitive reagents?
The two most common methods for creating an inert atmosphere to handle air-sensitive reagents are using a Schlenk line or a glovebox.[6][7]
-
Schlenk Line: A Schlenk line is a glass manifold with a dual-port system that allows for the alternation between a vacuum and a supply of inert gas.[1][2] This technique is ideal for performing reactions and manipulations in glassware under a controlled atmosphere.[1]
-
Glovebox: A glovebox is a sealed container with a controlled inert atmosphere (typically nitrogen or argon).[8] It allows for the direct manipulation of reagents and equipment through built-in gloves. Gloveboxes are particularly useful for storing, weighing, and preparing solid air-sensitive compounds.[6][8]
Q3: Which inert gas, Nitrogen or Argon, should I use?
Nitrogen and argon are the most commonly used inert gases.[9][10]
-
Nitrogen is generally preferred because it is less expensive and readily available.[2][3]
-
Argon is used for reactions where the reagents might react with nitrogen, such as in certain lithium chemistry.[3] Being denser than nitrogen, it can provide a more stable inert blanket in certain setups.[3]
Q4: How should I properly dry glassware for air-sensitive experiments?
Laboratory glassware has a thin film of adsorbed moisture that must be removed before use.[11][12][13] The standard procedure is to heat the glassware in an oven (e.g., 125°C overnight or 140°C for 4 hours).[11][12][13] The hot glassware should then be assembled and allowed to cool in a stream of dry inert gas to prevent re-adsorption of moisture.[11][12] For more rigorous drying, glassware can be flame-dried under vacuum.[6][7]
Q5: What are the common methods for degassing solvents?
Degassing is the process of removing dissolved gases, particularly oxygen, from a solvent. Common methods include:
-
Purging (Sparging): This involves bubbling an inert gas through the solvent for an extended period (30-60 minutes).[5][12][14] While simple, it is the least effective method but can be suitable for roughly degassing large volumes.[5][12][14]
-
Sonication: The solvent is sonicated while under a light vacuum, and the atmosphere is then refilled with an inert gas. This cycle is typically repeated 5-10 times and is more effective than simple purging.[5][14]
-
Freeze-Pump-Thaw: This is the most effective method for degassing solvents.[14] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated at least three times.[14][15]
Troubleshooting Guides
Reaction Failure & Contamination
Q: My reaction failed or gave a low yield. How can I determine if it was due to air/moisture contamination?
A: A failed reaction with typically reliable reagents often points to an issue with the inert atmosphere.
-
Check for Leaks: Ensure all ground-glass joints are properly greased and sealed.[2] Check for cracks in the glassware.[16][17] Inspect all tubing and septa for holes or perishing. Leaky septa are a common problem and should be replaced.[18]
-
Solvent Quality: Inappropriately handled or stored anhydrous solvents can degrade over time, leading to failed experiments.[4] It's best to use freshly prepared or newly opened solvents.
-
Reagent Integrity: If possible, check the activity of the air-sensitive reagent. For example, a small aliquot of an organolithium reagent can be titrated to determine its concentration.
-
Visual Indicators: Some reactions have visual cues. For instance, the persistence of a deep color from a radical anion like sodium benzophenone ketyl can indicate an anhydrous, oxygen-free environment.
Schlenk Line Operations
Q: My vacuum pump is not reaching the expected low pressure. What are the likely causes?
A: Poor vacuum pressure is almost always due to a leak in the system.[18]
-
Isolate the Leak: Individually check each stopcock and connection point.[18] You can do this by closing off different sections of the line to see if the pressure improves.
-
Grease Joints: Poorly greased or old grease on stopcocks and joints is a frequent cause of leaks.[18] Clean and re-grease all connections.
-
Tubing: Check all flexible tubing for cracks or poor connections to the glassware and the manifold. Tubing walls must be thick enough to not collapse under vacuum.[2]
-
Pump Maintenance: Ensure the vacuum pump oil is clean and at the correct level. Contaminated oil will degrade pump performance.
Q: Oil from my bubbler is being sucked back into the inert gas manifold. How can I prevent this?
A: This "suck-back" phenomenon occurs due to a pressure reversal, where the pressure in the reaction vessel becomes lower than the external pressure.[11]
-
Maintain Positive Pressure: Always ensure a slow, continuous flow of inert gas through the bubbler.[11][13]
-
Use a T-tube Bubbler: This type of bubbler has a side arm with a septum, allowing you to introduce inert gas intermittently to equalize pressure.[11][13]
-
Careful Cooling/Heating: When cooling a reaction flask, the internal pressure will drop. Ensure it is open to the inert gas line to compensate. Conversely, when warming a flask, pressure will increase, so it must have an outlet to the bubbler.[19]
Q: My cannula transfer of a liquid reagent is very slow or has stopped completely.
A: Slow cannula transfers are typically caused by pressure equalization or blockages.[18]
-
Check for Blockages: The cannula or the bleed needle providing the gas outlet may be clogged.[18]
-
Ensure a Pressure Gradient: For the transfer to occur, the pressure in the flask containing the reagent must be higher than in the receiving flask. You can slightly increase the inert gas pressure or slightly raise the transferring flask.[18]
-
Check Septa: A leaky septum on either flask can prevent a sufficient pressure differential from being established.[18]
Safety & Disposal
Q: How do I safely quench pyrophoric reagents or reaction residues?
A: Quenching pyrophoric materials, which can ignite spontaneously in air, must be done with extreme caution under an inert atmosphere.[4][20]
-
Dilution: The reaction mixture should be diluted with an inert, high-boiling solvent (e.g., toluene or hexane).[20]
-
Cooling: The flask should be cooled in an ice bath.[20]
-
Slow Addition: A quenching agent, such as isopropanol, is added very slowly and dropwise with vigorous stirring.
-
Final Quench: After the initial reaction subsides, a more reactive quenching agent like ethanol or methanol can be slowly added, followed finally and cautiously by water.
Q: What is the correct way to clean and dispose of equipment and empty reagent bottles?
A: Never clean glassware containing residues of reactive reagents directly with water.[11][13]
-
Empty Bottles: The empty Sure/Seal™ bottle should have its cap carefully removed in a fume hood, allowing the residue to slowly air-hydrolyze over at least a day before rinsing with water.[11][13] Alternatively, for unwanted or expired reagents, do not attempt to quench them yourself; they should be disposed of as hazardous waste through your institution's environmental health and safety (EH&S) office.[21]
-
Syringes and Needles: Immediately after use, flush syringes and needles with a dry, inert solvent, followed by a quenching solvent like isopropanol before cleaning with water.[11][13] Failure to do so can result in plugged needles and frozen syringes.[13]
Data & Protocols
Data Presentation
Table 1: Comparison of Common Solvent Degassing Methods
| Method | Effectiveness | Speed | Suitable For | Key Considerations |
| Purging (Sparging) | Low | Moderate (30-60 min) | Large volumes, less sensitive reactions | Least effective method; risk of solvent evaporation.[5][12][14] |
| Sonication with Vacuum | Medium | Fast (5-10 cycles) | HPLC solvents, moderately sensitive reactions | More effective than purging.[5][14] |
| Freeze-Pump-Thaw | High | Slow (requires multiple cycles) | Small volumes, highly sensitive reactions | The most rigorous and effective method.[14][15] |
Table 2: Comparison of Glovebox and Schlenk Line Techniques
| Feature | Glovebox | Schlenk Line |
| Primary Use | Handling/weighing solids, setting up reactions.[8] | Performing reactions, distillations, filtrations.[1] |
| Atmosphere Control | Recirculating purified inert gas (<1 ppm O₂/H₂O).[8] | Dynamic flow of inert gas and vacuum.[1] |
| Manipulation | Direct, using integrated gloves.[6] | Indirect, using septa, syringes, and cannulas. |
| Flexibility | Limited by size and glove dexterity.[6] | Highly modular with various glassware setups.[2] |
| Cost | High initial investment and maintenance.[6] | Lower initial cost. |
| Potential Issues | Diffusion of solvents/air through gloves, cross-contamination.[6][22] | Leaks at joints/septa, suck-back, requires more technique.[18] |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction on a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware (e.g., round-bottom flask, condenser) in an oven (≥125°C) for at least 4 hours.[11][12]
-
Assembly: While still hot, assemble the glassware and connect it to the Schlenk line's dual inert gas/vacuum manifold via flexible tubing.[11] Lightly grease all ground-glass joints.[2]
-
Evacuate-Refill Cycles: Carefully evacuate the assembled apparatus to remove air and adsorbed moisture. Then, refill the apparatus with inert gas (e.g., nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure an inert atmosphere.[7][14]
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a syringe or cannula.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbling rate of an oil bubbler connected to the gas outlet of the manifold.
Protocol 2: Freeze-Pump-Thaw Degassing of a Solvent
-
Preparation: Place the solvent to be degassed in a robust Schlenk flask (or a flask suitable for high vacuum) with a stir bar. Do not fill the flask more than halfway.
-
Freeze: Close the flask's stopcock and immerse the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.[14]
-
Pump: Connect the flask to the vacuum line and open the stopcock. Evacuate the headspace for several minutes.[14] You will see the pressure drop as residual gases are removed.
-
Thaw: Close the flask's stopcock to isolate it from the vacuum.[14] Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete degassing.[5]
-
Storage: After the final cycle, backfill the flask with inert gas before the solvent thaws completely. Store the solvent under a positive pressure of inert gas.
Protocol 3: Transfer of a Liquid Reagent via Syringe
-
Syringe Preparation: Dry the syringe and needle in an oven. Assemble while warm and flush repeatedly (at least 10 times) with dry inert gas.[12][13]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Withdraw Reagent: Insert the clean, dry needle of the syringe through the septum and into the liquid. The positive pressure in the bottle should slowly fill the syringe.[13] Do not pull back on the plunger, as this can cause leaks and introduce gas bubbles.[13] Withdraw a slight excess of the reagent.
-
Remove Bubbles: Invert the syringe and carefully push the excess reagent and any gas bubbles back into the reagent bottle.[13][23][24]
-
Transfer: Pull the needle out of the reagent bottle and quickly puncture the septum on the reaction flask to deliver the precise volume of reagent.[13]
-
Cleaning: Immediately after transfer, quench and clean the syringe and needle as described in the safety section.[13]
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Air-free_technique [chemeurope.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 10. fiveable.me [fiveable.me]
- 11. web.mit.edu [web.mit.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. ehs.okstate.edu [ehs.okstate.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 22. hsrm.umn.edu [hsrm.umn.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Aminocyclopentanols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic resolution of aminocyclopentanols. Our aim is to help you overcome common experimental challenges and improve the efficiency of your resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when starting the enzymatic resolution of a new aminocyclopentanol substrate?
A1: When embarking on the enzymatic resolution of a novel aminocyclopentanol, the three most critical parameters to initially screen are the choice of enzyme, the organic solvent, and the acylating agent. Lipases, such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia (lipase PS), are frequently successful catalysts for the acylation of amino alcohols.[1][2] The solvent can significantly impact enzyme activity and enantioselectivity; common choices include ethers like diethyl ether or diisopropyl ether, and toluene.[2][3] The acylating agent, often an activated ester like vinyl acetate, is also crucial for achieving high conversion and enantioselectivity.[2]
Q2: My enzymatic resolution is showing low enantioselectivity (low E-value). What are the potential causes and how can I improve it?
A2: Low enantioselectivity is a common issue and can stem from several factors. The enzyme itself may not be well-suited for the specific substrate. Therefore, screening a panel of different lipases is a primary troubleshooting step. Additionally, the reaction conditions play a vital role. Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate. The choice of solvent and acyl donor can also have a profound effect. For instance, an unexpected change in enantiopreference was observed when switching lipases for certain substrates.[1] Careful optimization of these parameters is key.
Q3: The reaction rate of my resolution is very slow. How can I increase the speed of the reaction without compromising enantioselectivity?
A3: Slow reaction rates can be addressed by several strategies. Increasing the enzyme loading is a straightforward approach to accelerate the reaction.[2] Optimizing the reaction temperature can also significantly boost the rate; for example, a study on a double enzymatic kinetic resolution found 50°C in toluene to be optimal.[3] However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity and enzyme stability. The choice of solvent also influences reaction rates, with five-membered cycloalkanols generally reacting faster than six-membered ones.[2] Finally, ensure that there are no mass transfer limitations, which can be mitigated by proper agitation of the reaction mixture.
Q4: I am observing poor yields for my desired enantiomer. What steps can I take to improve the yield?
A4: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[4][5] If your yields are significantly below this, it could be due to an incomplete reaction or side reactions. To drive the reaction closer to the 50% conversion mark for optimal yield and enantiomeric excess of the unreacted substrate, you can try extending the reaction time or increasing the enzyme concentration. If you need to obtain the acylated product in high yield, you might consider a dynamic kinetic resolution (DKR) approach, which involves in-situ racemization of the slower-reacting enantiomer, although this can introduce challenges like catalyst compatibility.[3]
Q5: How can I efficiently separate the product (acylated aminocyclopentanol) from the unreacted substrate (aminocyclopentanol)?
A5: The difference in polarity between the acylated product (ester or amide) and the unreacted amino alcohol typically allows for straightforward separation by column chromatography.[2] The acylated product will be less polar than the starting amino alcohol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (E-value) | - Inappropriate enzyme for the substrate.- Suboptimal reaction temperature.- Unsuitable solvent or acyl donor. | - Screen a variety of lipases (e.g., Novozym 435, Lipase PS).- Systematically vary the reaction temperature (e.g., room temperature, 40°C, 50°C).- Test different organic solvents (e.g., toluene, hexane, diethyl ether) and acyl donors (e.g., vinyl acetate, isopropenyl acetate).[2][3] |
| Slow Reaction Rate | - Insufficient enzyme concentration.- Low reaction temperature.- Inefficient solvent.- Mass transfer limitations. | - Increase the amount of enzyme used in the reaction.[2]- Optimize the temperature to find a balance between rate and selectivity.[3]- Screen different solvents, as the reaction medium can significantly affect the rate.[2]- Ensure adequate stirring or shaking of the reaction mixture. |
| Poor Yield of Desired Enantiomer (<50%) | - Incomplete reaction.- Enzyme inhibition or deactivation.- Side reactions. | - Increase the reaction time or the enzyme loading.- Check for potential inhibitors in the substrate or solvent.- Consider enzyme immobilization to improve stability.[4]- Analyze the reaction mixture for byproducts to identify and mitigate side reactions. |
| Difficulty in Reproducing Results | - Variability in enzyme activity.- Purity of reagents (substrate, solvent, acyl donor).- Inconsistent reaction conditions (temperature, agitation). | - Use a fresh batch of enzyme or test the activity of the current batch.- Ensure the purity of all reagents.- Precisely control reaction parameters using a thermostated shaker or reactor. |
Experimental Protocols
General Procedure for Lipase-Catalyzed Kinetic Resolution of Aminocyclopentanols
This protocol is a generalized starting point and should be optimized for each specific substrate.
-
Enzyme Preparation: Add the selected lipase (e.g., Novozym 435, 20 mg) to a vial.[6]
-
Reaction Setup: Dissolve the racemic aminocyclopentanol (1 mmol) in the chosen organic solvent (e.g., diethyl ether, 4 mL).[2][6]
-
Initiation: Add the acylating agent (e.g., vinyl acetate, 2.2 mmol) to the mixture.[2][6]
-
Incubation: Shake the reaction mixture at a controlled temperature (e.g., 48°C) in an incubator shaker.[1]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable chiral chromatography method (e.g., chiral GC or HPLC) to determine the enantiomeric excess (ee) of the substrate and product, and the conversion.[6]
-
Termination and Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.[1] Evaporate the solvent under reduced pressure.
-
Purification: Separate the acylated product from the unreacted aminocyclopentanol using column chromatography on silica gel.[2]
Visualized Workflows and Concepts
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries for Asymmetric Induction
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules, chiral auxiliaries have established themselves as indispensable tools.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.[1] For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route.
This guide provides a detailed comparison of three widely utilized chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and 8-phenylmenthol. We will delve into their performance in key asymmetric transformations, supported by experimental data, and provide detailed protocols to facilitate their application in the laboratory.
Overview of Compared Chiral Auxiliaries
Evans' Oxazolidinones , developed by David A. Evans, are among the most popular and versatile chiral auxiliaries.[1][2] Derived from readily available amino acids, they offer excellent stereocontrol in a variety of reactions, including alkylations, aldol additions, and Diels-Alder reactions.[2] The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring.
Oppolzer's Camphorsultam , a camphor-derived chiral auxiliary, is prized for its rigid bicyclic structure, which provides a well-defined chiral environment.[2] This rigidity often leads to high levels of asymmetric induction in reactions such as Diels-Alder cycloadditions, alkylations, and aldol reactions.[3] Both enantiomers are commercially available, providing access to either enantiomer of the desired product.
(-)-8-Phenylmenthol , introduced by E. J. Corey, is a terpene-based chiral auxiliary that has proven effective in various asymmetric transformations, notably in Diels-Alder reactions and conjugate additions.[1] The phenyl group provides a significant steric directing effect, leading to high diastereoselectivity.[4]
Performance in Asymmetric Reactions: A Quantitative Comparison
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and chemical yield it affords in a given transformation. The following tables summarize the performance of Evans' oxazolidinones, Oppolzer's camphorsultam, and 8-phenylmenthol in key asymmetric reactions.
Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary can significantly influence the stereochemical outcome.
| Chiral Auxiliary | Substrate | Electrophile | Diastereoselectivity (d.e. %) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | >98 | 90-95 | [5] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Methyl iodide | >95 | 85 | [3] |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereoselectivity (d.e. %) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl (Boron enolate) | Isobutyraldehyde | >99 (syn) | 80 | [6] |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl (Titanium enolate) | Benzaldehyde | >95 (anti) | 88 | [7] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, and chiral auxiliaries can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Dienophile | Diene | Diastereoselectivity (d.e. %) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Acryloyl | Cyclopentadiene | 94 (endo) | 85 | [5] |
| (1S)-(-)-2,10-Camphorsultam | N-Acryloyl | Cyclopentadiene | 99 (endo) | 97 | [5] |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | 99 (endo) | 89 | [5] |
Cleavage and Recovery
A crucial aspect of chiral auxiliary utility is the ease and efficiency of its removal from the product and its potential for recovery and reuse.
| Chiral Auxiliary | Cleavage Method | Recovery Yield (%) | Reference |
| Evans' Oxazolidinone | LiOH/H₂O₂ | >95 | [1] |
| Oppolzer's Camphorsultam | LiAlH₄ or Hydrolysis | 71-79 (crude), 48-56 (recrystallized) | [8][9] |
| (-)-8-Phenylmenthol | LiAlH₄ | 90 | [10][11] |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these methods. Below are representative protocols for key reactions using each chiral auxiliary.
Asymmetric Alkylation using Evans' Oxazolidinone
1. Acylation of (S)-4-Benzyl-2-oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to afford the N-propionyl oxazolidinone.
2. Alkylation of N-Propionyl Oxazolidinone: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise. The resulting enolate solution is stirred for 30 minutes at -78 °C. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary: To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.2 M) at 0 °C, is added 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of Na₂SO₃. The mixture is acidified with 1 N HCl and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to give the carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
1. Acylation of (1S)-(-)-2,10-Camphorsultam: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C under an argon atmosphere, is added acryloyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The mixture is diluted with CH₂Cl₂ and washed successively with 1 N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated in vacuo to afford the N-acryloyl sultam, which is typically used without further purification.
2. Diels-Alder Reaction: To a solution of the N-acryloyl sultam (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, is added diethylaluminum chloride (1.2 eq, 1.0 M in hexanes) dropwise. The mixture is stirred for 15 minutes, after which freshly distilled cyclopentadiene (3.0 eq) is added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄ and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by crystallization or flash chromatography.
3. Cleavage of the Chiral Auxiliary: The Diels-Alder adduct (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. Lithium aluminum hydride (1.5 eq) is added portion-wise. The mixture is stirred at 0 °C for 1 hour and then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated. The residue is purified by chromatography to yield the corresponding chiral alcohol and recover the camphorsultam.
Asymmetric Conjugate Addition using (-)-8-Phenylmenthol
1. Preparation of the α,β-Unsaturated Ester: To a solution of (-)-8-phenylmenthol (1.0 eq), acrylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, is added DCC (1.2 eq). The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the (-)-8-phenylmenthyl acrylate.
2. Conjugate Addition: To a solution of the (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C under an argon atmosphere, is added diethylaluminum chloride (1.1 eq, 1.0 M in hexanes). After stirring for 15 minutes, a solution of the desired cuprate reagent (e.g., lithium diphenylcuprate, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ether. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The diastereoselectivity can be determined on the crude product by NMR or HPLC analysis.
3. Cleavage of the Chiral Auxiliary: The conjugate addition product (1.0 eq) is dissolved in a mixture of ethanol and water (4:1, 0.2 M), and potassium hydroxide (5.0 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous residue is acidified with 1 N HCl and extracted with ether. The organic layers are combined, dried, and concentrated to give the chiral carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture by extraction.
Mechanism of Stereocontrol: Visualizing the Transition States
The stereochemical outcome of reactions employing chiral auxiliaries is determined by the conformational biases in the transition state, which favor the approach of the reagent from one face of the prochiral substrate over the other. These preferences are visualized below using Graphviz (DOT language).
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. Evans' oxazolidinones offer a versatile and highly effective solution for a broad range of transformations, particularly aldol and alkylation reactions. Oppolzer's camphorsultam provides exceptional levels of stereocontrol in Diels-Alder reactions due to its rigid framework. 8-Phenylmenthol serves as an excellent choice for asymmetric Diels-Alder reactions and conjugate additions, leveraging its significant steric bulk for effective facial discrimination. By understanding the relative strengths and applications of these powerful tools, researchers can make informed decisions to advance their synthetic endeavors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Enantiomeric Excess of Aminocyclopentanol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for ensuring the purity, efficacy, and safety of chiral drug candidates. This guide provides a comparative analysis of gas chromatography (GC) and other analytical techniques for the determination of the enantiomeric excess of aminocyclopentanol, a key chiral intermediate in many pharmaceutical syntheses.
This document outlines the experimental methodologies and presents a comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the enantiomeric analysis of aminocyclopentanol.
Gas Chromatography (GC) Analysis
Gas chromatography, particularly with a chiral stationary phase, is a powerful technique for the separation and quantification of volatile enantiomers. For a polar molecule like aminocyclopentanol, derivatization is a necessary prerequisite to increase its volatility and thermal stability for GC analysis. A common and effective derivatization strategy involves the acylation of the amino group with trifluoroacetic anhydride (TFAA) and silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocol: GC-FID Analysis of N-trifluoroacetyl-O-trimethylsilyl-aminocyclopentanol
-
Derivatization:
-
To 1 mg of aminocyclopentanol in a vial, add 100 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 45 minutes.
-
The resulting solution containing the derivatized aminocyclopentanol is ready for GC injection.
-
-
GC-FID Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based chiral stationary phase.[1][2]
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 270°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: 2°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
dot
Caption: Workflow for GC-based enantiomeric excess determination of aminocyclopentanol.
Comparison with Alternative Methods
While GC is a robust method, other techniques offer distinct advantages and disadvantages for the chiral analysis of aminocyclopentanol.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile derivatives in the gas phase on a chiral stationary phase. | Separation in the liquid phase on a chiral stationary phase. | Separation using a supercritical fluid as the mobile phase on a chiral stationary phase. | Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals. |
| Sample Derivatization | Mandatory for aminocyclopentanol to increase volatility. | Often not required, direct analysis is possible. | Often not required, but can sometimes improve separation. | Derivatization with a chiral reagent (e.g., Mosher's acid) is the basis of the method. |
| Speed | Moderate to fast analysis times. | Generally slower than GC and SFC. | Fastest separation technique.[3] | Rapid data acquisition, but sample preparation can be time-consuming. |
| Resolution | Excellent resolution is achievable with appropriate chiral columns.[1] | High resolution is achievable, particularly with modern sub-2 µm particle columns. | High efficiency and good resolution.[4] | Resolution depends on the chemical shift difference of diastereomers. |
| Solvent Consumption | Low (only carrier gas). | High consumption of organic solvents. | Low organic solvent consumption (uses CO₂).[5] | Moderate solvent use for sample preparation. |
| Instrumentation Cost | Moderate. | Moderate to high. | High. | Very High . |
| Throughput | High throughput is possible with autosamplers. | Lower throughput compared to GC and SFC. | High throughput capabilities. | Lower throughput. |
| Destructive/Non-destructive | Destructive. | Non-destructive (sample can be collected). | Non-destructive (sample can be collected). | Non-destructive . |
Experimental Protocols for Alternative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC with a chiral stationary phase is a widely used technique for enantiomeric separations and can often be performed without derivatization.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.[6][7]
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as aminocyclopentanol has no strong chromophore, low wavelength UV is necessary).
-
Temperature: 25°C.
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC, offering faster separations with less organic solvent usage.[3]
-
Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or a similar chiral column.[8]
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent such as methanol or ethanol (e.g., 85:15 CO₂:Methanol) and an additive like 0.1% isopropylamine.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using a chiral derivatizing agent like Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) allows for the determination of enantiomeric excess without chromatographic separation.[9][10]
-
Derivatization (Formation of Mosher's Amide):
-
Dissolve 5 mg of aminocyclopentanol in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube.
-
Add a stoichiometric equivalent of (R)-Mosher's acid chloride.
-
Allow the reaction to proceed to completion at room temperature.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amides.
-
Identify a well-resolved proton signal that is distinct for each diastereomer.
-
Integrate the corresponding signals for each diastereomer.
-
-
Data Analysis:
-
The enantiomeric excess is determined from the ratio of the integrals of the diastereomer signals.
-
dot
Caption: Comparison of key features for different analytical methods.
Conclusion
The choice of analytical method for determining the enantiomeric excess of aminocyclopentanol depends on the specific requirements of the analysis.
-
Gas Chromatography offers excellent resolution and is a cost-effective method for routine analysis, provided that the necessary derivatization step is acceptable.
-
High-Performance Liquid Chromatography is a versatile technique that often allows for direct analysis without derivatization, making it suitable for a wide range of samples.
-
Supercritical Fluid Chromatography stands out for its speed and low environmental impact, making it ideal for high-throughput screening applications.
-
Nuclear Magnetic Resonance Spectroscopy with a chiral derivatizing agent is a powerful, non-destructive method that provides unambiguous structural information alongside the enantiomeric ratio, though it comes with a higher instrument cost.
For drug development professionals, a thorough evaluation of these techniques based on factors such as sample throughput needs, available instrumentation, and the stage of the development process will lead to the selection of the most appropriate method for reliable and accurate determination of the enantiomeric excess of aminocyclopentanol.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. selvita.com [selvita.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99% | Fisher Scientific [fishersci.ca]
- 10. scientificlabs.com [scientificlabs.com]
A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of aminocyclopentanol stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of these chiral compounds, supported by experimental data and detailed protocols.
The separation of stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms, presents a significant analytical challenge. Enantiomers, which are non-superimposable mirror images, and diastereomers, which are not mirror images, often exhibit different pharmacological and toxicological profiles. Consequently, regulatory agencies require the stereospecific analysis of chiral drug candidates. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.
The two primary strategies for separating stereoisomers by HPLC are the direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. The indirect method involves derivatizing the stereoisomers with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral HPLC column.
Comparison of HPLC Methods
For the separation of diastereomers, such as the cis and trans isomers of aminocyclopentanol, a standard reversed-phase column like a C18 can often provide adequate separation due to the differences in their physical properties. However, for the resolution of all four stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers), a chiral stationary phase is typically necessary.
Table 1: Comparison of Chiral HPLC Columns and General Starting Conditions
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed-Phase) | Detection | Key Advantages |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium acetate) | UV, MS | Broad enantioselectivity, robust, available in a wide variety of chemistries. |
| Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) | Polar ionic mode: Methanol with acetic acid and triethylamine | Acetonitrile/Water with buffers (e.g., triethylammonium acetate) | UV, MS | Excellent for polar and ionizable compounds, multi-modal. |
| Pirkle-type (e.g., (S,S)-Whelk-O 1) | Hexane/Isopropanol/Ethanol | Not typically used | UV | Good for π-acidic or π-basic compounds. |
Experimental Protocols
Below are detailed experimental protocols that serve as a starting point for developing a separation method for aminocyclopentanol stereoisomers. Optimization of the mobile phase composition, flow rate, and temperature will likely be required.
Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)
This method is a common first approach for the separation of enantiomers of amino alcohols.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or appropriate wavelength for derivatized aminocyclopentanol)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the aminocyclopentanol stereoisomer mixture in the mobile phase to a concentration of 1 mg/mL.
Method 2: Indirect Separation via Derivatization with a Chiral Reagent
This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.
Derivatization Protocol (using Marfey's Reagent - FDAA):
-
To 50 µL of a 1 mg/mL solution of the aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Injection Volume: 20 µL
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for developing an HPLC method for the separation of aminocyclopentanol stereoisomers.
Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the case of chiral molecules such as aminocyclopentanols, which are valuable building blocks in medicinal chemistry, distinguishing between diastereomers is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comparative analysis of how different NMR techniques are employed to elucidate the stereochemistry of aminocyclopentanol derivatives, supported by experimental data and detailed protocols.
The Power of NMR in Stereochemical Analysis
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For cyclic systems like aminocyclopentanol, key NMR parameters such as chemical shifts (δ) and coupling constants (J) are highly sensitive to the relative orientation of substituents, enabling the differentiation of cis and trans isomers.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of a model aminocyclohexanol derivative. These differences arise from the distinct magnetic environments of the nuclei in each diastereomer.
Table 1: Comparative ¹H NMR Data (ppm) for Aminocyclohexanol Analogue
| Proton | cis-Isomer (ppm), Multiplicity, J (Hz) | trans-Isomer (ppm), Multiplicity, J (Hz) | Key Observations |
| H-1 (CH-OH) | 3.65 (tt, J = 11.2, 4.8) | 3.64 (tt, J = 10.8, 4.4) | Similar chemical shifts, but subtle differences in coupling constants can be indicative of conformational changes. |
| H-3 (CH-NH) | 2.53 (tt, J = 11.6, 4.0) | 2.59 (tt, J = 11.6, 4.1) | Minor downfield shift in the trans isomer. |
| Ring Protons | 0.70 - 2.37 | 0.75 - 2.35 | The overall pattern and multiplicity of the ring protons can be complex but will differ between isomers. |
Table 2: Comparative ¹³C NMR Data (ppm) for Aminocyclohexanol Analogue
| Carbon | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Observations |
| C-1 (CH-OH) | 66.8 | 67.1 | Minor but measurable difference. |
| C-3 (CH-NH) | 49.5 | 49.3 | Small difference, may not be diagnostic on its own. |
| Ring Carbons | 24.3 - 48.1 | 24.9 - 48.4 | Differences in the chemical shifts of the ring carbons can be more pronounced due to changes in steric interactions. |
Deciphering Connectivity and Spatial Relationships with 2D NMR
While 1D NMR provides valuable information, 2D NMR techniques are often essential for unambiguous structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the carbon skeleton. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[1][2] This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart.[1][2] This is invaluable for piecing together the molecular fragments and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For distinguishing diastereomers, NOESY is particularly powerful. This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. In cyclic systems, the presence or absence of specific NOE cross-peaks can definitively establish the relative stereochemistry. For example, in a cis isomer, protons on the same face of the ring will show an NOE correlation, whereas in a trans isomer, this correlation will be absent.
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the NMR-based structure elucidation of an aminocyclopentanol derivative.
NMR-based structure elucidation workflow for aminocyclopentanol.
Experimental Protocols
Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of the aminocyclopentanol sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
COSY:
-
Pulse sequence: Standard COSY-45 or DQF-COSY.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
HSQC:
-
Pulse sequence: Standard phase-sensitive HSQC with gradients.
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 4-16.
-
Set the ¹J(C,H) coupling constant to an average value of 145 Hz.
-
-
HMBC:
-
Pulse sequence: Standard HMBC with gradients.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-32.
-
Set the long-range coupling constant (ⁿJ(C,H)) to an average value of 8 Hz.
-
-
NOESY:
-
Pulse sequence: Standard phase-sensitive NOESY with gradients.
-
Mixing time: 500-800 ms (this may need to be optimized).
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-16.
-
Conclusion
NMR spectroscopy provides an indispensable set of tools for the unambiguous structure elucidation and stereochemical assignment of aminocyclopentanol derivatives. By carefully analyzing the chemical shifts and coupling constants from 1D NMR and leveraging the through-bond and through-space correlations from 2D NMR experiments like COSY, HSQC, HMBC, and especially NOESY, researchers can confidently distinguish between cis and trans diastereomers. The detailed experimental protocols provided in this guide offer a robust framework for obtaining high-quality NMR data, which is the foundation of accurate structural analysis in drug discovery and development.
References
- 1. (1S,3S)-3-Aminocyclopentanol(946593-67-5) 1H NMR spectrum [chemicalbook.com]
- 2. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Analytical Maze: A Comparative Guide to Validating the Purity of (1S,3S)-3-Aminocyclopentanol Hydrochloride by GC
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like (1S,3S)-3-Aminocyclopentanol hydrochloride is paramount. This guide provides a comprehensive comparison of Gas Chromatography (GC) with alternative analytical techniques for the validation of its purity, supported by detailed experimental protocols and performance data to aid in selecting the most suitable method for your laboratory's needs.
This compound is a critical chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its purity assessment are essential. This guide focuses on Gas Chromatography (GC) as a primary analytical technique and compares its performance with High-Performance Liquid Chromatography (HPLC), a common alternative.
The Power of Separation: GC vs. HPLC
Gas Chromatography and High-Performance Liquid Chromatography are both powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical modification step known as derivatization is necessary to increase their volatility. GC typically offers high separation efficiency, leading to sharp peaks and fast analysis times. Flame Ionization Detection (FID) is a common and robust detector used in GC.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for a wider range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization. Chiral stationary phases (CSPs) are employed to separate enantiomers. HPLC methods can sometimes be more complex to develop due to the wider variety of columns and mobile phases.
The choice between GC and HPLC often depends on factors such as sample properties, available instrumentation, and the specific requirements of the analysis, including sensitivity and throughput.
Quantitative Performance at a Glance
To facilitate a direct comparison, the following table summarizes the typical quantitative performance data for the validation of this compound purity by a chiral GC-FID method after derivatization and a chiral HPLC-UV method.
| Parameter | Chiral Gas Chromatography (GC-FID) | Chiral High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.05% | 0.02% |
| Limit of Quantification (LOQ) | 0.15% | 0.06% |
| Linearity Range | 0.15% - 2.0% | 0.06% - 2.0% |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 98% - 102% | 99% - 101% |
| Typical Analysis Time | ~20 minutes | ~15 minutes |
Note: The data presented in this table is representative and may vary depending on the specific instrumentation, column, and experimental conditions.
In-Depth Experimental Protocols
For scientists looking to implement these methods, detailed experimental protocols are crucial.
Chiral Gas Chromatography (GC-FID) Method
This method involves a derivatization step to make the analyte suitable for GC analysis.
1. Derivatization Procedure:
-
Reagent: Trifluoroacetic anhydride (TFAA) in a suitable solvent like dichloromethane.
-
Procedure:
-
Accurately weigh about 10 mg of this compound into a vial.
-
Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.
-
2. GC-FID Conditions:
-
Column: Chiral capillary column (e.g., Cyclodextrin-based, such as β-DEX™ or γ-DEX™).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 270 °C.
-
Injection Volume: 1 µL.
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the direct analysis of the enantiomers without derivatization.
1. HPLC Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25 °C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.
Caption: Experimental workflow for the GC-FID analysis of this compound purity.
Caption: Comparison of the key advantages and disadvantages of GC and HPLC for chiral purity analysis.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are viable and powerful techniques for the validation of this compound purity. The GC method, while requiring a derivatization step, offers high efficiency and robust detection. The HPLC method provides the advantage of direct analysis without derivatization and is applicable to a broader range of compounds.
The choice of the most appropriate method will depend on the specific needs of the laboratory, including available instrumentation, desired sample throughput, and the required level of sensitivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to make an informed decision and ensure the quality and stereochemical integrity of this vital chiral building block.
Comparative study of different synthetic routes to aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminocyclopentanols is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The stereochemical arrangement of the amino and hydroxyl groups on the cyclopentane ring is crucial for their therapeutic activity, making stereoselective synthesis a key challenge. This guide provides a comparative overview of three prominent synthetic routes to aminocyclopentanol, offering insights into their methodologies, efficiencies, and stereochemical outcomes.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to aminocyclopentanol is often a trade-off between factors such as stereoselectivity, yield, availability of starting materials, and the complexity of the procedure. The following table summarizes the key quantitative data for three distinct approaches: Epoxide Ring Opening, Asymmetric Cycloaddition, and Reduction of Aminocyclopentanone.
| Parameter | Route 1: Epoxide Ring Opening | Route 2: Asymmetric Cycloaddition | Route 3: Reduction of 3-Aminocyclopentanone |
| Starting Materials | Cyclopentene derivatives | Cyclopentadiene, Chiral N-acyl hydroxylamine | 3-Aminocyclopentanone precursor |
| Key Reactions | Epoxidation, Nucleophilic ring opening | Asymmetric Diels-Alder reaction, Reduction | Ketone reduction |
| Stereocontrol | Substrate-controlled or catalyst-controlled. Can yield specific regio- and stereoisomers.[1][2] | Chiral auxiliary or catalyst-controlled, offering good to excellent stereoselectivity.[3][4] | Generally produces a mixture of cis and trans isomers requiring separation.[4] |
| Typical Reagents | m-CPBA, NaN3, LiAlH4, Lewis acids (e.g., Zn(ClO4)2), Bases (e.g., Cs2CO3)[1] | Chiral N-acyl hydroxylamine, Oxidizing agent (e.g., Sodium periodate), Reducing agent (e.g., Pd/C)[3][5] | Sodium borohydride (NaBH4)[4] |
| Reported Yields | Variable, can be moderate to high (e.g., 44-75% for the ring-opening step)[1] | Good overall yields (e.g., ~60-70% over several steps)[3][6] | Often high for the reduction step, but the overall yield depends on the synthesis of the precursor. |
| Advantages | Can produce a variety of regio- and stereoisomers.[1][2] | High stereoselectivity from the outset.[3] | A straightforward and direct method for the final conversion.[4] |
| Disadvantages | May produce mixtures of regioisomers depending on the substrate and conditions.[2] | Requires the synthesis of a chiral auxiliary or the use of a chiral catalyst.[4] | Poor stereoselectivity in the reduction step often leads to diastereomeric mixtures.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.
Caption: Comparative workflow of the three main synthetic routes to aminocyclopentanol.
Experimental Protocols
Route 1: Stereoselective Synthesis via Epoxide Ring Opening
This protocol is based on the aminolysis of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes.[1][2]
Step 1: Epoxidation of an Allylic Amine A solution of the allylic 3-(N,N-dibenzylamino)cycloalkene in a suitable solvent (e.g., dichloromethane) is treated with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid like trichloroacetic acid to yield the corresponding syn-epoxide.
Step 2: Nucleophilic Ring Opening The purified epoxide (5.0 mmol) is mixed with a nitrogen-containing nucleophile (6.5 mmol) and a catalyst (10.0 mol %). For example, using N-acetylpiperazine as the nucleophile with Zn(ClO4)2·6H2O as the catalyst, the mixture is heated neat at 100 °C for 2 hours. The reaction with 9H-purin-6-amine is effectively catalyzed by Cs2CO3 in DMSO at 120 °C for 2 hours. The reaction mixture is then cooled, and the product is isolated and purified using column chromatography to yield the corresponding 1,2-trans-2,3-cis-aminocyclopentanol.
Route 2: Asymmetric Synthesis via Cycloaddition
This method utilizes a chiral auxiliary to induce stereoselectivity in a cycloaddition reaction with cyclopentadiene.[3]
Step 1: Asymmetric Cycloaddition A chiral N-acyl hydroxylamine compound, for example, (R)-N,2-dihydroxy-2-phenylacetamide (25g), is dissolved in tetrahydrofuran (200mL). A catalytic amount of cuprous chloride (1 mol%) and pyridine are added to the reaction flask. Freshly distilled cyclopentadiene is then added, and the mixture is stirred. Oxygen is bubbled through the reaction mixture until the reaction is complete, affording the intermediate cycloaddition product.
Step 2: Reduction and Hydrolysis The resulting intermediate is then subjected to hydrogenation. This can be achieved using a palladium on carbon (Pd/C) or Raney nickel catalyst in a hydrogen atmosphere. This step reduces the double bond and may also cleave the chiral auxiliary. Subsequent hydrolysis or other deprotection steps yield the desired aminocyclopentanol.
Route 3: Direct Reduction of a Ketone Precursor
This approach is a more direct but less stereoselective method.[4]
Step 1: Reduction of 3-Aminocyclopentanone A protected 3-aminocyclopentanone derivative is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Workup and Isolation The reaction is quenched by the addition of water or a dilute acid. The solvent is removed under reduced pressure, and the product is extracted into an organic solvent. The combined organic layers are dried and concentrated to give a mixture of cis and trans aminocyclopentanol isomers, which then require separation by chromatography or crystallization.
Conclusion
The synthesis of aminocyclopentanols can be achieved through various strategic approaches, each with its own set of advantages and limitations. The epoxide ring-opening route offers versatility in accessing different stereoisomers, while the asymmetric cycloaddition method provides excellent stereocontrol from the early stages of the synthesis. The reduction of a 3-aminocyclopentanone precursor represents a more straightforward, albeit less stereoselective, alternative. The choice of the optimal synthetic route will ultimately depend on the specific stereoisomer required, the desired scale of the synthesis, and the resources available.
References
- 1. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and stereoselective synthesis of new diaminocyclopentanols [pubmed.ncbi.nlm.nih.gov]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Aminocyclopentanol Derivatives: A Comparative Guide to Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the constant threat of new pandemics necessitate a continuous search for novel antiviral agents. Among the promising scaffolds in medicinal chemistry, aminocyclopentanol derivatives have demonstrated significant potential. These compounds, featuring a five-membered carbocyclic ring with amino and hydroxyl substitutions, have been explored for their activity against a range of pathogenic viruses. This guide provides an objective comparison of their performance in key antiviral assays, supported by experimental data and detailed methodologies, to aid in the evaluation and development of this chemical class as next-generation antiviral therapeutics.
Comparative Antiviral Activity
The efficacy of various aminocyclopentanol derivatives has been predominantly documented against Human Immunodeficiency Virus (HIV) and Influenza viruses. The following tables summarize the quantitative data from key studies, highlighting the compounds' potency and safety profiles. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter for evaluating a compound's therapeutic potential. An SI value of 10 or greater is generally considered a benchmark for significant antiviral activity in vitro.
Table 1: Efficacy Against Human Immunodeficiency Virus (HIV)
| Compound Class | Derivative | Virus Strain | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Target |
| Cyclopentenyl Nucleoside Analogue | Chlorine derivative 3 | HIV-1, HIV-2 | MT-4 | 10.67 µM (IC50), 13.79 µM (IC50) | Not Reported | Not Reported | Reverse Transcriptase |
| Cyclopentanepyridinone | Compound 9 | HIV-1 (IIIB) | MT-4 | 540 nM (EC50) | > 100 µM | > 185 | Reverse Transcriptase |
| Cyclopentanepyridinone | Compound 9 | Wild-Type HIV-1 RT | (Enzymatic Assay) | 33.89 µM (IC50) | Not Applicable | Not Applicable | Reverse Transcriptase |
| Cyclopentanepyridinone | Compound 10 | HIV-1 (IIIB) | MT-4 | 9.09 µM (EC50) | > 74 µM | 8.14 | Reverse Transcriptase |
Data sourced from studies on novel nucleoside analogues and cyclopentanepyridinone derivatives as non-nucleoside reverse transcriptase inhibitors[1][2]. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) measure the potency of the drug in cell-based and enzymatic assays, respectively.
Table 2: Efficacy Against Influenza Viruses
| Compound Class | Derivative | Virus Strain(s) | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Target |
| Cyclopentane Derivative | RWJ-270201 | A/H1N1, A/H3N2, A/H5N1, B | MDCK | ≤1.5 µM, <0.3 µM, <0.2 µM | > 1 mM | > 667 | Neuraminidase |
| Cyclopentane Derivative | BCX-1827 | A/H1N1, A/H3N2, A/H5N1, B | MDCK | ≤1.5 µM, <0.3 µM, <0.2 µM | > 1 mM | > 667 | Neuraminidase |
| Cyclopentane Derivative | BCX-1898 | A/H1N1, A/H3N2, A/H5N1, B | MDCK | ≤1.5 µM, <0.3 µM, <0.2 µM | > 1 mM | > 667 | Neuraminidase |
| Cyclopentane Derivative | BCX-1923 | A/H1N1, A/H3N2, A/H5N1, B | MDCK | ≤1.5 µM, <0.3 µM, <0.2 µM | > 1 mM | > 667 | Neuraminidase |
Data sourced from a study on cyclopentane neuraminidase inhibitors. The reported EC50 values represent the effective concentrations against various strains within the specified subtypes[3][4].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for the standardized evaluation of antiviral compounds.
Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay is widely used to determine the ability of a compound to protect cells from the destructive effects of viral infection.
-
Cell Preparation: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, MT-4 for HIV) is prepared in 96-well microplates.
-
Compound Dilution: The test compound is serially diluted (typically in half-log10 or two-fold steps) in cell culture medium.
-
Treatment and Infection: The culture medium is removed from the cells, and the compound dilutions are added. A predetermined amount of virus, sufficient to cause >80% cell death in control wells, is then added to each well (except for cell control wells).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period sufficient to allow for multiple rounds of viral replication and the development of CPE (typically 48-72 hours).
-
Quantification of Cell Viability: After incubation, the remaining viable cells are quantified. This is commonly done by staining with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is read using a spectrophotometer.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from CPE, is calculated by regression analysis of the dose-response curve. A parallel assay without the virus is run to determine the 50% cytotoxic concentration (CC50)[5].
Reverse Transcriptase (RT) Inhibition Assay (for HIV)
This is a biochemical assay that measures the direct inhibitory effect of a compound on the enzymatic activity of HIV reverse transcriptase.
-
Reaction Mixture: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, one of which is labeled with a radioisotope or fluorescent tag), and purified recombinant HIV-1 reverse transcriptase.
-
Inhibitor Addition: The aminocyclopentanol derivative, at various concentrations, is added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.
-
Quantification: The reaction is stopped, and the newly synthesized DNA is precipitated and collected on filters. The amount of incorporated labeled dNTP is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the RT enzyme activity by 50%, is determined from the dose-response curve[2].
Mechanism of Action & Signaling Pathways
Aminocyclopentanol derivatives have been shown to inhibit viral replication through distinct mechanisms, primarily by targeting essential viral enzymes.
HIV: Non-Nucleoside Reverse Transcriptase Inhibition
Certain aminocyclopentanol derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the retroviral life cycle[2][3].
Influenza: Neuraminidase Inhibition
For influenza virus, potent aminocyclopentanol derivatives act as neuraminidase inhibitors. Neuraminidase is a viral surface enzyme that cleaves sialic acid residues from host cell receptors. This action is crucial for the release of newly formed virus particles from an infected cell, allowing them to infect other cells. By blocking the active site of neuraminidase, these inhibitors prevent the release of progeny virions, causing them to aggregate on the cell surface and halting the spread of infection[3][6][7].
Experimental Workflow Visualization
The process of screening and evaluating antiviral compounds follows a structured workflow, from initial cytotoxicity assessment to specific mechanism-of-action studies.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Properties of (1S,3S)-3-Aminocyclopentanol Hydrochloride and Its Diastereomers
This guide provides a comparative analysis of the spectroscopic data for (1S,3S)-3-Aminocyclopentanol hydrochloride and its common diastereomeric alternatives, (1R,3S)-3-Aminocyclopentanol hydrochloride and (1S,3R)-3-Aminocyclopentanol hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize these chiral building blocks in asymmetric synthesis. The subtle yet critical differences in their spectroscopic signatures, dictated by their stereochemistry, are highlighted herein.
Introduction to this compound
This compound is a chiral bifunctional molecule containing both an amino and a hydroxyl group.[1] Its defined stereochemistry makes it a valuable building block in the asymmetric synthesis of complex molecules, particularly carbocyclic nucleosides with potential antiviral and antitumor applications.[1] The molecule has two chiral centers, giving rise to four possible stereoisomers. The (1S,3S) and (1R,3R) isomers form one enantiomeric pair with a cis relationship between the functional groups, while the (1R,3S) and (1S,3R) isomers are another enantiomeric pair with a trans relationship.[1] This stereochemical difference is crucial as it governs the molecule's interaction with other chiral entities, such as biological targets.[1] For instance, the related (1R,3S) isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1]
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for this compound and its diastereomers. These data are essential for confirming the identity, purity, and stereochemistry of the compounds.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons are highly sensitive to their stereochemical environment. The data below, typically recorded in D₂O, shows subtle but distinct differences between the diastereomers.
| Proton Assignment | (1S,3S)-3-Aminocyclopentanol HCl | (1R,3S)-3-Aminocyclopentanol HCl |
| H-1 (CH-OH) | ~4.4-4.5 ppm (m) | ~4.4-4.5 ppm (m) |
| H-3 (CH-NH₃⁺) | ~3.6-3.7 ppm (m)[1] | 3.61-3.67 ppm (m)[1] |
| Cyclopentane Ring Protons | 1.74–2.16 ppm (m)[1] | 1.60-2.21 ppm (m)[1] |
Note: The multiplicity is denoted by 'm' for multiplet. The exact chemical shifts can vary slightly based on the solvent and concentration.
¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift Range (ppm) |
| C1 (CH-OH) | 65-75 |
| C3 (CH-NH₃⁺) | 50-60 |
| Other Cyclopentane Carbons | 20-45 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₁₂ClNO), the molecular weight is 137.61 g/mol .[1] The mass spectrum of the free base (C₅H₁₁NO, molecular weight 101.15 g/mol ) is typically observed.[1][2]
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ (free base) | 102.1 | Protonated molecular ion of the free base |
| [M]⁺ (free base) | 101.15 | Molecular ion of the free base[1] |
| [M-H₂O]⁺ | 83.1 | Loss of a water molecule |
| [M-NH₃]⁺ | 84.1 | Loss of ammonia |
Note: The fragmentation patterns for the diastereomers are expected to be very similar, as mass spectrometry is generally not able to distinguish between stereoisomers unless specialized chiral analysis techniques are employed.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of all aminocyclopentanol isomers will show characteristic absorption bands for the O-H, N-H, and C-H bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine salt) | 2800-3200 (broad) |
| C-H stretch (alkane) | 2850-2960 |
| N-H bend (amine) | 1500-1650 |
| C-O stretch (alcohol) | 1050-1260 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminocyclopentanol hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, water).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule, which will typically show the protonated molecular ion of the free base [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum is typically recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of chemical compounds.
This guide provides a foundational comparison of the spectroscopic data for this compound and its diastereomers. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret the full set of spectroscopic data for the specific batch of the compound being used.
References
A Comparative Analysis of the Biological Activity of Carbocyclic Nucleoside Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of carbocyclic nucleoside enantiomers, focusing on the differential effects of D- and L-configurations. The information presented is supported by experimental data to aid in drug design and development efforts. Carbocyclic nucleosides, where a methylene group replaces the oxygen atom in the furanose ring, exhibit increased metabolic stability, making them attractive candidates for antiviral and anticancer therapies.[1] The stereochemistry of these analogs often plays a pivotal role in their biological activity, influencing their interaction with viral and cellular enzymes.
Data Presentation: Quantitative Comparison of Enantiomer Activity
The biological activity of carbocyclic nucleoside enantiomers is significantly influenced by their stereochemistry. This is evident in their differential phosphorylation by cellular kinases and their ultimate antiviral or cytotoxic efficacy. Below are tables summarizing the key quantitative data from comparative studies.
Table 1: Enzyme Kinetics of Carbocyclic 2'-Deoxyguanosine (CdG) Enantiomer Phosphorylation
The initial and often rate-limiting step in the activation of nucleoside analogs is their phosphorylation to the monophosphate form by cellular kinases.[2] The following data compares the substrate efficiency of D- and L-CdG with two key human kinases.
| Enantiomer | Enzyme | K_m_ (µM) | V_max_ (relative to dG) | V_max_/K_m_ (Efficiency) |
| L-CdG | Deoxycytidine Kinase (dCK) | 130 | 1.1 | 8.5 |
| D-CdG | Deoxycytidine Kinase (dCK) | 350 | 0.9 | 2.6 |
| L-CdG | Mitochondrial Deoxyguanosine Kinase (dGK) | ~1000 | - | Higher than D-CdG |
| D-CdG | Mitochondrial Deoxyguanosine Kinase (dGK) | - | - | Lower than L-CdG |
Data extracted from Sheth et al., Molecular Pharmacology.
For both deoxycytidine kinase and mitochondrial deoxyguanosine kinase, the L-enantiomer of the carbocyclic analog of 2'-deoxyguanosine (CdG) was found to be the better substrate.[3]
Table 2: Comparative Anti-HIV Activity and Cytotoxicity of Carbovir Enantiomers
Carbovir is a carbocyclic guanosine analog with potent anti-HIV activity. The biological activity resides almost exclusively in the (-) enantiomer.
| Enantiomer | Anti-HIV Activity (EC_50_ in MT-4 cells) | Cytotoxicity (CC_50_ in CEM cells) | Selectivity Index (SI = CC_50_/EC_50_) |
| (-)-Carbovir | 4.0 µM | 160 µM | 40 |
| (+)-Carbovir | > 100 µM | > 100 µM | - |
Data extracted from Vince et al., Antiviral Research.[4]
The (-) enantiomer of carbovir is a potent and selective inhibitor of HIV replication in vitro, with a selectivity index of approximately 400 in T-cells.[4][5]
Mandatory Visualization
Metabolic Activation Pathway of Carbocyclic Nucleoside Enantiomers
The following diagram illustrates the general metabolic pathway for the activation of carbocyclic nucleosides. The differential efficiency of phosphorylation between L- and D-enantiomers at each step is a key determinant of their ultimate biological activity.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Phosphorylation of pyrimidine deoxynucleoside analog diphosphates: selective phosphorylation of L-nucleoside analog diphosphates by 3-phosphoglycerate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism in Human Cells of the d and l Enantiomers of the Carbocyclic Analog of 2′-Deoxyguanosine: Substrate Activity with Deoxycytidine Kinase, Mitochondrial Deoxyguanosine Kinase, and 5′-Nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
Safety Operating Guide
Proper Disposal of (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (1S,3S)-3-Aminocyclopentanol hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for the (1S,3S) isomer was not identified, a representative SDS for the (1R,3S) isomer indicates that the compound may cause respiratory irritation and should be handled with care.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling fine powders or creating dust, use a particle respirator.[1]
Spill Response: In the event of a spill, avoid dust formation.[1] Sweep up the solid material, taking care not to generate airborne particles, and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation in the area of the spill.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally sound and compliant manner.
-
Waste Collection:
-
Storage:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the waste was first added to the container.
-
-
Arranging for Disposal:
Disposal Methods to Avoid:
-
Drain Disposal: Do not dispose of this compound down the drain.[1][2] Amines can emit strong or noxious odors and may be harmful to aquatic life.[6]
-
Trash Disposal: This chemical should not be disposed of in the regular trash.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 (for non-hazardous, dilute solutions) | [7] |
| Small Quantity for Drain Disposal | Generally no more than a few hundred grams or milliliters per day (for approved chemicals) | [7] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gal | [3] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for (1S,3S)-3-Aminocyclopentanol Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1S,3S)-3-Aminocyclopentanol hydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Polyvinyl chloride (PVC) gloves are recommended.[1][2] Alternatively, use nitrile gloves that meet ASTM D6978 standards, preferably with a minimum thickness of 4mil, and consider double-gloving.[3] | PVC gloves offer good resistance to amines.[1][2] While nitrile gloves are common in laboratory settings for incidental contact, they have poor resistance to amines.[4] If nitrile gloves are used, they should be of a sufficient thickness and changed immediately upon any sign of contamination.[3] Always inspect gloves for rips or punctures before use.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. In case of significant splash risk, a face shield provides broader protection. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an N95 or P95 particulate filter for handling the solid.[5][6][7] If vapors or mists are generated, a cartridge for organic vapors/amines may be necessary. | Protects against inhalation of the powdered chemical. The choice between N95 (not resistant to oil) and P95 (somewhat resistant to oil) depends on the presence of oil-based aerosols in the work environment.[8] A full-face respirator can provide both eye and respiratory protection.[5] |
| Body Protection | A laboratory coat is mandatory. For tasks with a higher risk of contamination, a chemically resistant gown made of polyethylene-coated polypropylene or a similar material should be worn.[9] | A lab coat provides a basic barrier. For more extensive handling, a chemically resistant gown prevents penetration of the chemical onto personal clothing and skin. Cloth lab coats are not suitable for significant chemical handling as they are absorbent.[9] |
Handling and Storage Protocols
This compound is a hygroscopic solid, meaning it can absorb moisture from the air.[9][10][11] Proper handling and storage are critical to maintain its chemical integrity.
Handling:
-
All handling of the solid chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use non-sparking tools to prevent ignition sources.
-
Avoid creating dust. If weighing the powder, do so carefully within the fume hood or a glove box.
-
Ensure that all containers are clearly labeled with the chemical name and associated hazards.[12]
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.[9]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consider storing the container within a desiccator to maintain a low-humidity environment.[10]
-
Do not store with acids, as the amine hydrochloride can react.[11]
Spill and Disposal Procedures
Prompt and correct response to spills and proper disposal of waste are crucial for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials should be collected in a sealed, labeled hazardous waste container for proper disposal.
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Segregate this waste from other chemical waste streams, particularly from incompatible materials. It is recommended to keep amine waste separate from other categories like acids, bases, and oxidizers.[13]
-
Do not dispose of this chemical down the drain.[14]
-
Arrange for disposal through a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.[14]
Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. purdue.edu [purdue.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. gloves.com [gloves.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. northwestern.edu [northwestern.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. scribd.com [scribd.com]
- 9. tutorchase.com [tutorchase.com]
- 10. sclub1.wordpress.com [sclub1.wordpress.com]
- 11. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. lsu.edu [lsu.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. nscc.edu [nscc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
